molecular formula C43H60O22 B15590939 Jasmoside

Jasmoside

货号: B15590939
分子量: 928.9 g/mol
InChI 键: GZBCQRQJJVIXDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Jasmoside is a useful research compound. Its molecular formula is C43H60O22 and its molecular weight is 928.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C43H60O22

分子量

928.9 g/mol

IUPAC 名称

methyl 5-ethylidene-4-[2-[2-[8-ethylidene-17-methyl-3,11-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C43H60O22/c1-6-19-22(25(38(54)56-5)15-59-40(19)64-42-36(52)34(50)32(48)28(11-44)62-42)9-30(46)57-13-17(3)21-8-27-18(4)24(21)14-58-31(47)10-23-20(7-2)41(60-16-26(23)39(55)61-27)65-43-37(53)35(51)33(49)29(12-45)63-43/h6-7,15-18,21-24,27-29,32-37,40-45,48-53H,8-14H2,1-5H3

InChI 键

GZBCQRQJJVIXDD-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Unveiling Jasmoside: A Technical Guide to its Discovery and Isolation from Novel Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and isolation of Jasmoside, a secoiridoid glucoside with potential pharmaceutical applications. Drawing from a comprehensive review of phytochemical studies, this document outlines the primary plant sources, detailed experimental protocols for extraction and purification, and an exploration of its potential biological significance.

Introduction to this compound

This compound is a secoiridoid glucoside that has been identified in various species of the Jasminum genus, a member of the Oleaceae family. Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making this compound a compound of interest for further investigation in drug discovery and development. This guide focuses on its identification in novel plant sources and the methodologies required for its isolation.

Novel Plant Sources of this compound

Phytochemical screenings have revealed the presence of this compound primarily in Jasminum mesnyi (Primrose Jasmine), establishing it as a significant source of this compound. Several studies have consistently identified this compound within the chemical constituents of its leaves. While other Jasminum species are rich in various secoiridoids, J. mesnyi currently stands out as a key subject for the isolation of this compound. Further research into other species of the Jasminum genus may yet reveal other novel and potentially richer sources.

Table 1: Distribution of this compound and Related Secoiridoid Glucosides in Jasminum Species

Plant SpeciesCompound PresentPlant PartReference
Jasminum mesnyiThis compound, JasminosideLeaves[1][2][3]
Jasminum multiflorumSecoiridoid glycosidesLeaves[4][5]
Jasminum grandiflorumSecoiridoidsLeaves[6]
Jasminum sambacSecoiridoidsFlowers, Leaves[7]
Jasminum officinaleSecoiridoid glucosidesFlowers[8]

Note: This table provides a summary of the presence of this compound and related compounds. Quantitative data on the yield of this compound from these sources is not yet widely available in the literature.

Experimental Protocols: Isolation and Purification of this compound

While a standardized, universal protocol for this compound extraction is not yet established, a general methodology can be derived from the techniques used for the isolation of secoiridoid glucosides from Jasminum species. The following is a composite protocol based on existing literature for the extraction and purification of phytochemicals from Jasminum leaves.

Extraction
  • Plant Material Preparation: Fresh or air-dried leaves of Jasminum mesnyi are collected and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration. This process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Purification
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing this compound (typically the more polar fractions like ethyl acetate or n-butanol) is subjected to column chromatography.

    • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is commonly used as the adsorbent.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

  • Fraction Collection and Analysis: Fractions are collected and monitored using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions rich in this compound may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to achieve high purity.

  • Characterization: The purified this compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Experimental_Workflow Plant_Material Plant Material (Jasminum mesnyi leaves) Extraction Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Polar_Fraction Polar Fraction Solvent_Partitioning->Polar_Fraction Column_Chromatography Column Chromatography (Silica Gel) Polar_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis TLC_Analysis->Column_Chromatography Re-chromatography (if needed) Pure_this compound Pure this compound TLC_Analysis->Pure_this compound Secoiridoid_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Iridoid_Synthase Iridoid Synthase GPP->Iridoid_Synthase Iridoids Iridoids Iridoid_Synthase->Iridoids Oxidative_Cleavage Oxidative Cleavage Iridoids->Oxidative_Cleavage Secoiridoids Secoiridoids Oxidative_Cleavage->Secoiridoids Glycosylation Glycosylation Secoiridoids->Glycosylation This compound This compound (Secoiridoid Glucoside) Glycosylation->this compound

References

The Role of Jasmoside in Plant Growth and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial research into the specific compound Jasmoside , a secoiridoid glucoside found in species of the Jasminum genus, reveals a significant gap in the scientific literature regarding its direct role in plant growth and developmental processes. While its chemical structure and presence in certain plants are documented, in-depth functional studies, quantitative data on its specific physiological effects, and detailed signaling pathways remain largely uncharacterized.

Therefore, this guide will focus on the broader class of jasmonates (JAs) , of which jasmonic acid is the namesake, to provide a comprehensive overview of their well-established and critical functions in plant biology. Jasmonates are a class of lipid-derived phytohormones that are pivotal in regulating a wide array of plant growth and developmental processes, as well as responses to a multitude of biotic and abiotic stresses.[1][2][3] This guide will adhere to the requested technical depth, data presentation, and visualization for this extensively studied class of plant hormones.

Introduction to Jasmonates

Jasmonates, including jasmonic acid (JA) and its various derivatives and conjugates, are signaling molecules that play a central role in a plant's life cycle.[4][5] They are integral to processes ranging from seed germination and root growth to flower development and senescence.[1][2][6] Furthermore, jasmonates are key mediators of plant defense mechanisms against herbivores and pathogens.[7][8][9] The biosynthesis of these compounds is initiated from fatty acids in the chloroplast and peroxisome, leading to the production of the bioactive form, jasmonoyl-isoleucine (JA-Ile), which triggers downstream signaling cascades.[7][10]

Jasmonate Biosynthesis

The biosynthesis of jasmonates, known as the octadecanoid pathway, is a well-elucidated process that begins with the release of α-linolenic acid from chloroplast membranes. This multi-step enzymatic pathway involves enzymes such as lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) within the chloroplast, followed by further modifications in the peroxisome to produce jasmonic acid.[7]

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha_Linolenic_Acid alpha_Linolenic_Acid 13_HPOT 13(S)-HPOT alpha_Linolenic_Acid->13_HPOT LOX Allene_Oxide Allene_Oxide 13_HPOT->Allene_Oxide AOS OPDA 12-oxo-PDA (OPDA) Allene_Oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport beta_oxidation β-oxidation steps OPDA_p->beta_oxidation OPR3 JA_p Jasmonic Acid (JA) beta_oxidation->JA_p JA_c Jasmonic Acid (JA) JA_p->JA_c Transport JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_c->JA_Ile JAR1 Isoleucine Isoleucine Isoleucine->JA_Ile

Figure 1: Simplified Jasmonate Biosynthesis Pathway.

Core Signaling Pathway of Jasmonates

The perception of the bioactive jasmonate, JA-Ile, initiates a signaling cascade that is central to mediating its diverse physiological effects. This pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex SCFCOI1. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2. Upon perception of JA-Ile, COI1 recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the transcription factors, allowing them to activate the expression of jasmonate-responsive genes.[10][11]

Jasmonate_Signaling cluster_inactive Inactive State (-JA-Ile) cluster_active Active State (+JA-Ile) JA_Ile JA-Ile COI1 SCF-COI1 Complex JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JRGs Jasmonate-Responsive Genes Responses Growth, Development, Defense Responses Proteasome 26S Proteasome JAZ_i JAZ MYC2_i MYC2 JAZ_i->MYC2_i Represses JRGs_i JRGs (Repressed) MYC2_i->JRGs_i JA_Ile_a JA-Ile COI1_a SCF-COI1 JA_Ile_a->COI1_a Binds JAZ_a JAZ COI1_a->JAZ_a Recruits JAZ_a->Proteasome Ubiquitination & Degradation MYC2_a MYC2 (Active) JRGs_a JRGs (Expressed) MYC2_a->JRGs_a Activates JRGs_a->Responses

Figure 2: Core Jasmonate Signaling Pathway.

Role in Plant Growth and Development

Jasmonates are involved in a multitude of developmental processes throughout the plant life cycle. Their effects are often concentration-dependent and can be either inhibitory or stimulatory.

Seed Germination

Jasmonates generally have an inhibitory effect on seed germination, often interacting with other hormones like abscisic acid (ABA) and gibberellic acid (GA) to regulate this process.[1][2][12] However, in some cases, such as cold-stimulated germination, JAs can play a promotive role.[1][2]

Root Growth

The effect of jasmonates on root growth is complex. High concentrations of exogenous JAs typically inhibit primary root growth by affecting cell division and elongation in the root meristem.[1][13][14] This inhibition is mediated through the COI1-JAZ-MYC2 signaling module.[13][14] Conversely, jasmonates can promote the formation of root hairs.[14]

Plant SpeciesJasmonate TreatmentEffect on Root GrowthReference
Arabidopsis thalianaMethyl Jasmonate (MeJA)Inhibition of primary root growth[13]
Arabidopsis thalianaJasmonic Acid (JA)Promotion of root hair elongation[14]
Helianthus annuus (Sunflower)Methyl Jasmonate (MeJA)Decreased root biomass[15]
Solanum lycopersicum (Tomato)Methyl Jasmonate (MeJA)Decreased root biomass[15]
Glycine max (Soybean)Methyl Jasmonate (MeJA)Decreased root biomass[15]
Flower Development

Jasmonates play a crucial role in reproductive development, particularly in stamen and pollen maturation.[16][17][18] Mutants deficient in JA biosynthesis or signaling often exhibit male sterility due to defects in pollen viability and anther dehiscence.[18] The timing of JA accumulation is tightly regulated during flower development, with distinct profiles of different jasmonate compounds observed in closed buds versus open flowers.[19][20]

Plant ProcessRole of JasmonatesKey Regulatory ComponentsReference(s)
Stamen DevelopmentEssential for filament elongation and anther dehiscenceMYB21, MYB24[18]
Pollen MaturationRequired for pollen viabilityCOI1, JAZs[16][18]
Petal ExpansionPromotes petal growth-[1]

Role in Plant Stress Responses

Jasmonates are central to the plant's defense system against a wide range of biotic and abiotic stresses.

Biotic Stress

Upon attack by herbivores or necrotrophic pathogens, plants rapidly synthesize and accumulate jasmonates, which triggers a cascade of defense responses.[5][7][9] These include the production of anti-herbivory compounds like proteinase inhibitors and the activation of defense-related genes.[4][9]

Abiotic Stress

Jasmonates are also involved in mediating responses to various abiotic stresses such as drought, salinity, and cold.[21][22][23] Exogenous application of jasmonates has been shown to enhance tolerance to these stresses in some plant species by modulating physiological and molecular responses.[22]

Stress TypePlant Response Mediated by JasmonatesReference(s)
HerbivoryInduction of proteinase inhibitors and other defense compounds[4][9]
Pathogen AttackActivation of defense gene expression[5][8]
DroughtRegulation of stomatal closure, osmotic adjustment[21][22]
SalinityModulation of ion homeostasis[22]
ColdIncreased antioxidant capacity[23]

Experimental Protocols

Extraction and Quantification of Jasmonates from Plant Tissue

Accurate quantification of endogenous jasmonate levels is crucial for studying their role in plant physiology. A common method involves solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24][25][26]

Materials:

  • Plant tissue (20-100 mg)

  • Liquid nitrogen

  • Extraction Solvent: 80% acetonitrile (B52724) with 1% acetic acid

  • Internal standards (e.g., d6-JA)

  • C18 SPE cartridges

  • Wash Solution: 1% acetic acid

  • Elution Solution: 80% acetonitrile with 1% acetic acid

  • LC-MS/MS system

Procedure:

  • Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Add ice-cold extraction solvent containing internal standards.

  • Incubate and centrifuge to pellet debris.

  • Condition a C18 SPE cartridge.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the jasmonates with the elution solution.

  • Dry the eluate under nitrogen gas.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[24]

Jasmonate_Extraction_Workflow Start Start: Plant Tissue Homogenization 1. Homogenize in Liquid N2 Start->Homogenization Extraction 2. Extract with Solvent & Internal Standards Homogenization->Extraction Centrifugation 3. Centrifuge Extraction->Centrifugation SPE 4. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Centrifugation->SPE Supernatant Drying 5. Dry Eluate SPE->Drying Reconstitution 6. Reconstitute Drying->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Figure 3: Jasmonate Extraction Workflow.

Crosstalk with Other Phytohormones

The action of jasmonates in regulating plant growth and defense is not isolated but is part of a complex network of interactions with other phytohormones. This crosstalk can be synergistic or antagonistic, allowing for a fine-tuned response to various developmental and environmental cues.

  • Auxin: Jasmonates and auxins often have antagonistic interactions, particularly in root development, where JAs can inhibit auxin-induced lateral root formation.[13][27]

  • Ethylene (ET): JAs and ET often act synergistically in defense against certain pathogens and in some developmental processes.[5][22]

  • Salicylic Acid (SA): The JA and SA pathways are classically antagonistic, which is crucial for prioritizing defense against either biotrophic (SA-dependent) or necrotrophic (JA-dependent) pathogens.[5][7]

  • Gibberellins (GA): JAs and GAs often have opposing roles in regulating growth and defense, contributing to the growth-defense tradeoff.[10]

Hormone_Crosstalk JA Jasmonates Auxin Auxin JA->Auxin Antagonistic (Root Growth) Ethylene Ethylene JA->Ethylene Synergistic (Defense) SA Salicylic Acid JA->SA Antagonistic (Defense) GA Gibberellins JA->GA Antagonistic (Growth-Defense)

Figure 4: Jasmonate Crosstalk with Other Hormones.

Conclusion

While the specific functions of this compound remain an area for future research, the broader class of jasmonates are unequivocally central regulators of plant life. From orchestrating developmental programs to mounting robust defense responses, the jasmonate signaling pathway is a critical component of plant fitness and adaptation. A deeper understanding of this intricate network holds significant promise for agricultural applications, including the development of crops with enhanced resilience to environmental stresses.

References

A Technical Guide to the Natural Sources and Tissue-Specific Distribution of Jasmonates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal regulators of plant growth, development, and defense.[1] Originating from α-linolenic acid, these signaling molecules are integral to a plant's response to both biotic and abiotic stresses, including herbivory, pathogen attack, and wounding.[2][3] Their distribution within the plant is not uniform; rather, it is a highly regulated process characterized by tissue-specific accumulation, reflecting the diverse physiological roles they play, from root growth inhibition to flower and fruit development.[4][5] Understanding the natural sources, biosynthesis, and precise localization of jasmonates is critical for leveraging their potential in agriculture and medicine. This technical guide provides a comprehensive overview of jasmonate biosynthesis and signaling pathways, their distribution across plant tissues with supporting quantitative data, and detailed experimental protocols for their extraction, quantification, and visualization.

Natural Sources of Jasmonates

Jasmonates are ubiquitously distributed throughout the plant kingdom, from algae and mosses to gymnosperms and angiosperms.[6] The first jasmonate to be identified was methyl jasmonate (MeJA), which was isolated in 1962 from the essential oil of Jasminum grandiflorum (jasmine), giving the hormone family its name.[1][7] Jasmonic acid (JA) itself was later isolated from the fungus Lasiodiplodia theobromae.[1][8]

Beyond their foundational discovery in jasmine, jasmonates are found in a wide array of plants. MeJA, known for its characteristic scent, is a natural component of jasmine absolute, boronia absolute, and is also found in teas, lemons, and mint.[9][10][11] As volatile organic compounds, certain jasmonates like MeJA can be released into the air, acting as signals in plant-to-plant communication, alerting neighboring plants to potential threats.[1][12]

Jasmonate Biosynthesis

Jasmonates are classified as oxylipins, as they are synthesized from the oxygenation of fatty acids.[1] The biosynthesis of jasmonic acid is a well-characterized process known as the octadecanoid pathway, which begins in the chloroplasts and concludes in the peroxisomes.[1][13][14]

The pathway initiates with the release of α-linolenic acid (18:3) from chloroplast membranes.[6][13] This substrate is then converted through a series of enzymatic steps into the intermediate 12-oxo-phytodienoic acid (OPDA).[1][15] OPDA is subsequently transported to the peroxisomes, where it undergoes reduction and three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid, the initial jasmonic acid molecule.[1][16] This JA can then be converted into various active or inactive derivatives in the cytoplasm, including the volatile compound methyl jasmonate (MeJA) and the bioactive conjugate jasmonoyl-L-isoleucine (JA-Ile).[7]

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm ALA α-Linolenic Acid HPOT 13-HPOT ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA 12-oxo-PDA (OPDA) AO->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 JA Jasmonic Acid (JA) OPC8->JA β-oxidation (3x) JA_c JA JA->JA_c Transport MeJA Methyl Jasmonate (MeJA) JA_c->MeJA JMT JAIle JA-Isoleucine (JA-Ile) (Bioactive form) JA_c->JAIle JAR1

Diagram 1. The Jasmonate Biosynthesis Pathway.

Tissue-Specific Distribution of Jasmonates

The concentration of jasmonates varies significantly depending on the plant tissue, developmental stage, and the presence of external stimuli.[5] Generally, the highest levels are found in actively growing and reproductive tissues, while lower concentrations are present in roots and mature leaves under normal conditions.[5][17]

  • Flowers and Reproductive Tissues: Flowers, fruits, and developing seeds contain high concentrations of jasmonates.[17] In flowers, JAs are crucial for development, particularly for stamen and pollen maturation.[1] Specific JAZ repressor genes have been found to be expressed only in floral tissues, indicating a specialized role for JA signaling in regulating floral defenses.[18] In soybean, the highest JA levels in the fruit were found in the pericarp.[4]

  • Young, Developing Tissues: Actively growing tissues, such as young leaves, hypocotyl hooks, and plumules, exhibit high levels of jasmonates.[4][5] This is consistent with JA's role in regulating growth and development, often by inhibiting growth in certain contexts.[1][2]

  • Roots: Under normal growth conditions, roots typically have low concentrations of jasmonates.[5][17] However, JA levels can increase in response to stress or mechanical impedance, leading to the characteristic inhibition of root growth.[1][19] Immunolocalization studies in pea roots have shown that jasmonates are most abundant in the meristem region of the root tip.[20]

  • Wounded and Stressed Tissues: Upon mechanical wounding or herbivore attack, JA biosynthesis is rapidly activated at the site of injury, leading to a significant and transient increase in local JA levels.[11][19] This response can be very rapid, with JA and JA-Ile levels increasing within minutes in both local and distal, systemic tissues.[21] For example, in dehydrated soybean leaves, JA levels increased approximately five-fold within two hours.[4]

Quantitative Analysis of Jasmonate Distribution

The absolute concentration of jasmonates is highly dynamic and varies between plant species and experimental conditions. However, general trends can be summarized. The table below presents representative data on the distribution of jasmonic acid, compiled from various studies.

Plant SpeciesTissueConditionJasmonic Acid (JA) Concentration (ng/g FW)Citation(s)
Nicotiana attenuataStems62 days post-germination~150-200[22]
Nicotiana attenuataLeaves62 days post-germination~250-300[22]
SoybeanYoung LeavesUnstressedHigh (relative)[4]
SoybeanFlowersUnstressedHigh (relative)[4]
SoybeanPericarp (Fruit)UnstressedHighest (relative)[4]
SoybeanHypocotyl HookSeedlingHigh (relative)[4]
SoybeanLeavesDehydrated (15% FW loss)~5-fold increase vs. control[4]
Arabidopsis thalianaRosette LeavesWounded (1 hour)~2500[21]

Note: Absolute values can vary significantly based on the specific analytical methods, growth conditions, and time points measured. The table illustrates general distribution patterns and magnitudes of change.

The Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway is a well-defined cascade that leads to the derepression of transcription factors and the activation of JA-responsive genes.[23] The bioactive form, JA-Ile, acts as the primary ligand that initiates the signal.[24]

In the absence of a stimulus, JASMONATE-ZIM DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors such as MYC2.[1][25] When stress leads to the synthesis of JA-Ile, it acts as a "molecular glue," facilitating the interaction between the JAZ repressors and an F-box protein, CORONATINE INSENSITIVE 1 (COI1).[23][24] COI1 is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[23][26] This binding targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[24][25] The degradation of the JAZ repressor frees the transcription factor (e.g., MYC2), allowing it to activate the expression of numerous downstream genes involved in defense, secondary metabolite production, and developmental changes.[23][25]

Jasmonate_Signaling cluster_nucleus Nucleus cluster_repressed Repressed State (No JA-Ile) cluster_active Active State (+ JA-Ile) JAIle JA-Ile COI1 SCF-COI1 (E3 Ligase) JAIle->COI1 Binds JAZ JAZ Repressor COI1->JAZ Recruits Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation MYC2 MYC2 (Transcription Factor) DNA JA-Responsive Genes MYC2->DNA Activates Response Defense, Growth Regulation, Secondary Metabolism DNA->Response Transcription JAZ_rep JAZ MYC2_rep MYC2 JAZ_rep->MYC2_rep Inhibits DNA_rep Genes OFF MYC2_rep->DNA_rep Stress Wounding / Herbivory Stress->JAIle Biosynthesis of

Diagram 2. The Core Jasmonate Signaling Pathway.

Experimental Protocols

Accurate analysis of jasmonates requires robust methodologies for extraction, purification, and quantification, as well as for determining their spatial distribution within tissues.

Protocol 1: Jasmonate Extraction and Quantification by UPLC-MS/MS

This protocol, based on the isotope dilution method, is the gold standard for absolute quantification of jasmonates.[27] It is suitable for small amounts of plant tissue (20-100 mg).[24]

1. Materials and Reagents:

  • Equipment: Mortar and pestle, microcentrifuge tubes, refrigerated centrifuge (4°C), vacuum concentrator, UPLC-MS/MS system.[24][27]

  • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[24][27]

  • Extraction Solvent: 80% Methanol (or Acetonitrile) with 1% Acetic Acid in ultrapure water.[24]

  • SPE Consumables: C18 Solid-Phase Extraction (SPE) cartridges.[24]

  • SPE Wash Solution: 1% Acetic Acid in ultrapure water.[24]

  • SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[24]

  • Reconstitution Solvent: To match the initial mobile phase of the LC method (e.g., 50% methanol).[27]

2. Procedure:

  • Sample Harvest and Homogenization: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[24][27] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[27]

  • Extraction: To the powdered tissue, add 1 mL of ice-cold Extraction Solvent containing a known amount of the deuterated internal standards.[27] Vortex vigorously and incubate on a shaker for 30 minutes at 4°C.[24][27]

  • Centrifugation: Centrifuge the mixture at 16,000 x g for 10-15 minutes at 4°C.[27] Carefully transfer the supernatant to a new tube.[27]

  • Purification (Optional but Recommended): For cleaner samples, perform Solid-Phase Extraction (SPE). Condition a C18 cartridge, load the supernatant, wash with the Wash Solution, and elute the jasmonates with the Elution Solution.[24]

  • Drying and Reconstitution: Dry the supernatant (or SPE eluate) completely in a vacuum concentrator.[27] Reconstitute the dried extract in a small volume (e.g., 100 µL) of Reconstitution Solvent.[27]

  • Analysis: Centrifuge the reconstituted sample to pellet any debris and transfer the clear supernatant to a UPLC vial for analysis by UPLC-MS/MS.[27]

  • Quantification: Generate a standard curve by plotting the peak area ratio of the endogenous analyte to its corresponding internal standard against known concentrations.[27] Use this curve to determine the absolute concentration in the samples.[27]

Protocol 2: Immunolocalization of Jasmonates in Plant Tissues

This method allows for the visualization of jasmonate distribution at the cellular level but requires careful fixation to immobilize these small molecules within the tissue.[28][29]

1. Materials and Reagents:

  • Fixative Solution: Freshly prepared 4% 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDAC) in phosphate-buffered saline (PBS), pH 7.2.[20]

  • Embedding Medium: Polyethylene glycol (PEG) or similar wax.[29]

  • Primary Antibody: Specific monoclonal or polyclonal antibody against JA or JA-Ile.

  • Secondary Antibody: Fluorophore-conjugated antibody (e.g., FITC- or TRITC-conjugated) that recognizes the primary antibody.

  • Microscope: Fluorescence or confocal microscope.

2. Procedure:

  • Tissue Fixation: Excise small pieces of plant tissue (e.g., root tips) and immediately immerse in the fixative solution.[20] Apply a vacuum for the first 30 minutes to ensure penetration, then continue fixation for 5-6 hours at 4°C.[20] This carbodiimide-based fixation crosslinks the carboxyl group of JA to amine groups of surrounding proteins, immobilizing it.[28]

  • Dehydration and Embedding: Dehydrate the fixed tissue through a graded ethanol (B145695) series. Infiltrate the tissue with the embedding medium according to standard histological protocols.[29]

  • Sectioning: Use a microtome to cut thin sections (e.g., 8-10 µm) and mount them on coated glass slides.

  • Immunolabeling: a. Rehydrate the sections and block with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific antibody binding. b. Incubate the sections with the primary antibody against jasmonates at an optimized dilution for several hours at room temperature or overnight at 4°C. c. Wash thoroughly with PBS to remove unbound primary antibody. d. Incubate with the fluorophore-conjugated secondary antibody in the dark. e. Wash again thoroughly with PBS.

  • Visualization: Mount the sections with an anti-fade mounting medium and observe under a fluorescence microscope. The resulting fluorescence pattern will indicate the cellular and subcellular localization of the jasmonates.[20]

  • Controls: Negative controls are critical. These should include sections from jasmonate-deficient mutant plants (if available) or sections incubated without the primary antibody to check for non-specific secondary antibody binding.[29]

References

The Role of Jasmonate Glycosides in Plant Abiotic Stress Responses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmonates, a class of lipid-derived phytohormones, are pivotal in orchestrating plant responses to a multitude of abiotic stresses, including drought, salinity, and temperature extremes. While the signaling roles of jasmonic acid (JA) and its active conjugate, JA-isoleucine (JA-Ile), are well-documented, the functions of their metabolic derivatives, particularly glycosylated forms, are emerging as critical regulatory nodes in the stress response network. This guide focuses on the function of jasmonate glucosides, with a specific emphasis on tuberonic acid glucoside (TAG), a hydroxylated and glycosylated form of JA, as a representative "Jasmoside." Glycosylation and deglycosylation of jasmonates represent a dynamic mechanism to control hormone homeostasis, transport, and activity, thereby fine-tuning plant acclimation to adverse environmental conditions. This document provides a comprehensive overview of the current understanding of jasmonate glycosides in abiotic stress tolerance, detailing their biosynthesis, signaling, and the experimental methodologies used for their investigation.

Introduction: Jasmonates and Abiotic Stress

Plants, as sessile organisms, have evolved intricate signaling networks to perceive and respond to environmental challenges. Abiotic stresses such as drought, high salinity, and extreme temperatures are major factors limiting agricultural productivity worldwide. The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are key signaling molecules that regulate a wide array of physiological and developmental processes, including responses to abiotic stress.[1][2][3] The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[1][4] In the presence of the bioactive form, JA-isoleucine (JA-Ile), COI1 promotes the ubiquitination and subsequent degradation of JAZ repressors, leading to the activation of MYC2 and other transcription factors that regulate the expression of stress-responsive genes.[4]

The Significance of Jasmonate Glycosylation

Phytohormone activity is tightly regulated through biosynthesis, catabolism, and conjugation. Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification of plant hormones and secondary metabolites. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs).[5] Glycosylation generally increases the water solubility of compounds, alters their biological activity, and facilitates their transport and storage, often in the vacuole.[6] The reversible nature of glycosylation, with the sugar moiety being removed by β-glucosidases, allows for the rapid release of active compounds when needed.[6][7]

In the context of jasmonates, glycosylation serves as a crucial mechanism for maintaining hormonal homeostasis and modulating signaling intensity. While JA-Ile is the primary active form, its conversion to hydroxylated and subsequently glycosylated forms, such as tuberonic acid glucoside (12-O-glucopyranosyl-jasmonic acid), is considered a key step in the attenuation of the JA signal.[6][8]

Tuberonic Acid Glucoside: A Case Study of a "this compound"

Tuberonic acid (TA), or 12-hydroxyjasmonic acid (12-OH-JA), is a hydroxylated derivative of JA. Its glucoside, tuberonic acid glucoside (TAG), has been identified as a tuber-inducing factor in potatoes and is involved in leaf-closing movements in Samanea saman.[8][9] While its direct role in abiotic stress responses is still under investigation, the regulation of its metabolism by stress signals suggests its involvement in stress adaptation.

Biosynthesis and Metabolism of Tuberonic Acid Glucoside

The biosynthesis of TAG from JA is a two-step process:

  • Hydroxylation: Jasmonic acid is hydroxylated at the C-12 position to form tuberonic acid (12-OH-JA). This reaction is catalyzed by jasmonate-induced oxidases (JOX).[6]

  • Glycosylation: A glucose molecule is attached to the hydroxyl group of tuberonic acid, forming tuberonic acid glucoside. This step is mediated by UDP-dependent glycosyltransferases (UGTs). In Arabidopsis thaliana, UGT76E1 has been identified as a key enzyme responsible for this conversion.[6]

The release of the aglycone, tuberonic acid, is catalyzed by β-glucosidases.[10] The expression of genes encoding both UGTs and β-glucosidases involved in jasmonate metabolism is often regulated by wounding, methyl jasmonate, and other stress-related phytohormones like abscisic acid (ABA), highlighting the integration of jasmonate glycosylation into the broader stress response network.[6][7]

Jasmoside_Biosynthesis cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis JA Jasmonic Acid (JA) TA Tuberonic Acid (12-OH-JA) JA->TA JOX (Oxidase) TAG Tuberonic Acid Glucoside (TAG) (this compound) TA->TAG UGT76E1 (Glycosyltransferase) Glucose Glucose TA->Glucose TAG->TA β-Glucosidase UDP UDP TAG->UDP UDP_Glc UDP-Glucose UDP_Glc->TAG

Biosynthesis and hydrolysis of Tuberonic Acid Glucoside (TAG).

Data Presentation: Quantitative Effects of Modulating Jasmonate Glycosylation on Abiotic Stress Tolerance

Direct quantitative data on the effects of varying tuberonic acid glucoside concentrations on abiotic stress tolerance is limited. However, studies on the genetic modification of the enzymes responsible for jasmonate glycosylation provide strong indirect evidence for its importance. The following tables summarize representative data from such studies.

Table 1: Effect of UDP-Glycosyltransferase (UGT) Overexpression on Abiotic Stress Tolerance. Data is synthesized from a meta-analysis of studies on various UGTs, which may include those involved in jasmonate glycosylation.[11][12]

ParameterStress ConditionEffect of UGT OverexpressionFold/Percent Change
Survival Rate General Abiotic StressIncreased+97%
Electrolyte Leakage General Abiotic StressDecreased-33%
Root Length Salt StressIncreasedSignificant positive effect
Germination Rate Salt StressIncreasedSignificant positive effect
Anthocyanin Content General Abiotic StressIncreasedSignificant positive effect

Table 2: Physiological Effects of β-Glucosidase Overexpression on Abiotic Stress Tolerance. Data is based on the transient overexpression of a β-glucosidase (CsBGlu12) which can hydrolyze glycosides, potentially including those of jasmonates.[6]

ParameterStress ConditionEffect of β-Glucosidase OverexpressionObservation
Malondialdehyde (MDA) Content Dehydration, NaClDecreasedLower lipid peroxidation
Soluble Sugar Content Dehydration, NaClIncreasedEnhanced osmotic adjustment
Chlorophyll (B73375) Content Dehydration, NaClIncreasedReduced chlorophyll degradation
Reactive Oxygen Species (ROS) Dehydration, NaClDecreasedImproved ROS scavenging

Signaling Pathways Involving Jasmonate Glycosides

The canonical JA signaling pathway relies on the COI1-JAZ co-receptor system for the perception of JA-Ile. However, there is evidence to suggest that some jasmonate derivatives may act through alternative pathways. For instance, tuberonic acid glucoside has been shown to induce leaf-closing movements in Samanea saman independently of the COI1-JAZ module, suggesting the existence of a distinct perception and signaling mechanism for this glycosylated jasmonate.[13]

Under abiotic stress, the balance between active jasmonates (like JA-Ile) and their inactive or stored forms (like TAG) is crucial. Abiotic stress can induce the expression of both UGTs and β-glucosidases, leading to a dynamic regulation of the pool of active jasmonates. This allows the plant to mount a rapid stress response and then attenuate it to conserve energy and prevent fitness costs associated with constitutive defense activation.

Jasmoside_Signaling cluster_stress Abiotic Stress (Drought, Salinity, etc.) cluster_ja_pathway Jasmonate Metabolism and Signaling cluster_canonical Canonical Signaling cluster_alternative Alternative Signaling Abiotic_Stress Abiotic_Stress JA_biosynthesis JA Biosynthesis Abiotic_Stress->JA_biosynthesis Induces UGT UGT Abiotic_Stress->UGT Induces/Represses beta_Glucosidase beta_Glucosidase Abiotic_Stress->beta_Glucosidase Induces/Represses JA_Ile JA-Isoleucine (Active) JA_biosynthesis->JA_Ile JAR1 TA Tuberonic Acid JA_biosynthesis->TA JOX JA_Ile->JA_biosynthesis Hydrolysis COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ Perception TAG Tuberonic Acid Glucoside (Inactive/Storage) TAG->TA β-Glucosidase TAG_Receptor Putative TAG Receptor TAG->TAG_Receptor TA->TAG UGT MYC2 MYC2/TFs COI1_JAZ->MYC2 Degrades JAZ (Activation) Stress_Genes Stress-Responsive Genes MYC2->Stress_Genes Transcription Abiotic_Stress_Tolerance Abiotic_Stress_Tolerance Stress_Genes->Abiotic_Stress_Tolerance Leads to Alternative_Response Specific Responses (e.g., Leaf Movement) TAG_Receptor->Alternative_Response Alternative_Response->Abiotic_Stress_Tolerance

Jasmonate signaling pathways, including the role of glycosylation.

Experimental Protocols

Investigating the function of jasmonate glucosides in abiotic stress responses requires a combination of molecular, biochemical, and physiological approaches. Below are detailed methodologies for key experiments.

Quantification of Jasmonate Glucosides by UPLC-MS/MS

This protocol provides a general framework for the analysis of jasmonates, which can be optimized for tuberonic acid glucoside.[14][15]

Objective: To quantify the levels of tuberonic acid glucoside and other jasmonates in plant tissues under control and abiotic stress conditions.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with internal standards)

  • Solid-phase extraction (SPE) cartridges

  • UPLC-MS/MS system

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization and Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add a known amount of internal standards (e.g., deuterated jasmonates) to the powdered tissue.

    • Add extraction solvent and homogenize thoroughly.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the jasmonates with a suitable solvent.

  • UPLC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase.

    • Inject the sample into the UPLC-MS/MS system.

    • Separate the compounds using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile).

    • Detect and quantify the target compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Enzyme Activity Assays

6.2.1. UDP-Glycosyltransferase (UGT) Activity Assay

This can be performed using a commercially available kit or a custom assay.[16][17]

Objective: To measure the activity of UGTs in converting tuberonic acid to tuberonic acid glucoside.

Materials:

  • Plant protein extract or purified recombinant UGT

  • Tuberonic acid (substrate)

  • UDP-glucose (sugar donor)

  • Assay buffer

  • UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar

Procedure (using UDP-Glo™ kit):

  • Prepare Glycosyltransferase Reaction: In a microplate well, combine the assay buffer, tuberonic acid, and the protein sample.

  • Initiate Reaction: Add UDP-glucose to start the reaction. Incubate at the optimal temperature for the enzyme.

  • Detect UDP Formation: Add the UDP Detection Reagent, which converts the UDP produced to ATP.

  • Measure Luminescence: The newly synthesized ATP is used in a luciferase reaction to generate a light signal. Measure the luminescence using a plate reader. The light output is proportional to the UDP concentration and thus to the UGT activity.

6.2.2. β-Glucosidase Activity Assay

This assay typically uses a chromogenic or fluorogenic substrate.[8][13]

Objective: To measure the activity of β-glucosidases in hydrolyzing tuberonic acid glucoside.

Materials:

  • Plant protein extract

  • p-nitrophenyl-β-D-glucopyranoside (pNPG) as a general substrate (or synthesized tuberonic acid glucoside for specific activity)

  • Assay buffer

  • Sodium carbonate solution (stop solution)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a microplate well, combine the assay buffer and the protein extract.

  • Initiate Reaction: Add the substrate (e.g., pNPG) to start the reaction. Incubate at the optimal temperature.

  • Stop Reaction: After a defined time, add sodium carbonate solution to stop the reaction and develop the color.

  • Measure Absorbance: The hydrolysis of pNPG releases p-nitrophenol, which is yellow at alkaline pH. Measure the absorbance at 405 nm. The absorbance is proportional to the amount of product formed and thus to the β-glucosidase activity.

Abiotic Stress Tolerance Assays

6.3.1. Drought Stress Assay (Gravimetric Method) [18][19]

  • Grow plants in pots with a known weight of dry soil.

  • After an initial period of regular watering, withhold water to initiate drought stress.

  • Monitor the pot weight daily to determine the soil water content.

  • Maintain a specific level of drought (e.g., 30% field capacity) by adding back the amount of water lost through evapotranspiration.

  • Assess plant survival, biomass accumulation, and physiological parameters (e.g., stomatal conductance, chlorophyll content) over time.

6.3.2. Salinity Stress Assay (Hydroponic System) [20][21]

  • Germinate seedlings and transfer them to a hydroponic system with a nutrient solution.

  • After an acclimation period, gradually add NaCl to the nutrient solution to reach the desired final concentration.

  • Monitor plant growth, visual symptoms of stress (e.g., chlorosis, necrosis), and ion content (Na+, K+) in different tissues.

  • Measure parameters such as fresh and dry weight, and electrolyte leakage.

6.3.3. Cold/Freezing Stress Assay [4][22]

  • Acclimate plants to cold by exposing them to a low, non-freezing temperature (e.g., 4°C) for a period of time.

  • Transfer the plants to a programmable freezing chamber.

  • Gradually decrease the temperature to the target freezing temperatures.

  • Hold at the target temperatures for a specific duration.

  • Gradually increase the temperature to allow for thawing.

  • Return the plants to normal growth conditions and assess survival rates and damage after a recovery period.

Experimental_Workflow cluster_plant_material Plant Material cluster_stress_treatment Stress Application cluster_analysis Analysis WT Wild-Type Plants Control Control Conditions WT->Control Drought Drought Stress WT->Drought Salinity Salinity Stress WT->Salinity Cold Cold Stress WT->Cold Mutants UGT/β-Glucosidase Mutants/Overexpressors Mutants->Control Mutants->Drought Mutants->Salinity Mutants->Cold Phenotyping Phenotypic Analysis (Survival, Biomass) Physiology Physiological Analysis (Electrolyte Leakage, MDA) Control->Physiology Metabolomics Metabolomic Analysis (UPLC-MS/MS for Jasmonates) Control->Metabolomics Biochemistry Biochemical Analysis (Enzyme Activity Assays) Drought->Phenotyping Drought->Metabolomics Salinity->Physiology Salinity->Biochemistry Cold->Phenotyping Cold->Biochemistry

Experimental workflow for investigating jasmonate glycoside function.

Conclusion and Future Directions

The glycosylation of jasmonates, exemplified by the formation of tuberonic acid glucoside, is an integral part of the regulatory network that governs plant responses to abiotic stress. This metabolic conversion allows for the fine-tuning of JA signaling, enabling plants to mount an appropriate defense without incurring the fitness costs of a constitutive stress response. While significant progress has been made in understanding the enzymes involved and the general principles of jasmonate conjugation, several areas warrant further investigation:

  • Identification and characterization of specific receptors for jasmonate glucosides: The discovery of a COI1-independent signaling pathway for TAG opens up new avenues for research into novel jasmonate perception mechanisms.

  • Elucidation of the precise roles of different UGT and β-glucosidase isoforms: The large families of these enzymes suggest functional diversification, and understanding their specific roles in different stress contexts is crucial.

  • Quantitative analysis of the flux through the jasmonate glycosylation and deglycosylation pathways under various abiotic stresses: This will provide a more dynamic picture of how plants regulate their jasmonate pools in response to environmental cues.

  • Translational research: Leveraging the knowledge of jasmonate glycosylation to develop strategies for enhancing crop resilience to abiotic stress is a promising area for future agricultural biotechnology.

By continuing to unravel the complexities of jasmonate metabolism and signaling, we can gain deeper insights into the remarkable adaptability of plants and develop novel approaches to improve agricultural sustainability in a changing world.

References

The Role of Jasmonic Acid in the Production of Secondary Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived plant hormones that play a critical role in regulating a wide array of physiological and developmental processes.[1][2] Of particular interest to the scientific and pharmaceutical communities is the well-established function of jasmonates as potent elicitors of secondary metabolite production in plants.[3][4] These secondary metabolites, which include alkaloids, terpenoids, and phenylpropanoids, are a rich source of pharmacologically active compounds with applications ranging from anticancer drugs to flavorings and pesticides. This technical guide provides a comprehensive overview of the mechanisms by which jasmonic acid stimulates the biosynthesis of these valuable compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Jasmonic Acid Biosynthesis and Signaling Pathway

The induction of secondary metabolism by jasmonic acid is a complex process that begins with the biosynthesis of JA itself, followed by a well-orchestrated signaling cascade that ultimately leads to the activation of specific biosynthetic genes.

Jasmonic Acid Biosynthesis

Jasmonic acid biosynthesis is initiated in the chloroplasts and completed in the peroxisomes. The pathway begins with the release of α-linolenic acid from the chloroplast membranes, which then undergoes a series of enzymatic reactions to produce 12-oxophytodienoic acid (OPDA). OPDA is subsequently transported to the peroxisomes, where it is converted to jasmonic acid through a process of reduction and β-oxidation. The newly synthesized JA can then be released into the cytoplasm and converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), or other derivatives like methyl jasmonate (MeJA).[1][5]

jasmonic_acid_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm a_linolenic_acid α-Linolenic Acid hpote 13(S)-HPOT a_linolenic_acid->hpote LOX allene_oxide Allene Oxide hpote->allene_oxide AOS opda 12-oxo-PDA (OPDA) allene_oxide->opda AOC opda_perox OPDA opda->opda_perox Transport opc8 OPC-8:0 opda_perox->opc8 OPR3 ja_coa JA-CoA opc8->ja_coa β-oxidation ja_perox Jasmonic Acid ja_coa->ja_perox Thioesterase ja_cyto Jasmonic Acid ja_perox->ja_cyto Transport ja_ile JA-Isoleucine (JA-Ile) (Active form) ja_cyto->ja_ile JAR1 meja Methyl Jasmonate (MeJA) ja_cyto->meja JMT

Diagram 1: Jasmonic Acid Biosynthesis Pathway.
Core Jasmonic Acid Signaling Pathway

The perception of the active form of jasmonate, JA-Ile, occurs in the nucleus and triggers a signaling cascade that leads to the activation of transcription factors responsible for upregulating the expression of genes involved in secondary metabolite biosynthesis. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting the activity of various transcription factors, such as MYC2.[6] The binding of JA-Ile to its co-receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targets the JAZ proteins for degradation by the 26S proteasome. The degradation of JAZ repressors liberates the transcription factors, allowing them to bind to the promoter regions of jasmonate-responsive genes and activate their transcription. This leads to the synthesis of enzymes involved in the production of a wide range of secondary metabolites.[6][7]

ja_signaling_pathway cluster_inactive Inactive State (Low JA-Ile) cluster_active Active State (High JA-Ile) ja_ile JA-Ile (Active Hormone) scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 Binds to jaz JAZ Repressor scf_coi1->jaz Targets myc2 MYC2 (bHLH TF) jaz->myc2 Repression proteasome 26S Proteasome jaz->proteasome Degradation ja_responsive_genes JA-Responsive Genes (e.g., secondary metabolite biosynthesis genes) myc2->ja_responsive_genes No Transcription myc2->ja_responsive_genes Activates Transcription secondary_metabolites Secondary Metabolites (Alkaloids, Terpenoids, etc.) ja_responsive_genes->secondary_metabolites Leads to Biosynthesis

Diagram 2: Core Jasmonic Acid Signaling Pathway.

Quantitative Effects of Jasmonates on Secondary Metabolite Production

The application of exogenous jasmonic acid or methyl jasmonate to plant cell cultures, hairy root cultures, or whole plants has been shown to significantly enhance the production of a wide range of valuable secondary metabolites. The following tables summarize some of the reported quantitative increases in the production of key secondary metabolites in response to jasmonate elicitation.

Table 1: Jasmonate-Induced Production of Terpenoids

Plant SpeciesCulture SystemElicitor & ConcentrationSecondary MetaboliteFold Increase / YieldReference
Artemisia annuaSuspension CultureMeJA (22 µM)Artemisinin3-fold increase[6]
Taxus cuspidataSuspension CultureMeJA (10 µM) + Ethylene (5 ppm)Taxol (Paclitaxel)19-fold increase[8]
Panax ginsengHairy Root CultureJasmonic Acid (2.0 mg/L)Total Ginsenosides (B1230088)Increased productivity[1]
Centella asiaticaHairy Root CultureMeJA (400 µM)Triterpenoids60.25 mg/g DW[3]
Calendula officinalisHairy Root CultureJasmonic Acid (100 µM)Oleanolic Acid SaponinsUp to 20-fold increase[9]

Table 2: Jasmonate-Induced Production of Alkaloids

Plant SpeciesCulture SystemElicitor & ConcentrationSecondary MetaboliteFold Increase / YieldReference
Catharanthus roseusHairy Root CultureMeJA (250 µM)Terpenoid Indole Alkaloids150-370% increase[10]
Nicotiana tabacumHairy Root CultureMeJANicotineInduction of biosynthesis genes[7]
Papaver orientaleHairy Root CultureMeJA (100 µM)Morphine6.18-fold higher[9]

Table 3: Jasmonate-Induced Production of Phenylpropanoids

Plant SpeciesCulture SystemElicitor & ConcentrationSecondary MetaboliteFold Increase / YieldReference
Vitis viniferaCell SuspensionMeJA + UV-CResveratrol64-fold higher[11]
Isatis tinctoriaHairy Root CultureMeJA (179.54 µM)Flavonoids11-fold increase
Justicia gendarussaCell SuspensionMeJA (200 µM)Apigenin123.98 µg/g DW
Justicia gendarussaCell SuspensionMeJA (200 µM)Apigetrin342.87 µg/g DW[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of jasmonic acid's role in secondary metabolite production.

Protocol 1: Establishment of Hairy Root Cultures via Agrobacterium rhizogenes-mediated Transformation

Hairy root cultures are a valuable tool for studying secondary metabolism due to their genetic stability and high growth rate in hormone-free media.

  • Explant Preparation:

    • Sterilize seeds of the target plant species and germinate them on a suitable medium (e.g., Murashige and Skoog (MS) medium).

    • Excise explants (e.g., leaf discs, stem segments) from the sterile plantlets.

  • Agrobacterium rhizogenes Culture:

    • Culture a suitable strain of A. rhizogenes (e.g., ATCC15834, MSU440) in liquid Luria-Bertani (LB) medium overnight at 28°C with shaking.[2]

    • Harvest the bacteria by centrifugation and resuspend them in a liquid MS medium to the desired optical density (e.g., OD₆₀₀ = 0.6-0.8).[2]

  • Infection and Co-cultivation:

    • Wound the explants with a sterile scalpel and immerse them in the bacterial suspension for a specific duration (e.g., 5-30 minutes).

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the infected explants on a co-cultivation medium (e.g., solid MS medium) and incubate in the dark at 25°C for 2-3 days.[13] The addition of acetosyringone (B1664989) (e.g., 100 µM) to the co-cultivation medium can enhance transformation efficiency.[13]

  • Hairy Root Induction and Selection:

    • Transfer the explants to a solid selection medium containing an antibiotic (e.g., cefotaxime (B1668864) 200-500 mg/L) to eliminate the Agrobacterium.

    • Incubate the cultures under appropriate light and temperature conditions. Hairy roots should emerge from the wounded sites within a few weeks.

    • Excise the induced hairy roots and subculture them on fresh hormone-free solid or liquid MS medium.

  • Confirmation of Transformation:

    • Confirm the transgenic nature of the hairy roots by performing PCR to detect the presence of rol genes (e.g., rolB, rolC) from the Ri plasmid of A. rhizogenes.[13]

Protocol 2: Elicitation of Secondary Metabolites in Hairy Root Cultures
  • Preparation of Jasmonate Stock Solution:

    • Prepare a stock solution of jasmonic acid or methyl jasmonate. Jasmonic acid is soluble in methanol (B129727), while methyl jasmonate can be dissolved in ethanol (B145695) or DMSO.[1][14] For example, a 100 mM stock solution of MeJA can be prepared in ethanol.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to the sterile culture medium.

  • Elicitation Procedure:

    • Establish hairy root cultures in liquid medium (e.g., MS medium) in Erlenmeyer flasks on a rotary shaker.

    • Grow the cultures for a specific period (e.g., until the late exponential growth phase).

    • Add the sterile jasmonate stock solution to the culture medium to achieve the desired final concentration (e.g., 50-200 µM).

    • Continue to incubate the cultures for a specific duration (e.g., 24-120 hours) post-elicitation.[15]

  • Harvesting and Sample Preparation:

    • Harvest the hairy roots by filtration.

    • Rinse the roots with distilled water to remove any residual medium.

    • Blot the roots dry and record the fresh weight.

    • Freeze-dry or oven-dry the roots to a constant weight to determine the dry weight.

    • Grind the dried roots into a fine powder for subsequent metabolite extraction.

Protocol 3: Extraction and Quantification of Secondary Metabolites

The specific extraction and quantification methods will vary depending on the target metabolite. Below are generalized procedures for terpenoids and alkaloids.

A. Extraction and Quantification of Taxol (a Diterpenoid) from Taxus Cell Cultures

  • Extraction:

    • Extract the dried and powdered cell biomass with a suitable solvent such as methanol or a mixture of methanol and water.[16]

    • The extract can be further partitioned with a non-polar solvent like dichloromethane (B109758) to concentrate the taxanes.[16]

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Dissolve the dried extract in the mobile phase.

    • Perform HPLC analysis using a C18 reverse-phase column.[17]

    • A typical mobile phase consists of a gradient of acetonitrile (B52724) and water.[17]

    • Detect taxol using a UV detector at a wavelength of approximately 227-235 nm.[16][18]

    • Quantify the taxol concentration by comparing the peak area to a standard curve prepared with authentic taxol standards.

B. Extraction and Quantification of Ginsenosides (Triterpenoid Saponins) from Panax Hairy Roots

  • Extraction:

    • Extract the powdered hairy root biomass with an aqueous alcohol solution (e.g., 70% methanol or ethanol).[19]

    • The crude extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification by HPLC:

    • Analyze the extract using a C18 reverse-phase HPLC column.

    • The mobile phase is typically a gradient of acetonitrile and water.

    • Use a UV detector at a low wavelength (e.g., 203 nm) for detection.

    • Quantify individual ginsenosides by comparing their peak areas to those of authentic standards.

C. Extraction and Quantification of Terpenoid Indole Alkaloids from Catharanthus roseus Cell Cultures

  • Extraction:

    • Extract the freeze-dried cells with methanol.

    • The extraction can be facilitated by ultrasonication.

  • Quantification by HPLC:

    • Use a C18 reverse-phase column for separation.

    • A common mobile phase is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Detect the alkaloids using a UV detector, often with a photodiode array (PDA) detector to obtain UV spectra for peak identification.

    • Quantify the alkaloids against known standards.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effect of jasmonic acid on secondary metabolite production in plant cell cultures.

experimental_workflow start Start culture_initiation 1. Cell/Hairy Root Culture Initiation start->culture_initiation growth_phase 2. Growth Phase culture_initiation->growth_phase elicitation 3. Elicitation with Jasmonic Acid growth_phase->elicitation incubation 4. Post-Elicitation Incubation elicitation->incubation harvesting 5. Harvesting and Drying of Biomass incubation->harvesting extraction 6. Extraction of Secondary Metabolites harvesting->extraction analysis 7. Quantification (HPLC/GC-MS) extraction->analysis data_analysis 8. Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Diagram 3: Experimental Workflow.

Conclusion

Jasmonic acid and its derivatives are powerful tools for enhancing the production of a wide array of valuable secondary metabolites in plants and plant-based in vitro systems. A thorough understanding of the jasmonate biosynthesis and signaling pathways, coupled with optimized experimental protocols for elicitation and analysis, is crucial for leveraging this potential. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at harnessing the power of jasmonic acid to produce high-value phytochemicals for various applications. The continued exploration of the intricate regulatory networks governed by jasmonates will undoubtedly unveil new opportunities for metabolic engineering and the sustainable production of plant-derived natural products.

References

The Genesis of a Plant's Defense: An In-depth Exploration of the Jasmonate Signaling Pathway's Evolutionary Origins

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The jasmonate (JA) signaling pathway is a cornerstone of plant defense and development, orchestrating responses to a wide array of biotic and abiotic stresses. Understanding the evolutionary journey of this intricate network provides profound insights into the adaptation of plants to terrestrial life and offers novel avenues for the development of resilient crops and targeted therapeutics. This technical guide delves into the evolutionary origins of the core components of the JA signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades and workflows.

The Emergence of Jasmonate Signaling: A Terrestrial Innovation

The jasmonate signaling pathway as we know it in vascular plants is a relatively recent evolutionary innovation, appearing after the transition of plants from aquatic to terrestrial environments.[1] Key components of this pathway, including the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressors, and the master transcription factor MYC2, are present in bryophytes such as the liverwort Marchantia polymorpha, but are notably absent in their charophyte algae ancestors.[2][3][4] This suggests that the core machinery of JA perception and signaling evolved as a critical adaptation to the new challenges faced on land, including herbivory and necrotrophic pathogens.

Phylogenetic dating places the origin of the JA signaling pathway between 515 and 473 million years ago, during the middle Cambrian to early Ordovician periods.[2] This era was marked by significant biodiversification and changing ecosystems, likely imposing new selective pressures that drove the evolution of sophisticated defense mechanisms in early land plants.[2]

Co-evolution of the Receptor Complex and its Ligand

A fascinating aspect of the evolution of jasmonate signaling is the co-evolution of the COI1-JAZ co-receptor complex and its bioactive ligand. In vascular plants like Arabidopsis thaliana, the primary bioactive jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[5] However, in the early diverging land plant Marchantia polymorpha, the signaling molecule is not JA-Ile but rather dinor-12-oxo-phytodienoic acid (dn-OPDA) and its isomers, including the recently identified and highly active Δ4-dn-iso-OPDA.[6][7]

This difference in ligand specificity is attributed to subtle but critical amino acid changes in both the COI1 receptor and the JAZ repressor proteins, highlighting a remarkable instance of molecular co-evolution.[7]

Quantitative Analysis of Ligand-Receptor Binding

The affinity of the bioactive ligand for the COI1-JAZ co-receptor is a critical determinant of signaling efficiency. Below is a summary of available quantitative data on these interactions.

LigandReceptor ComplexPlant LineageBinding Affinity (Kd/Ki)Experimental Method
(+)-7-iso-JA-IleArabidopsis thaliana AtCOI1-AtJAZ1AngiospermKi = 1.8 µMIn vitro radioligand binding assay
Coronatine (JA-Ile mimic)Arabidopsis thaliana AtCOI1-AtJAZ1AngiospermKd = 48 ± 13 nMIn vitro radioligand binding assay
Coronatine (JA-Ile mimic)Arabidopsis thaliana AtCOI1-AtJAZ6AngiospermKd = 68 ± 15 nMIn vitro radioligand binding assay
Δ4-dn-iso-OPDAMarchantia polymorpha MpCOI1-MpJAZBryophyteHigh Affinity (Specific Kd not determined)In vitro affinity assay

Key Molecular Players and Their Evolutionary Trajectories

JAZ Repressors: From TIFY to Transcriptional Control

The JAZ proteins, which act as repressors of JA-responsive genes, are members of the larger TIFY protein family, characterized by a conserved TIF[F/Y]XG motif.[2] Phylogenetic analyses indicate that JAZ proteins evolved from ZIM genes within the TIFY family through the acquisition of the Jas domain, which is crucial for their interaction with both COI1 and MYC transcription factors.[2][3] While TIFY family genes are found in charophyte and chlorophyte algae, the canonical JAZ proteins with a Jas domain are restricted to land plants.[2]

MYC Transcription Factors: An Ancient Origin

The MYC family of basic helix-loop-helix (bHLH) transcription factors are the master regulators of the JA signaling cascade. Interestingly, phylogenetic studies suggest that MYC function may have predated the evolution of the other core JA signaling components, with MYC orthologs being present in charophycean algae.[8] In Marchantia polymorpha, two functionally interchangeable MYC genes, MpMYCX and MpMYCY, are sufficient to activate the jasmonate pathway, demonstrating a deep functional conservation of these transcription factors across 450 million years of independent evolution.

Experimental Protocols for Studying the Jasmonate Signaling Pathway

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The yeast two-hybrid system is a powerful technique to identify and characterize interactions between proteins, such as the hormone-dependent interaction between COI1 and JAZ proteins.

Principle: This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest ("bait" and "prey") are fused to the BD and AD, respectively. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for selection and quantification of the interaction.

Detailed Protocol:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., COI1) into a Y2H bait vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain (BD).

    • Clone the coding sequence of the "prey" protein (e.g., a JAZ protein) into a Y2H prey vector (e.g., pGADT7), which contains the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

  • Interaction Assay:

    • To test for an interaction, replica-plate the colonies from the SD/-Trp/-Leu plates onto selective medium that also lacks histidine and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

    • For hormone-dependent interactions, supplement the selective medium with the appropriate ligand (e.g., 50 µM JA-Ile or dn-OPDA) or a mock control (e.g., DMSO).

    • Incubate the plates at 30°C for 3-5 days and score for growth. Growth on the selective medium indicates a positive interaction.

  • Quantitative Assay (Optional):

    • Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.

In Vitro GST Pull-Down Assay

This assay is used to confirm direct physical interactions between proteins in vitro.

Principle: A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST) and immobilized on glutathione-sepharose beads. A "prey" protein, which can be from a cell lysate or recombinantly expressed, is then incubated with the immobilized bait. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by immunoblotting.

Detailed Protocol:

  • Expression and Purification of GST-Bait Fusion Protein:

    • Express the GST-tagged bait protein (e.g., GST-MYC2) in E. coli.

    • Lyse the bacterial cells and purify the fusion protein from the soluble fraction using glutathione-sepharose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Preparation of Prey Protein:

    • The prey protein (e.g., a JAZ protein) can be expressed with a different tag (e.g., His-tag or HA-tag) in E. coli and purified, or it can be present in a total protein extract from plant tissue.

  • Binding Reaction:

    • Incubate the immobilized GST-bait protein with the prey protein in a suitable binding buffer for 1-2 hours at 4°C with gentle rotation.

    • Include a control with GST alone to check for non-specific binding of the prey to the GST tag or the beads.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with wash buffer to remove unbound prey protein.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and detect the prey protein by immunoblotting using an antibody specific to the prey protein or its tag.

Phylogenetic Analysis of the TIFY Protein Family

Phylogenetic analysis helps to understand the evolutionary relationships between proteins and to trace the origin of gene families.

Principle: This computational method uses sequence alignments of homologous proteins to infer their evolutionary history, which is visualized as a phylogenetic tree.

Detailed Protocol using MEGA (Molecular Evolutionary Genetics Analysis) software:

  • Sequence Retrieval:

    • Obtain the amino acid sequences of TIFY and JAZ proteins from different plant species from public databases like NCBI or Phytozome.

  • Multiple Sequence Alignment:

    • Align the sequences using an alignment tool within MEGA, such as ClustalW or MUSCLE, with default parameters. Manually inspect and refine the alignment if necessary.

  • Phylogenetic Tree Construction:

    • Choose a method for tree construction. The Neighbor-Joining (NJ) method is fast and suitable for large datasets, while the Maximum Likelihood (ML) method is more computationally intensive but generally more accurate.

    • If using ML, first determine the best-fit model of protein evolution using the "Find Best DNA/Protein Models (ML)" tool in MEGA.

    • Construct the tree using the chosen method and model.

  • Tree Evaluation:

    • Assess the statistical reliability of the tree topology using bootstrap analysis with 1000 replicates. Bootstrap values above 70% are generally considered to indicate robust branching.

  • Tree Visualization:

    • Visualize and edit the tree for publication using the tree explorer in MEGA.

Visualizing the Evolutionary Logic of Jasmonate Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the core jasmonate signaling pathway and key experimental workflows.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Core Signaling Cascade cluster_inactive Inactive State cluster_active Active State Wounding Wounding / Herbivory Linolenic_Acid α-Linolenic Acid Wounding->Linolenic_Acid OPDA OPDA / dn-OPDA Linolenic_Acid->OPDA JA_Ile JA-Ile (Vascular Plants) dn-OPDA (Bryophytes) OPDA->JA_Ile COI1 SCF-COI1 JA_Ile->COI1 Binds cluster_active cluster_active JA_Ile->cluster_active JAZ JAZ MYC2 MYC2 JAZ->MYC2 Represses TPL_NINJA TPL/NINJA JAZ->TPL_NINJA Recruits JAZ_deg JAZ (Degradation) JAZ->JAZ_deg Ubiquitination JA_genes JA-responsive genes MYC2->JA_genes TPL_NINJA->MYC2 COI1->JAZ Recruits MYC2_active MYC2 (Active) JAZ_deg->MYC2_active Releases JA_genes_active JA-responsive genes (Expressed) MYC2_active->JA_genes_active Activates

Caption: The core jasmonate signaling pathway.

Yeast_Two_Hybrid_Workflow start Start construct_vectors Construct Bait (BD-ProteinA) and Prey (AD-ProteinB) vectors start->construct_vectors transform Co-transform yeast reporter strain construct_vectors->transform select_transformants Select on SD/-Trp/-Leu plates transform->select_transformants replica_plate Replica-plate onto selective medium (SD/-Trp/-Leu/-His/-Ade) +/- Hormone select_transformants->replica_plate incubate Incubate 3-5 days at 30°C replica_plate->incubate observe Observe for growth incubate->observe growth Growth indicates interaction observe->growth Yes no_growth No growth indicates no interaction observe->no_growth No end End growth->end no_growth->end

Caption: Workflow for a Yeast Two-Hybrid Assay.

GST_Pull_Down_Workflow start Start express_gst_bait Express and purify GST-Bait protein start->express_gst_bait immobilize Immobilize GST-Bait on Glutathione beads express_gst_bait->immobilize incubate Incubate immobilized Bait with Prey immobilize->incubate prepare_prey Prepare Prey protein (e.g., cell lysate) prepare_prey->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute analyze Analyze by SDS-PAGE and Immunoblotting elute->analyze end End analyze->end

References

A Technical Guide to Jasmonate Perception and Receptor Identification in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a plant's life cycle, from growth and development to defense against biotic and abiotic stresses. The perception of the bioactive jasmonate signal, primarily jasmonoyl-L-isoleucine (JA-Ile), and the subsequent signal transduction cascade are critical for mounting appropriate physiological responses. This technical guide provides an in-depth examination of the core mechanisms of jasmonate perception, the identification of its receptor complex, and the experimental methodologies used to elucidate these processes. A comprehensive overview of the key protein families involved, including the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors, is presented. Detailed protocols for key interaction assays and a summary of quantitative binding data are included to serve as a valuable resource for researchers in the field.

The Core Jasmonate Signaling Pathway

The central signaling module for jasmonate response is elegantly controlled by a mechanism of de-repression. In the absence of a stimulus, JAZ proteins bind to and inhibit the activity of various transcription factors, including MYC2, which are positive regulators of jasmonate-responsive genes.[1][2] This keeps the pathway in a repressed state.

Upon biotic or abiotic stress, the biosynthesis of jasmonic acid is induced, which is then converted to its bioactive form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[2][3] JA-Ile acts as a molecular glue, promoting the interaction between the F-box protein COI1 and the JAZ repressors.[4][5] COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.[6] The formation of the COI1-JA-Ile-JAZ ternary complex leads to the polyubiquitination of the JAZ protein, targeting it for degradation by the 26S proteasome.[1][4] The degradation of JAZ proteins releases the transcription factors, such as MYC2, allowing them to activate the expression of downstream jasmonate-responsive genes, leading to various physiological responses.[7]

Recent studies have also identified inositol (B14025) pentakisphosphate (InsP5) as a critical component of the jasmonate co-receptor complex, interacting with both COI1 and JAZ to enhance high-affinity hormone binding.[8][9]

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_repressed Repressed State (Low JA-Ile) cluster_active Active State (High JA-Ile) Stress JA_Ile JA-Ile (Bioactive Hormone) Stress->JA_Ile Induces Biosynthesis JA_Ile_act JA-Ile JA_Ile->JA_Ile_act JAZ_rep JAZ MYC2_rep MYC2 JAZ_rep->MYC2_rep Inhibition JAZ_act JAZ DNA_rep JA-Responsive Genes (Expression Off) MYC2_act MYC2 DNA_act JA-Responsive Genes (Expression On) SCF_COI1 SCF-COI1 SCF_COI1->JAZ_act Binds Ub Ubiquitin SCF_COI1->Ub Recruits Proteasome 26S Proteasome JAZ_act->Proteasome Degradation MYC2_act->DNA_act Activation Ub->JAZ_act Ubiquitination JA_Ile_act->SCF_COI1 Binds

Caption: The core jasmonate signaling pathway in plants.

Identification of the Jasmonate Receptor

The identification of the jasmonate receptor was a significant breakthrough in plant hormone biology. It was discovered that neither COI1 nor JAZ proteins alone could bind JA-Ile with high affinity.[10] Instead, they form a co-receptor complex where JA-Ile acts as a molecular glue, stabilizing the interaction between COI1 and the Jasmonate-ZIM domain (Jas) of JAZ proteins.[4][10] This co-receptor model has been substantiated by structural and pharmacological data.[8][10]

The key experiments that led to this discovery and are widely used to study protein-protein interactions in this pathway include:

  • Yeast Two-Hybrid (Y2H) Assays: This genetic method is used to identify protein-protein interactions in vivo. It was instrumental in demonstrating the JA-Ile-dependent interaction between COI1 and JAZ proteins.

  • Pull-Down Assays: This is an in vitro technique used to confirm direct physical interactions between proteins. It was used to show that purified COI1 and JAZ proteins interact in the presence of JA-Ile.

  • Co-immunoprecipitation (Co-IP): This in vivo technique is used to demonstrate that proteins interact within the cell. It has been used to confirm the association of COI1 and JAZ proteins in plant cells.

Quantitative Data on Jasmonate Perception

The binding affinities of the components of the jasmonate co-receptor complex have been quantified using various biophysical techniques, primarily radioligand binding assays. These data are crucial for understanding the sensitivity and specificity of the signaling pathway.

Interacting MoleculesLigandMethodDissociation Constant (Kd)Inhibition Constant (Ki)Reference
COI1-ASK1 + JAZ13H-coronatineRadioligand Binding48 ± 13 nM-[10]
COI1-ASK1 + JAZ63H-coronatineRadioligand Binding68 ± 15 nM-[10]
COI1-JAZ6 Complex(3R,7S)-JA-IleCompetitive Binding-1.8 µM[10]
COI1-JAZ6 Complex(3R,7R)-JA-IleCompetitive Binding-18 µM[10]
COI1-JAZ3 ComplexCoronatinePull-down Assay~20 nM-[11]

Detailed Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

This protocol is adapted for screening and confirming interactions between plant proteins in a yeast system.

Objective: To determine if two proteins, a "bait" and a "prey," interact in vivo.

Principle: The transcription factor GAL4 is split into two functional domains: a DNA-binding domain (BD) and an activation domain (AD). The bait protein is fused to the BD, and the prey protein (or a library of proteins) is fused to the AD. If the bait and prey interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes, leading to a detectable phenotype (e.g., growth on selective media).

Materials:

  • Yeast strains (e.g., AH109, Y2HGold)

  • Bait and prey vectors (e.g., pGBKT7 and pGADT7)

  • Competent yeast cells

  • cDNA library or prey construct

  • Yeast transformation kit

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for blue/white screening

Procedure:

  • Bait and Prey Vector Construction:

    • Clone the coding sequence of the bait protein into the bait vector (e.g., pGBKT7) in-frame with the GAL4-BD.

    • Clone the coding sequence of the prey protein or the cDNA library into the prey vector (e.g., pGADT7) in-frame with the GAL4-AD.

  • Yeast Transformation:

    • Transform the bait plasmid into the appropriate yeast strain. Select for transformants on SD/-Trp plates.

    • Confirm bait expression and check for auto-activation by plating on SD/-Trp/-His and SD/-Trp/-His with X-α-Gal. The bait should not activate the reporter genes on its own.

    • Transform the prey plasmid or cDNA library into a yeast strain of the opposite mating type or co-transform both bait and prey plasmids into the same yeast strain.

  • Mating (for library screening):

    • Grow the bait-containing strain and the library-containing strain separately in appropriate liquid media.

    • Mix the two cultures and incubate to allow for mating.

    • Plate the mated yeast on selective media (SD/-Trp/-Leu/-His) to select for diploid cells containing both plasmids and interacting proteins.

  • Interaction Selection and Verification:

    • Incubate plates at 30°C for 3-7 days and look for colony growth.

    • Pick positive colonies and re-streak on higher stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to confirm the interaction.

    • Perform a β-galactosidase assay for colorimetric confirmation of reporter gene activation.

    • Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein.

Yeast_Two_Hybrid_Workflow cluster_cloning Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Interaction Selection cluster_verification Verification Bait_Clone Clone Bait into BD vector Yeast_Transform Transform Bait and Prey plasmids into yeast Bait_Clone->Yeast_Transform Prey_Clone Clone Prey into AD vector Prey_Clone->Yeast_Transform Plate_NonSelective Plate on non-selective media (SD/-Trp/-Leu) Yeast_Transform->Plate_NonSelective Plate_Selective Plate on selective media (SD/-Trp/-Leu/-His) Plate_NonSelective->Plate_Selective Growth Growth indicates interaction Plate_Selective->Growth Positive Result No_Growth No growth indicates no interaction Plate_Selective->No_Growth Negative Result Beta_Gal β-galactosidase assay Growth->Beta_Gal Sequencing Sequence prey plasmid Growth->Sequencing

Caption: Workflow for a Yeast Two-Hybrid experiment.
In Vitro Pull-Down Assay

Objective: To confirm a direct physical interaction between two purified proteins.

Principle: A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. A "prey" protein is then incubated with the immobilized bait. If the prey interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by western blotting.

Materials:

  • Expression vectors for tagged bait and prey proteins (e.g., pGEX for GST-tag, pET for His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • IPTG for protein expression induction

  • Affinity beads (e.g., Glutathione-Sepharose for GST-tag, Ni-NTA agarose (B213101) for His-tag)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Wash buffer (e.g., PBS with low concentration of non-ionic detergent)

  • Elution buffer (e.g., containing reduced glutathione (B108866) for GST-tag, imidazole (B134444) for His-tag)

  • SDS-PAGE and western blotting reagents

  • Antibodies against the prey protein tag or the protein itself

Procedure:

  • Recombinant Protein Expression and Purification:

    • Express the GST-tagged bait protein and the prey protein in E. coli.

    • Lyse the bacterial cells and purify the GST-tagged bait protein using glutathione-sepharose beads.

    • Purify the prey protein using an appropriate method.

  • Binding Reaction:

    • Incubate the purified prey protein with the immobilized GST-bait protein on the beads in a binding buffer for 1-4 hours at 4°C with gentle rotation.

    • Include a negative control with GST protein alone to check for non-specific binding.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by western blotting using an antibody against the prey protein.

Pull_Down_Assay_Workflow cluster_prep Protein Preparation cluster_binding Binding cluster_wash_elute Wash and Elute cluster_detection Detection Express_Bait Express and purify GST-tagged Bait Immobilize_Bait Immobilize Bait on Glutathione beads Express_Bait->Immobilize_Bait Express_Prey Express and purify Prey Incubate Incubate Prey with immobilized Bait Express_Prey->Incubate Immobilize_Bait->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot with anti-Prey antibody SDS_PAGE->Western_Blot

Caption: Workflow for an in vitro Pull-Down Assay.
Co-immunoprecipitation (Co-IP) Assay

Objective: To demonstrate that two proteins interact in vivo within a plant cell.

Principle: An antibody against a "bait" protein is used to precipitate the bait from a cell lysate. If a "prey" protein is part of a complex with the bait, it will be co-precipitated. The presence of the prey in the immunoprecipitated complex is then detected by western blotting.

Materials:

  • Plant tissue expressing the proteins of interest (e.g., Arabidopsis thaliana seedlings, Nicotiana benthamiana leaves)

  • Co-IP lysis buffer (non-denaturing buffer with protease and phosphatase inhibitors)

  • Antibody specific to the bait protein

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer or SDS-PAGE loading buffer

  • SDS-PAGE and western blotting reagents

  • Antibody against the prey protein

Procedure:

  • Protein Extraction:

    • Harvest plant tissue and grind to a fine powder in liquid nitrogen.

    • Resuspend the powder in ice-cold Co-IP lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours to overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

    • Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the prey protein. An input control (a small fraction of the initial lysate) should be run alongside the Co-IP sample.

Conclusion and Future Perspectives

The elucidation of the COI1-JAZ co-receptor system has fundamentally advanced our understanding of jasmonate signaling in plants. This knowledge is not only crucial for basic plant science but also holds significant potential for applications in agriculture and drug development. By understanding the molecular details of jasmonate perception, it may be possible to develop strategies to enhance plant defense against pests and pathogens or to modulate plant growth and development. Furthermore, the protein-protein interactions within this pathway represent potential targets for the development of novel small-molecule modulators. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this and other plant signaling pathways. Future research will likely focus on the diversity of JAZ protein interactions, the role of other signaling molecules in modulating jasmonate perception, and the translation of this fundamental knowledge into practical applications.

References

Methodological & Application

Application Notes and Protocols for Jasmoside Extraction from Plant Tissue for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmoside, a glucose ester of jasmonic acid, is a member of the jasmonate family of phytohormones. Jasmonates are key signaling molecules involved in a wide range of plant processes, including growth, development, and defense against biotic and abiotic stresses. The glycosylation of jasmonic acid to form this compound is believed to be a mechanism for the inactivation, transport, and storage of the hormone.[1][2] Accurate quantification of this compound in plant tissues is crucial for understanding its physiological role and for potential applications in agriculture and pharmacology.

This document provides a detailed protocol for the extraction, purification, and quantitative analysis of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Jasmonate Signaling Pathway and the Role of this compound

The canonical jasmonate signaling pathway is initiated by the bioactive form, jasmonoyl-isoleucine (JA-Ile).[3] In response to various stimuli, JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex.[3][4] This binding leads to the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[3][4] The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide array of jasmonate-responsive genes.[3]

Jasmonic acid itself can be converted to various metabolites, including this compound (JA-glucosyl ester).[1][5] This conversion is a key step in the regulation of jasmonate homeostasis. Glucosylation increases the water solubility of jasmonic acid, which may facilitate its transport and compartmentalization within the plant, and it is generally considered a form of inactivation.[1]

Jasmonate_Signaling_and_Jasmoside_Metabolism cluster_Stimulus Stimulus (e.g., Wounding, Herbivory) cluster_Biosynthesis JA Biosynthesis cluster_Signaling JA Signaling Cascade cluster_Metabolism JA Metabolism/Inactivation stimulus Stimulus JA Jasmonic Acid (JA) stimulus->JA Induces JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile Conjugation (JAR1) This compound This compound (JA-Glucosyl Ester) JA->this compound Glucosylation (UGT) COI1_JAZ SCF-COI1-JAZ Complex JA_Ile->COI1_JAZ Binds to COI1 JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation Promotes MYC2 MYC2 (Transcription Factor) JAZ_degradation->MYC2 Releases JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes Activates Transport_Storage Transport/Storage This compound->Transport_Storage

A simplified diagram of the jasmonate signaling pathway and the role of this compound metabolism.

Experimental Protocols

Sample Preparation and Extraction

This protocol is optimized for the extraction of this compound from 50-100 mg of fresh plant tissue.

Materials and Reagents:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead mill homogenizer

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Extraction Solvent: 80% aqueous methanol (B129727) (MeOH) with 1% acetic acid (AcOH)

  • Internal Standards (ISTD): Deuterated jasmonic acid (e.g., d6-JA) is recommended for accurate quantification. Since a deuterated this compound standard may not be commercially available, d6-JA can be used to monitor the overall efficiency of the extraction and analysis of the jasmonate core structure.

Procedure:

  • Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Transfer the frozen powder to a pre-weighed 2.0 mL microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Solvent to the tube.

  • Spike the sample with the internal standard (e.g., 10 µL of a 1 µg/mL d6-JA solution).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a shaker or rotator for 30 minutes at 4°C in the dark.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube. This is the crude extract.

Solid-Phase Extraction (SPE) for Purification

This step is crucial for removing interfering compounds such as pigments and sugars, which can cause ion suppression in the mass spectrometer.

Materials and Reagents:

  • C18 SPE cartridges (e.g., Waters Sep-Pak C18)

  • SPE vacuum manifold

  • Conditioning Solution: 100% Methanol (MeOH)

  • Equilibration Solution: 1% Acetic Acid (AcOH) in ultrapure water

  • Wash Solution: 10% Methanol in 1% aqueous Acetic Acid

  • Elution Solution: 80% Methanol in 1% aqueous Acetic Acid

  • Nitrogen gas evaporator or vacuum concentrator (SpeedVac)

  • Reconstitution Solvent: 10% Methanol in ultrapure water with 0.1% formic acid

Procedure:

  • Conditioning: Place a C18 SPE cartridge on the vacuum manifold. Pass 2 mL of 100% MeOH through the cartridge. Do not let the cartridge run dry.

  • Equilibration: Pass 2 mL of Equilibration Solution (1% aqueous AcOH) through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Load the crude extract from the previous step onto the cartridge. Allow the sample to pass through slowly (approximately 1 drop per second).

  • Washing: Wash the cartridge with 1 mL of Wash Solution (10% MeOH in 1% aqueous AcOH) to remove polar impurities.

  • Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates, including this compound, with 1.5 mL of Elution Solution (80% MeOH in 1% aqueous AcOH).

  • Drying: Evaporate the eluate to complete dryness using a gentle stream of nitrogen gas or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of Reconstitution Solvent. Vortex briefly and centrifuge to pellet any insoluble debris.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Extraction_Workflow start Plant Tissue (50-100 mg) flash_freeze Flash-freeze in Liquid N2 start->flash_freeze grind Grind to Fine Powder flash_freeze->grind extract Extract with 80% MeOH + 1% AcOH + Internal Standard grind->extract centrifuge1 Centrifuge (16,000 x g, 15 min, 4°C) extract->centrifuge1 supernatant1 Collect Supernatant (Crude Extract) centrifuge1->supernatant1 spe Solid-Phase Extraction (C18) supernatant1->spe condition 1. Condition (100% MeOH) spe->condition elute 5. Elute (80% MeOH in 1% aq. AcOH) spe->elute equilibrate 2. Equilibrate (1% aq. AcOH) condition->equilibrate load 3. Load Crude Extract equilibrate->load wash 4. Wash (10% MeOH in 1% aq. AcOH) load->wash wash->elute dry Dry Down Eluate elute->dry reconstitute Reconstitute in 10% MeOH + 0.1% Formic Acid dry->reconstitute end LC-MS/MS Analysis reconstitute->end

A step-by-step workflow for the extraction and purification of this compound from plant tissue.
Quantitative Analysis by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

ParameterValue
Column C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

MS/MS Conditions (Example):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of a this compound standard. For jasmonic acid, a common transition is m/z 209 -> 59. For this compound, the precursor ion will be higher due to the glucose moiety.
Internal Standard Monitor the specific precursor-to-product ion transition for the deuterated standard (e.g., d6-JA: m/z 215 -> 62).

Quantification:

A standard curve should be prepared using a certified this compound standard, with concentrations ranging from sub-nanogram to hundreds of nanograms per milliliter. The concentration of this compound in the plant samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Presentation

The concentration of jasmonates in plant tissues is highly variable and depends on the species, tissue type, developmental stage, and the presence of stress.[6] While specific quantitative data for this compound is not as widely reported as for jasmonic acid, the following table provides representative levels of jasmonic acid in various plant species to serve as a general reference. It is expected that this compound levels would also increase under stress conditions.

Plant SpeciesTissueConditionJasmonic Acid Concentration (ng/g FW)Reference
Arabidopsis thalianaLeavesUnwounded~10 - 30[7]
Arabidopsis thalianaLeavesWounded> 200[7]
Nicotiana attenuataLeavesUnwounded~ 20[8]
Nicotiana attenuataLeavesHerbivory> 1000[8]
Solanum lycopersicum (Tomato)LeavesUnwounded~ 5 - 15[9]
Solanum lycopersicum (Tomato)LeavesWounded> 150[9]
Oryza sativa (Rice)LeavesUnwounded~ 2 - 10[8]
Oryza sativa (Rice)LeavesWounded> 100[8]

Note: FW = Fresh Weight. These values are approximate and can vary significantly between different studies and experimental conditions.

Conclusion

This protocol provides a robust and reliable method for the extraction and quantification of this compound from plant tissues. The use of an internal standard and a solid-phase extraction cleanup step are critical for achieving accurate and reproducible results. This methodology will be a valuable tool for researchers investigating the complex roles of jasmonates in plant biology and for those exploring their potential applications in various fields.

References

Application Note: Quantification of Jasmonates using HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are crucial regulators of plant growth, development, and defense responses against a wide range of biotic and abiotic stresses.[1][2][3] As key signaling molecules, their precise and sensitive quantification in plant tissues is essential for understanding plant physiology and defense mechanisms.[1][4] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the method of choice for this purpose, offering high sensitivity and selectivity for analyzing these low-abundance compounds within complex plant matrices.[4][5][6] This document provides a detailed protocol for the efficient extraction, purification, and quantification of jasmonates from plant tissues.

Jasmonate Signaling Pathway

The central jasmonate signaling pathway is initiated by the conversion of JA to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[1][7] This molecule then acts as a molecular "glue," facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][7] This binding event targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which in turn activate the expression of a wide array of JA-responsive genes, leading to various physiological and defense responses.[1][7]

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_SCF SCF-COI1 Complex JA JA JAR1 JAR1 JA->JAR1 Ile Isoleucine (Ile) Ile->JAR1 JA_Ile JA-Ile (Active Hormone) JAR1->JA_Ile Conjugation JA_Ile_N JA_Ile->JA_Ile_N Transport COI1 COI1 JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation Genes JA-Responsive Genes MYC2->Genes Activates Transcription JA_Ile_N->COI1 Binds

Diagram 1: Core components of the JA signaling cascade.

Experimental Protocols

This section details a robust method for extracting and quantifying jasmonates from small amounts of plant tissue (20-100 mg), utilizing solid-phase extraction (SPE) for purification followed by HPLC-MS/MS analysis.[1][5][8]

General Workflow for Jasmonate Quantification

The overall process involves several key stages, from sample collection to data analysis, as illustrated below.

Jasmonate_Quantification_Workflow A 1. Sample Collection (Flash-freeze in liquid N₂) B 2. Homogenization (Grind to fine powder) A->B C 3. Extraction (Add cold solvent + ISTD) B->C D 4. Centrifugation (Pellet debris, collect supernatant) C->D E 5. SPE Purification (Condition, Load, Wash, Elute) D->E F 6. Evaporation (Dry eluate to completeness) E->F G 7. Reconstitution (Dissolve in initial mobile phase) F->G H 8. HPLC-MS/MS Analysis (Inject sample) G->H I 9. Data Analysis (Quantify using calibration curve) H->I

Diagram 2: A generalized workflow for jasmonate quantification.
Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)

1. Materials and Reagents

  • Equipment: Mortar and pestle, microcentrifuge tubes (1.5 or 2.0 mL), bead mill homogenizer (optional), refrigerated centrifuge (4°C), vacuum manifold for SPE, vacuum concentrator or nitrogen evaporator.

  • Consumables: C18 SPE cartridges.[1][8]

  • Solvents & Chemicals: Acetonitrile (ACN) or Methanol (MeOH) (HPLC grade), Acetic Acid (AcOH), Ultrapure water, Formic Acid.

  • Extraction Solvent: 80% Methanol with 1% Acetic Acid in ultrapure water.[1][8]

  • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[1][5]

  • SPE Wash Solution: 1% Acetic Acid in ultrapure water.[1][8]

  • SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[1][8]

  • Reconstitution Solvent: To match the initial mobile phase of the HPLC method (e.g., 10-30% ACN or MeOH in water with 0.1% formic acid).[1]

2. Sample Homogenization and Extraction

  • Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[1][8]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[5][8]

  • Transfer the powder to a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards (e.g., 10-20 ng).[1][9]

  • Vortex vigorously and incubate on a shaker for 30-60 minutes at 4°C.[8][9]

  • Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Carefully collect the supernatant and transfer it to a new tube for SPE.[8]

3. Solid-Phase Extraction (SPE) Purification

  • Conditioning: Place a C18 SPE cartridge on a vacuum manifold. Pass 1 mL of 100% Methanol through the cartridge, followed by 1 mL of ultrapure water.[8]

  • Equilibration: Pass 1 mL of SPE Wash Solution (1% AcOH) through the cartridge. Do not let the cartridge run dry.[1]

  • Loading: Load the supernatant from step 2.7 onto the cartridge. Allow it to pass through slowly.[1]

  • Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.[1][8]

  • Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates with 1 mL of SPE Elution Solution.[1][8]

  • Drying: Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[9]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent. Vortex and centrifuge to pellet any insoluble debris.[1][9]

  • Transfer the final extract to an autosampler vial for HPLC-MS/MS analysis. Store at -80°C if not analyzed immediately.[1]

Protocol 2: HPLC-MS/MS Analysis

The following parameters provide a typical starting point for the analysis of jasmonates. Optimization may be required depending on the specific instrument and compounds of interest.

1. HPLC Parameters

ParameterTypical Setting
System UPLC or HPLC System
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[9]
Flow Rate 0.3 - 0.5 mL/min[9]
Gradient Start at 10-20% B, ramp to 95-100% B over 10-15 min, hold, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 - 10 µL

2. MS/MS Parameters Analysis is typically performed in negative ion mode using Electrospray Ionization (ESI) and monitored in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[5][9]

ParameterTypical Setting
Ionization Mode ESI Negative
Ion Spray Voltage -2700 to -4500 V[5]
Source Temperature 400 - 550°C[5]
Scan Type Multiple Reaction Monitoring (MRM)[9]

3. MRM Transitions for Common Jasmonates The following table lists common precursor-product ion transitions for quantifying jasmonates and their deuterated internal standards. The most intense transition is typically used for quantification, while a second transition is used for confirmation.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Jasmonic Acid (JA)209.159.0-20 to -25
Confirming Ion209.1149.1-15 to -20
²H₆-Jasmonic Acid (ISTD)215.162.0-20 to -25
JA-Isoleucine (JA-Ile)322.2130.1-20 to -25
Confirming Ion322.259.0-30 to -35
²H₂-JA-Isoleucine (ISTD)324.2130.1-20 to -25
12-oxo-phytodienoic acid (OPDA)291.2165.1-15 to -20
Confirming Ion291.2109.1-20 to -25
12-OH-Jasmonic Acid225.159.0-20 to -25

Data Presentation: Quantitative Summary

Endogenous levels of jasmonates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[2][8] The application of stress, such as mechanical wounding or herbivory, typically leads to a rapid and dramatic increase in JA and JA-Ile levels.[5][10]

Table of Endogenous Jasmonate Levels in Plant Tissues

Plant SpeciesTissueConditionJA (pmol/g FW)JA-Ile (pmol/g FW)Reference
Solanum lycopersicum (Tomato)LeavesUnwounded~230~95[10]
Solanum lycopersicum (Tomato)LeavesWounded (40 min)>10,000>1,500[10]
Arabidopsis thalianaRosette LeavesUnwounded~10-50~5-20[8]
Arabidopsis thalianaRosette LeavesWounded>1,000>500[8]
Nicotiana tabacum (Tobacco)LeavesUnwounded~10-20-[8]
Nicotiana tabacum (Tobacco)LeavesInsect Herbivory~50-[8]

FW: Fresh Weight. Values are approximate and can vary based on specific experimental conditions.

References

Application Note: Gene Expression Analysis of Jasmonate-Responsive Genes via qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates (JAs), including jasmonic acid and its derivatives, are a class of lipid-based plant hormones that play critical roles in regulating a wide range of physiological and developmental processes.[1] These processes include defense against insect herbivores and necrotrophic pathogens, as well as responses to abiotic stresses and developmental cues such as pollen maturation and fruit ripening. The jasmonate signaling pathway is a crucial area of study for understanding plant defense mechanisms and for the development of novel strategies in crop protection and improvement.

The core of the jasmonate signaling pathway involves the perception of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1). This perception leads to the formation of a Skp1/Cul1/F-box (SCFCOI1) complex, which targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a cascade of jasmonate-responsive genes.[1]

Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and widely used technique for quantifying gene expression levels. This application note provides a detailed protocol for the analysis of jasmonate-responsive genes in plants using SYBR Green-based qPCR, from experimental design to data analysis.

Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Linolenic_Acid Linolenic_Acid Stress->Linolenic_Acid JA_Biosynthesis JA Biosynthesis Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAR1 JAR1 JAZ JAZ COI1->JAZ Ubiquitination MYC2 MYC2 JAZ->MYC2 Proteasome 26S Proteasome JAZ->Proteasome Degradation Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression

Caption: The core Jasmonate signaling pathway.

Experimental Workflow for qPCR Analysis

qPCR_Workflow Plant_Treatment Plant Treatment (e.g., MeJA) RNA_Extraction Total RNA Extraction Plant_Treatment->RNA_Extraction RNA_QC RNA Quality & Quantity Check RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Run & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (2^-ΔΔCt Method) qPCR_Run->Data_Analysis Results Results: Fold Change in Gene Expression Data_Analysis->Results

References

In Vitro Bioassay Methods for Assessing Jasmonide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates, a class of lipid-derived plant hormones, and their synthetic analogs have garnered significant interest in biomedical research due to their diverse biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The selective cytotoxicity of jasmonates towards cancer cells, while leaving normal cells relatively unharmed, makes them promising candidates for novel therapeutic agents.[1][2] This document provides detailed application notes and standardized protocols for a range of in vitro bioassays to assess the biological activity of Jasmoside and its derivatives. These protocols are designed to be readily implemented in a research laboratory setting to evaluate cytotoxic, apoptotic, and cell cycle-modulating properties, as well as to investigate the underlying molecular mechanisms.

Data Presentation: Quantitative Assessment of Jasmonide Activity

The following tables summarize the cytotoxic and apoptotic activity of various jasmonate compounds across different cancer cell lines, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Jasmonates (IC50 Values)

Jasmonate CompoundCell LineCancer TypeIC50 ValueReference
Methyl Jasmonate (MJ)MDA-MB-435Breast Cancer1.9 mM[2][5]
Methyl Jasmonate (MJ)MCF-7Breast Cancer2.0 mM[2][5]
Methyl Jasmonate (MJ)SK-N-SHNeuroblastoma1.39 mM[2][5]
Methyl Jasmonate (MJ)BE(2)-CNeuroblastoma1.35 mM[2][5]
Methyl Jasmonate (MJ)CaSkiCervical Cancer1.7 mM[2]
Methyl Jasmonate (MJ)C33ACervical Cancer2.2 mM[2]
Methyl Jasmonate (MJ)HeLaCervical Cancer3.0 mM[2]
Methyl Jasmonate (MJ)SiHaCervical Cancer3.3 mM[2]
Methyl 5-chloro-4,5-didehydrojasmonate (J7)HeLaCervical Cancer~15 µM[6]
Jasmonate Analog C-10U87-MGGlioblastoma3.2 mM[7]

Table 2: Induction of Apoptosis by Jasmonates

Jasmonate CompoundCell LineConcentrationApoptotic Cells (%)Reference
Methyl Jasmonate (MJ)MDA-MB-435Not Specified35.0%[2][5]
Methyl Jasmonate (MJ)MCF-7Not Specified37.2%[2][5]
Methyl 5-chloro-4,5-didehydrojasmonate (J7)HeLa10 µM13.6%[6]
Methyl Jasmonate (MJ)Calu-1 & H17921.6 mM~50%[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key in vitro bioassays used to evaluate this compound activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO or ethanol) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.[14] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle:

Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[15]

Protocol:

  • Cell Treatment: Culture and treat cells with the this compound compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C or for at least 2 hours on ice.[16][17]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The PI fluorescence is typically measured in the FL2 or FL3 channel. Analyze the resulting DNA content histograms using appropriate software (e.g., ModFit LT).[18]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay is used to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and an early event in apoptosis.

Principle:

JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[19] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Treatment: Seed and treat cells with the this compound compound in a 96-well black plate suitable for fluorescence measurements.

  • JC-1 Staining: Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium.[19] Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.[19][20][21]

  • Washing: Aspirate the JC-1 solution and wash the cells once with 1X Assay Buffer.[21]

  • Fluorescence Measurement: Add 100 µL of 1X Assay Buffer to each well. Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence at an excitation/emission of ~485/535 nm and the red fluorescence at an excitation/emission of ~535/590 nm.[19]

  • Data Analysis: Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio indicates mitochondrial membrane depolarization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound activity.

jasmonate_apoptosis_pathway jasmonate Jasmonate ros ROS Production jasmonate->ros tnfr1 TNFR1 Upregulation jasmonate->tnfr1 mitochondria Mitochondrial Dysfunction jasmonate->mitochondria mapk MAPK Activation (p38, ERK1/2) jasmonate->mapk ros->mitochondria bax Bax/Bcl-xS Upregulation ros->bax caspase8 Caspase-8 Activation tnfr1->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis mapk->apoptosis

Caption: Jasmonate-induced apoptosis signaling pathway in cancer cells.

experimental_workflow start Start: Treat Cells with Jasmonate cell_viability Cell Viability Assay (MTT) start->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) start->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle mmp Mitochondrial Membrane Potential Assay (JC-1) start->mmp data_analysis Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution cell_viability->data_analysis apoptosis_assay->data_analysis cell_cycle->data_analysis mmp->data_analysis

Caption: General experimental workflow for assessing this compound bioactivity in vitro.

jasmonate_signaling_core ja_ile JA-Ile (Active Jasmonate) coi1 COI1 ja_ile->coi1 binds scf_coi1 SCF-COI1 E3 Ligase coi1->scf_coi1 forms jaz JAZ Repressor scf_coi1->jaz targets for ubiquitination proteasome 26S Proteasome jaz->proteasome degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses proteasome->myc2 releases gene_expression Jasmonate-Responsive Gene Expression myc2->gene_expression activates

Caption: Core components of the Jasmonate signaling pathway.

References

Application Notes and Protocols for the Synthesis and Derivatization of Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the synthesis and derivatization of Jasmonic Acid (JA) and its related compounds. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate research and development in areas ranging from plant biology to medicinal chemistry.

Introduction to Jasmonic Acid

Jasmonic acid (JA) is a lipid-derived hormone that plays a crucial role in plant growth, development, and defense against biotic and abiotic stresses.[1][2][3] Structurally, it is a cyclopentanone-based compound belonging to the jasmonate family of plant hormones.[1] Due to their diverse biological activities, jasmonates are of significant interest to researchers in agriculture and medicine. The synthesis and derivatization of JA are critical for studying its physiological functions and for developing novel therapeutic agents.[4][5]

Biosynthesis and Signaling Pathway of Jasmonic Acid

The biosynthesis of jasmonic acid, known as the octadecanoid pathway, begins in the chloroplast and is completed in the peroxisome.[1][6] The pathway starts with the release of α-linolenic acid from the chloroplast membranes.[1]

Key Steps in Jasmonic Acid Biosynthesis:

  • Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (LOX) to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[1]

  • Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of 13-HPOT to 12-oxo-phytodienoic acid (OPDA).[7]

  • Reduction and β-oxidation: OPDA is transported to the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid, which can then be epimerized to the more stable (-)-jasmonic acid.[1][7]

The jasmonate signaling pathway is initiated by the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile). This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors, such as MYC2, which regulate the expression of JA-responsive genes.[2][7]

Jasmonic_Acid_Signaling_Pathway cluster_membrane Cellular Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biotic/Abiotic Stress Biotic/Abiotic Stress JA Biosynthesis JA Biosynthesis Biotic/Abiotic Stress->JA Biosynthesis triggers JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds JA JA JA Biosynthesis->JA JAR1 JAR1 JA->JAR1 Isoleucine Isoleucine Isoleucine->JAR1 JAR1->JA-Ile JAZ JAZ COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses Ubiquitin-Proteasome System Ubiquitin-Proteasome System JAZ->Ubiquitin-Proteasome System degradation JA-responsive genes JA-responsive genes MYC2->JA-responsive genes activates

Figure 1: Jasmonic Acid Signaling Pathway.

Chemical Synthesis of Jasmonic Acid and its Derivatives

The chemical synthesis of jasmonic acid and its derivatives is essential for obtaining larger quantities for research and commercial applications. Several synthetic routes have been developed, with varying efficiencies and stereoselectivities.

Total Synthesis of Methyl Jasmonate

A common strategy for the synthesis of methyl jasmonate involves the construction of the cyclopentanone (B42830) ring followed by the introduction of the two side chains.

Table 1: Comparison of Selected Methyl Jasmonate Synthesis Methods

Starting Material(s)Key ReactionsOverall YieldReference
2-Allylcyclohexan-1,3-dioneHydroboration-oxidationNot specified[4]
Adipic acid, cyclohexane, ethanolMulti-step synthesis30%[4][5]
cis-4-Heptenoic acidAcylation, aminolysis, cyclizationNot specified[8]
2-Carbomethoxy-3-oxocyclopentene-1-acetic acid methyl esterHydrogenation, alkylation, decarboxylation~80% (from intermediate)[9]

Protocol 1: Synthesis of Methyl Jasmonate from 2-Carbomethoxy-3-oxocyclopentene-1-acetic acid methyl ester

This protocol is adapted from a patented multi-step synthesis.[9]

Materials:

Procedure:

  • Hydrogenation of the Cyclopentene Ring:

    • To a solution of 2-carbomethoxy-3-oxocyclopentene-1-acetic acid methyl ester (5 g) in ethyl acetate (60 ml), add 0.5 g of 5% palladium on carbon.

    • Hydrogenate the mixture at atmospheric pressure and room temperature until the reaction is complete (approx. 20 minutes).

    • Filter off the catalyst and evaporate the solvent to obtain the methyl ester of 2-carbomethoxy-3-oxo-cyclopentaneacetic acid. The yield is nearly quantitative.

  • Alkylation with 1-Bromo-2-pentyne:

    • Wash sodium hydride (0.775 g of a 57% dispersion in oil) twice with hexane under a nitrogen atmosphere.

    • Add dry THF (50 ml) and cool the suspension in an ice bath.

    • Add the hydrogenated ester from the previous step (4.3 g) dropwise over 15 minutes.

    • Stir the mixture for 30 minutes, then add 1-bromo-2-pentyne (3.2 g) dropwise over 15 minutes.

    • Stir at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield the alkylated product.

  • Decarboxylation:

    • Dissolve lithium iodide dihydrate (3.1 g) in dry collidine (12 ml) by heating at approximately 80°C under nitrogen.

    • Add the alkylated product from the previous step (1.7 g) in collidine (3 ml) dropwise.

    • Reflux the reaction mixture for 10 hours.

    • Cool the mixture, pour into 2N HCl, and extract with ether. Wash the ether extracts, dry, and evaporate to obtain the crude product.

    • Purify by column chromatography on silica (B1680970) gel.

  • Selective Hydrogenation of the Alkyne:

    • Dissolve the purified product from the previous step in ethyl acetate containing a small amount of pyridine.

    • Add 5% palladium on barium sulfate as a catalyst.

    • Hydrogenate at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed.

    • Filter off the catalyst and evaporate the solvent.

    • Dissolve the residue in ether-hexane, wash with 1N HCl and saturated sodium bicarbonate solution, then dry over magnesium sulfate.

    • Evaporate the solvent to obtain methyl jasmonate.

Synthesis_Workflow Start Start Intermediate_1 2-Carbomethoxy-3-oxocyclopentene- 1-acetic acid methyl ester Start->Intermediate_1 Step_1 Hydrogenation (Pd/C, H2) Intermediate_1->Step_1 Intermediate_2 2-Carbomethoxy-3-oxo- cyclopentaneacetic acid methyl ester Step_1->Intermediate_2 Step_2 Alkylation (NaH, 1-Bromo-2-pentyne) Intermediate_2->Step_2 Intermediate_3 Alkylated Intermediate Step_2->Intermediate_3 Step_3 Decarboxylation (LiI, Collidine) Intermediate_3->Step_3 Purification_1 Column Chromatography Step_3->Purification_1 Intermediate_4 Methyl-2-(2-pentynyl)-3-oxo- cyclopentaneacetate Step_4 Selective Hydrogenation (Pd/BaSO4, H2) Intermediate_4->Step_4 Purification_2 Extraction & Washing Step_4->Purification_2 Product Methyl Jasmonate Purification_1->Intermediate_4 Purification_2->Product

Figure 2: Workflow for Methyl Jasmonate Synthesis.

Derivatization of Jasmonic Acid

Derivatization of jasmonic acid is often necessary for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or to create analogs with altered biological activities.

Synthesis of Jasmonic Acid-Amino Acid Conjugates

The conjugation of jasmonic acid to amino acids is a key step in its biological activation. These conjugates can also be synthesized chemically.

Table 2: Yields of Synthesized epi-Jasmonic Acid-Amino Acid Conjugates

Amino AcidYield (%)
L-Isoleucine68%
L-Leucine55%
L-Alanine48%
L-Valine52%
D-allo-Isoleucine65%

Protocol 2: Synthesis of epi-Jasmonic Acid-Isoleucine Conjugate

This protocol describes the synthesis of the isoleucine conjugate of epi-jasmonic acid.

Materials:

  • epi-Jasmonic acid

  • Isobutyl chloroformate

  • Triethylamine

  • L-Isoleucine methyl ester hydrochloride

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (1N)

  • Hydrochloric acid (1N)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of epi-Jasmonic Acid:

    • Dissolve epi-jasmonic acid in anhydrous DCM and cool to 0°C.

    • Add triethylamine, followed by the dropwise addition of isobutyl chloroformate.

    • Stir the reaction mixture at 0°C for 1 hour.

  • Condensation with Isoleucine Methyl Ester:

    • In a separate flask, dissolve L-isoleucine methyl ester hydrochloride in DCM and add triethylamine.

    • Add this solution to the activated epi-jasmonic acid mixture.

    • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Work-up and Purification of the Methyl Ester Conjugate:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the methyl ester of the jasmonoyl-isoleucine conjugate.

  • Saponification to the Free Acid:

    • Dissolve the purified methyl ester in a mixture of methanol (B129727) and 1N sodium hydroxide.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final jasmonoyl-isoleucine conjugate.

Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxyl group of jasmonic acid is typically esterified to increase its volatility. Methylation is a common derivatization method.

Protocol 3: Methylation of Jasmonic Acid with Diazomethane (B1218177)

! CAUTION: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • Jasmonic acid sample extract

  • Diazomethane solution in diethyl ether

  • Nitrogen gas

Procedure:

  • Sample Preparation:

    • Ensure the jasmonic acid sample is dry and free of water.

  • Derivatization:

    • Add a freshly prepared solution of diazomethane in diethyl ether to the sample until a faint yellow color persists.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Removal of Excess Reagent:

    • Gently bubble a stream of nitrogen gas through the solution to remove excess diazomethane.

  • Sample Analysis:

    • The resulting methyl jasmonate solution can be directly analyzed by GC-MS.

Purification and Analysis

Purification of synthetic jasmonic acid and its derivatives is typically achieved using chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is widely used for the purification of reaction mixtures, with the solvent system optimized based on the polarity of the target compound.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution for the purification of jasmonates and can be used for both preparative and analytical purposes.[11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for the initial identification of products.[11]

Analysis of jasmonic acid and its derivatives is commonly performed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds. Derivatization is often required.[12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of non-volatile and thermally labile derivatives without the need for derivatization.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of synthesized compounds.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Conclusion

The synthesis and derivatization of jasmonic acid are fundamental to advancing our understanding of its biological roles and for the development of new applications in agriculture and medicine. The protocols and data presented in these application notes provide a valuable resource for researchers in this field. Careful selection of synthetic routes and purification methods is crucial for obtaining high-purity jasmonates for experimental and developmental purposes.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Jasmonate Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of jasmonates (JAs), including jasmonic acid and its derivatives, from plant tissue samples using solid-phase extraction (SPE). These methods are optimized for downstream quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses to biotic and abiotic stresses.[1] Accurate quantification of these signaling molecules is essential for research in plant physiology, pathology, and for the development of novel agricultural and pharmaceutical products. Solid-phase extraction is a widely used technique for the selective isolation and concentration of jasmonates from complex sample matrices, ensuring reliable and reproducible analytical results. The most commonly used SPE sorbent for jasmonate analysis is the reversed-phase C18 material.[2]

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid (JA) to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1] This molecule then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, which in turn releases transcription factors like MYC2.[1] These transcription factors then activate the expression of a wide array of JA-responsive genes.[1]

Jasmonate_Signaling_Pathway JA Jasmonic Acid (JA) JAIle JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JAIle Conjugation SCF_COI1_JAZ SCF-COI1-JAZ Complex JAIle->SCF_COI1_JAZ Promotes Interaction COI1 COI1 COI1->SCF_COI1_JAZ JAZ JAZ Repressor JAZ->SCF_COI1_JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome SCF_COI1_JAZ->Proteasome Ubiquitination Proteasome->JAZ Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Response Defense & Development Responses JA_Genes->Response Leads to

Diagram 1: Core components of the JA signaling cascade.

Experimental Protocols

Protocol 1: General Jasmonate Extraction and Purification from Plant Tissues

This protocol outlines a widely applicable method for the extraction and purification of jasmonates from various plant tissues, suitable for subsequent analysis by LC-MS/MS.[3]

1. Materials and Reagents

  • Equipment:

    • Mortar and pestle or tissue homogenizer[3][4]

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)[1]

    • Refrigerated centrifuge (4°C)[1][3]

    • Vacuum manifold for SPE[1]

    • Solvent evaporator (e.g., nitrogen evaporator or SpeedVac)[1][3]

    • Vortex mixer[1]

  • Consumables:

    • C18 SPE cartridges[1][3]

  • Reagents:

    • Liquid nitrogen[3][4]

    • Extraction Solvent: 80% methanol (B129727) or 80% acetonitrile (B52724) (ACN) containing 1% acetic acid (AcOH).[1]

    • Internal Standards (ISTD): Deuterated standards such as ²H₆-JA or ²H₂-JA-Ile for accurate quantification.[1]

    • SPE Conditioning Solvent: 100% Methanol.[1]

    • SPE Equilibration/Wash Solution: 1% Acetic Acid in ultrapure water.[1]

    • SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[1]

    • Reconstitution Solvent: Typically matches the initial mobile phase of the LC-MS/MS method (e.g., 10% acetonitrile in water with 0.1% formic acid).[4]

2. Procedure

  • Sample Collection and Homogenization:

    • Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[1][4] Store at -80°C until extraction.[3]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[1][3]

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of pre-cooled extraction solvent and the internal standards.[1][4]

    • Vortex thoroughly and incubate at 4°C for at least 1 hour (or overnight) with gentle shaking.[4]

    • Centrifuge the extract at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully collect the supernatant, which contains the jasmonates.[3]

  • Solid-Phase Extraction (SPE) for Purification:

    • Conditioning: Pass 1 mL of 100% methanol through the C18 SPE cartridge.[1]

    • Equilibration: Pass 1 mL of the equilibration/wash solution (1% AcOH) through the cartridge. Do not allow the cartridge to dry.[1]

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge. Allow it to pass through slowly.[1]

    • Washing: Wash the cartridge with 1 mL of the equilibration/wash solution to remove polar impurities.[1][4]

    • Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates with 1 mL of the elution solution (80% ACN with 1% AcOH).[1]

  • Drying and Reconstitution:

    • Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[1][3]

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent.[1][4]

    • Vortex briefly and centrifuge to pellet any insoluble debris.[1]

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.[1]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Preparation Homogenization 1. Sample Homogenization (Liquid Nitrogen) Extraction 2. Extraction (80% MeOH/ACN + ISTD) Homogenization->Extraction Centrifugation 3. Centrifugation (16,000 x g, 4°C) Extraction->Centrifugation Supernatant Supernatant (Contains Jasmonates) Centrifugation->Supernatant Loading 6. Sample Loading Supernatant->Loading Conditioning 4. Conditioning (100% Methanol) Equilibration 5. Equilibration (1% Acetic Acid) Conditioning->Equilibration Equilibration->Loading Washing 7. Washing (1% Acetic Acid) Loading->Washing Elution 8. Elution (80% ACN, 1% AcOH) Washing->Elution Drying 9. Drying (Nitrogen/SpeedVac) Elution->Drying Reconstitution 10. Reconstitution (LC-MS Mobile Phase) Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Diagram 2: Experimental workflow for jasmonate purification.

Data Presentation

The efficiency of the SPE protocol can be evaluated by calculating the recovery of known amounts of standards spiked into the sample matrix.

AnalyteAverage Recovery Rate (%)Reference
Jasmonic Acid (JA)92.48%[5]
Methyl Jasmonate (MeJA)94.30%[5]

Note: Recovery rates can vary depending on the plant matrix, initial concentration, and specific laboratory conditions. It is recommended to perform validation experiments for each new matrix.

Alternative and Comparative Data

While C18 is the most common sorbent, other materials can be used. One study developed a method where indole-3-acetic acid (IAA) and abscisic acid (ABA) eluted in 40% methanol from a C18 cartridge, while jasmonic acid subsequently eluted in 60% methanol, demonstrating the potential for fractionated elution.[2][6] This approach could be beneficial for the simultaneous analysis of multiple phytohormone classes.

For more complex matrices, dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) and graphitized carbon blacks (GCB) has also been utilized for purification prior to GC-MS analysis.[7]

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the purification of jasmonates from plant samples. Adherence to this protocol will facilitate the generation of high-quality data for a wide range of research and development applications. The use of internal standards is crucial for accurate quantification, and the specific parameters of the method may require optimization depending on the sample matrix and analytical instrumentation.

References

Application Notes and Protocols for High-Throughput Screening of Novel Jasmonate Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The jasmonate (JA) signaling pathway is a critical regulator of plant growth, development, and defense responses. Its central role in mediating responses to biotic and abiotic stresses has made it an attractive target for the development of novel agrochemicals and therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors targeting the JA signaling cascade. We outline two primary HTS assay formats: a biochemical protein-protein interaction assay and a cell-based reporter gene assay. Furthermore, we present a comprehensive workflow for an HTS campaign and compile quantitative data for known JA signaling inhibitors to serve as a benchmark for screening efforts.

Introduction to Jasmonate Signaling

Jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are key signaling molecules in plants. The canonical JA signaling pathway is initiated by the binding of JA-Ile to its co-receptor complex, which consists of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors. This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of JA-responsive genes involved in defense and other physiological processes.

Inhibitors of this pathway could have significant applications in agriculture by modulating plant growth-defense trade-offs or in medicine by targeting analogous signaling pathways in other organisms. High-throughput screening provides a rapid and efficient means to identify such inhibitory compounds from large chemical libraries.

The Jasmonate Signaling Pathway

A simplified representation of the core JA signaling pathway is depicted below. This pathway highlights the key molecular players that serve as potential targets for inhibitor screening.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus Stimulus Wounding/ Herbivory/ Pathogens JA_Biosynthesis JA Biosynthesis Stimulus->JA_Biosynthesis JAR1 JAR1 JA_Biosynthesis->JAR1 JA JA_Ile JA-Ile (Active Hormone) JAR1->JA_Ile Conjugation COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 E3 Ligase COI1->SCF_COI1 Forms JAZ JAZ (Repressor) JAZ->SCF_COI1 Recruited to Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Ubiquitination JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Response Defense & Development JA_Genes->Response

Core Jasmonate Signaling Pathway

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel JA signaling inhibitors follows a multi-step process, from primary screening to lead optimization. The workflow is designed to efficiently identify and validate potent and specific inhibitors.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation & Optimization Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Inactive Inactive Hit_Identification->Inactive Inactive Compounds Secondary_Assay Secondary/Orthogonal Assay (e.g., Cell-based vs. Biochemical) Dose_Response->Secondary_Assay Confirmed Hits Selectivity_Panel Selectivity & Specificity (Counter-screens) Secondary_Assay->Selectivity_Panel Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Panel->Lead_Optimization Candidate Candidate Lead_Optimization->Candidate Optimized Leads Compound_Library Compound Library Compound_Library->Primary_Screen

High-Throughput Screening Workflow

Data Presentation: Known Jasmonate Signaling Inhibitors

The following table summarizes quantitative data for known inhibitors of the JA signaling pathway. This data can be used to benchmark new screening campaigns and validate assay performance.

CompoundTargetAssay TypeIC50Reference
Jarin-1JAR1 (JA-Ile Synthetase)Enzymatic3.8 µM[1]
J4COI1-JAZ InteractionJAZ1-GUS Degradation17.66 µM[2]
CoronatineCOI1-JAZ Interaction (Agonist)In vitro COI1-JAZ3 Interaction~1000-fold more active than JA-Ile[3]

Note: Coronatine is a potent agonist, promoting the COI1-JAZ interaction, and is often used as a positive control in screening assays.

Experimental Protocols

Protocol 1: AlphaScreen Assay for COI1-JAZ Interaction Inhibitors (Biochemical)

This protocol describes a homogeneous, bead-based proximity assay to screen for compounds that inhibit the JA-Ile-dependent interaction between COI1 and a JAZ protein.

Materials:

  • Recombinant His-tagged COI1 protein

  • Biotinylated JAZ protein (or a peptide containing the Jas motif)

  • (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile)

  • AlphaScreen Histidine (Nickel Chelate) Donor Beads

  • AlphaScreen Streptavidin Acceptor Beads

  • Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA

  • 384-well white opaque microplates

  • Compound library dissolved in DMSO

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO.

  • Protein Preparation: Prepare a solution of His-tagged COI1 and biotinylated JAZ in assay buffer. The final concentrations should be optimized, but a starting point is 10-50 nM for each protein.

  • JA-Ile Stimulation: Add JA-Ile to the protein solution to a final concentration that elicits a robust interaction signal (e.g., 1-10 µM).

  • Protein Addition: Add 10 µL of the protein/JA-Ile mixture to each well of the compound-plated microplate.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for protein-compound interaction.

  • Bead Addition: Prepare a mixture of AlphaScreen Donor and Acceptor beads in assay buffer (final concentration of 20 µg/mL each). Add 10 µL of the bead mixture to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the DMSO controls.

  • Determine the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Luciferase Reporter Gene Assay for JA Signaling Inhibitors (Cell-based)

This protocol utilizes a plant cell line or protoplasts stably transformed with a luciferase reporter gene driven by a JA-responsive promoter (e.g., the promoter of a JAZ or VSP gene).

Materials:

  • Plant cell line (e.g., Arabidopsis thaliana T87) or protoplasts expressing the JA-responsive luciferase reporter.

  • Cell culture medium.

  • Methyl Jasmonate (MeJA) or Coronatine as an inducer.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • 384-well white opaque cell culture plates.

  • Compound library dissolved in DMSO.

Procedure:

  • Cell Plating: Seed the reporter cells into 384-well plates at an optimized density and allow them to adhere or stabilize overnight.

  • Compound Addition: Add 50 nL of each library compound to the wells. Include DMSO-only wells as controls.

  • Pre-incubation: Incubate the cells with the compounds for 1-2 hours.

  • Induction: Add MeJA or Coronatine to all wells (except for negative controls) to a final concentration that induces a strong luciferase signal (e.g., 50 µM MeJA).

  • Induction Incubation: Incubate the plates for an optimized duration to allow for reporter gene expression (typically 6-24 hours).

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence signal using a plate luminometer.

Data Analysis:

  • Normalize the data to controls and calculate the percent inhibition of the JA-induced luciferase signal for each compound.

  • Assess the Z'-factor of the assay.

  • Perform counter-screens to identify compounds that inhibit luciferase directly or are cytotoxic.

Conclusion

The protocols and data presented in this document provide a robust framework for the high-throughput screening and identification of novel inhibitors of the Jasmonate signaling pathway. The complementary nature of the biochemical and cell-based assays allows for a comprehensive evaluation of hit compounds. Successful implementation of these screening strategies will facilitate the discovery of new chemical tools for both agricultural and biomedical applications.

References

Application Notes and Protocols for Analyzing Jasmonate-Induced Changes in the Plant Metabolome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the metabolic reprogramming in plants induced by jasmonates (JAs). Jasmonates, including jasmonic acid (JA) and its methyl ester (MeJA), are crucial phytohormones that regulate plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] Understanding the resulting changes in the plant metabolome is essential for crop improvement, drug discovery, and fundamental plant science.

Introduction to Jasmonate Signaling and Metabolic Reprogramming

Jasmonates trigger a significant transcriptional reprogramming that leads to the accumulation of a diverse array of specialized metabolites, many of which have defensive functions or pharmacological value.[3][4] The core of the jasmonate signaling pathway involves the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. In the absence of jasmonates, JAZ proteins bind to and inhibit transcription factors such as MYC2.[3][5] Upon stress, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized and acts as a molecular glue between JAZ and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the SCFCOI1 ubiquitin E3 ligase complex.[5] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, releasing the transcription factors to activate the expression of JA-responsive genes.[3][5] This signaling cascade results in broad changes to the plant's metabolome, affecting both primary and secondary metabolism.[6]

Core Signaling Pathway of Jasmonate Action

Jasmonate_Signaling cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Metabolic Response Stimuli Stimuli JA_Biosynthesis JA Biosynthesis Stimuli->JA_Biosynthesis Induces JA_Ile JA-Ile (Active Hormone) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Promotes binding JAZ JAZ Repressor SCF_COI1->JAZ Ubiquitinates JAZ->SCF_COI1 Binds to Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Transcription Metabolic_Shift Metabolic Reprogramming JA_Genes->Metabolic_Shift Secondary_Metabolites Specialized Metabolites (e.g., Terpenoids, Alkaloids, Phenolics) Metabolic_Shift->Secondary_Metabolites

Caption: Core components and interactions of the jasmonate signaling cascade.

Analytical Platforms for Plant Metabolomics

The analysis of the plant metabolome is typically performed using one or a combination of the following high-throughput analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Analytical PlatformKey StrengthsCommon Applications in Jasmonate Studies
GC-MS Excellent for the analysis of volatile and semi-volatile compounds. High chromatographic resolution.Analysis of primary metabolites (amino acids, organic acids, sugars), fatty acids, and some smaller secondary metabolites like volatile terpenes.[9]
LC-MS/MS High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds. Does not require derivatization for most metabolites.Broad-spectrum analysis of secondary metabolites (phenolics, flavonoids, alkaloids, glucosinolates), as well as targeted quantification of jasmonates and related phytohormones.[1][10][11]
NMR Non-destructive, highly reproducible, and provides structural information. Excellent for identifying and quantifying major metabolites.Metabolic fingerprinting to observe overall changes in the metabolome. Analysis of abundant primary and secondary metabolites.[12][13]

Experimental Workflow for Metabolomic Analysis

A typical workflow for analyzing jasmonate-induced metabolic changes involves several key steps, from experimental design to data interpretation.[14][15]

Metabolomics_Workflow Plant_Treatment 1. Plant Treatment (e.g., MeJA application) Sample_Harvesting 2. Sample Harvesting (Flash-freeze in liquid N2) Plant_Treatment->Sample_Harvesting Metabolite_Extraction 3. Metabolite Extraction (e.g., Methanol (B129727)/Water) Sample_Harvesting->Metabolite_Extraction Sample_Cleanup 4. Sample Cleanup (Optional) (e.g., Solid-Phase Extraction) Metabolite_Extraction->Sample_Cleanup Analytical_Platform 5. Analytical Measurement (GC-MS, LC-MS, or NMR) Sample_Cleanup->Analytical_Platform Data_Processing 6. Data Processing (Peak picking, alignment, normalization) Analytical_Platform->Data_Processing Statistical_Analysis 7. Statistical Analysis (PCA, PLS-DA, t-tests) Data_Processing->Statistical_Analysis Metabolite_Identification 8. Metabolite Identification (Database searching, spectral matching) Statistical_Analysis->Metabolite_Identification Biological_Interpretation 9. Biological Interpretation (Pathway analysis, network construction) Metabolite_Identification->Biological_Interpretation

Caption: A generalized workflow for plant metabolomics studies.

Protocols

Protocol 1: Jasmonate Treatment and Sample Collection
  • Plant Growth: Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Treatment Application: For MeJA treatment, prepare a solution of the desired concentration (e.g., 100 µM MeJA) containing a surfactant like 0.01% Tween-20. Spray the solution evenly onto the leaves of the treatment group plants. For control plants, spray with a solution containing only the surfactant.

  • Time Course: Harvest plant material (e.g., leaves) at various time points after treatment (e.g., 0, 6, 24, 48 hours) to capture the dynamic metabolic response.

  • Harvesting: At each time point, excise the desired tissue, immediately flash-freeze it in liquid nitrogen to quench metabolic activity, and store at -80°C until extraction.[16]

Protocol 2: Metabolite Extraction for LC-MS and GC-MS

This protocol is a general method for the extraction of a broad range of metabolites.

  • Homogenization: Grind the frozen plant tissue (50-100 mg fresh weight) to a fine powder in a pre-chilled mortar and pestle or using a bead mill homogenizer.[17]

  • Extraction Solvent: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or acetonitrile (B52724) with 1% acetic acid in ultrapure water) to the powdered tissue in a microcentrifuge tube.[5] To enable absolute quantification, add a mixture of appropriate internal standards (e.g., deuterated forms of target analytes) to the extraction solvent.[5]

  • Extraction: Vortex the mixture vigorously and incubate on a shaker for 30 minutes at 4°C.[5]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For some applications, a second extraction of the pellet can be performed to increase yield.

  • Drying and Reconstitution: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., 100 µL of 10% methanol for reversed-phase LC-MS).[5]

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 10 minutes to pellet any remaining insoluble material before transferring to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Jasmonate Quantification

For targeted and accurate quantification of jasmonates, an SPE cleanup step is recommended to remove interfering compounds.[5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing through 1 mL of methanol followed by 1 mL of ultrapure water.[5]

  • Sample Loading: Load the supernatant from the initial extraction (Protocol 2, step 5) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 1% acetic acid in water) to remove highly polar impurities.[5]

  • Elution: Elute the jasmonates and other semi-polar compounds with 1 mL of an appropriate elution solvent (e.g., 80% acetonitrile with 1% acetic acid).[5]

  • Downstream Processing: The eluate can then be dried and reconstituted as described in Protocol 2 (steps 6-7) for LC-MS/MS analysis.

Protocol 4: Data Analysis and Interpretation
  • Data Pre-processing: Raw data from MS or NMR instruments should be converted to an open format (e.g., mzML). Subsequent steps include peak picking, feature detection, retention time correction, and alignment using software such as XCMS, MetMiner, or vendor-specific software.[14]

  • Statistical Analysis: Perform multivariate statistical analysis to identify differences between control and treated groups. Principal Component Analysis (PCA) is used for an unsupervised overview of the data, while Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to maximize the separation between groups and identify discriminating features.[18][19] Univariate tests (e.g., t-tests) are used to determine the statistical significance of changes for individual metabolites.

  • Metabolite Annotation: Putatively identify metabolites by matching their mass-to-charge ratio (m/z), retention time, and fragmentation patterns (for MS/MS) against spectral libraries (e.g., KEGG, Metlin, GNPS) and in-house databases.[14][20]

  • Pathway Analysis: Map the significantly altered metabolites onto biochemical pathways using tools like MetaboAnalyst or the KEGG database to understand the biological implications of the observed metabolic changes.[20]

Quantitative Data Summary

Jasmonate treatment leads to significant changes in the levels of various metabolites. The following tables summarize representative quantitative changes observed in different plant species after MeJA treatment.

Table 1: Metabolite Changes in Brassica rapa Leaves after MeJA Treatment [12][21]

Metabolite ClassMetaboliteChange after MeJA Treatment
Primary Metabolites Glucose, SucroseDecrease
Amino Acids (Alanine, Threonine)Decrease
Secondary Metabolites HydroxycinnamatesIncrease
Indole GlucosinolatesIncrease
Indole-3-acetic acidIncrease

Table 2: Triterpenoid (B12794562) Changes in Centella asiatica Cell Suspensions after MeJA Treatment [19]

Metabolite ClassMetaboliteChange after MeJA Treatment
Triterpenoids Asiatic acidIncrease
Madecassic acidIncrease
AsiaticosideIncrease
MadecassosideIncrease

Table 3: Phytocannabinoid Changes in Cannabis sativa Inflorescences after MeJA Treatment [22][23]

Metabolite ClassMetaboliteChange after MeJA Treatment
Phytocannabinoids Total PhytocannabinoidsIncrease (dose-dependent)

These tables clearly demonstrate that jasmonate elicitation redirects plant metabolism, often decreasing primary metabolites while increasing the production of specialized secondary compounds that may be involved in defense or have other biological activities. The specific metabolic output is highly species-dependent.[4]

References

Application Notes: Sensitive Jasmonate Profiling via UPLC-nanoESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

AN-001: A High-Throughput UPLC-nanoESI-MS/MS Method for Comprehensive Jasmonate Analysis in Plant Tissues

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that are central to the regulation of plant growth, development, and defense responses against a wide range of biotic and abiotic stresses.[1][2] The precise quantification of various JA derivatives, which often exist at low concentrations, is crucial for understanding the intricate signaling networks that govern plant physiology.[3] This application note describes a robust and highly sensitive method utilizing Ultra-Performance Liquid Chromatography coupled with nano-electrospray ionization tandem mass spectrometry (UPLC-nanoESI-MS/MS) for the comprehensive profiling of jasmonates in minimal plant tissue samples.[4][5]

Advantages of the UPLC-nanoESI-MS/MS Method

The presented methodology offers several key advantages for jasmonate analysis:

  • High Sensitivity: The use of nanoESI significantly enhances ionization efficiency, allowing for the detection and quantification of jasmonates at femtomole levels from small amounts of plant material (20-100 mg).[2][5]

  • High Throughput: The UPLC system provides rapid and high-resolution chromatographic separation, enabling the analysis of a large number of samples in a short period.[5]

  • Selectivity and Specificity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and specificity for the identification and quantification of individual jasmonate species, even in complex plant extracts.[6][7]

  • Comprehensive Profiling: This method allows for the simultaneous quantification of a wide range of jasmonates, including jasmonic acid (JA), its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), and their precursors and catabolites.[1][3]

  • Accurate Quantification: The incorporation of stable isotope-labeled internal standards (e.g., ²H₆-JA, ²H₂-JA-Ile) corrects for matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and reproducibility.[2][4]

Applications

This sensitive profiling method is applicable to a wide range of research areas, including:

  • Plant-Pathogen Interactions: Investigating the role of jasmonates in plant defense against microbial pathogens and insect herbivores.[8]

  • Abiotic Stress Physiology: Understanding how jasmonates mediate plant responses to drought, salinity, and temperature stress.[9]

  • Developmental Biology: Elucidating the function of jasmonates in processes such as root growth, flowering, and senescence.[10]

  • Drug Discovery and Agriculture: Screening for compounds that modulate the jasmonate signaling pathway for the development of novel plant protectants.

Quantitative Data Summary

The following tables present representative quantitative data for various jasmonates in different plant tissues and under different experimental conditions, as determined by UPLC-MS/MS.

Table 1: Jasmonate Levels in Arabidopsis thaliana Flowers [11]

JasmonateClosed Buds (nmol/g FW)Open Flowers (nmol/g FW)
JA1.5 ± 0.30.5 ± 0.1
JA-Ile0.8 ± 0.20.1 ± 0.05
12OH-JA0.2 ± 0.050.2 ± 0.04
12OH-JA-Ile0.3 ± 0.070.3 ± 0.06
12COOH-JA-Ile0.4 ± 0.12.0 ± 0.4

Table 2: Endogenous Jasmonate Levels in Rice Tissues after MeJA Treatment [12]

JasmonateLeaf Blade (relative abundance)Leaf Sheath (relative abundance)Root (relative abundance)
Jasmonic Acid+++++++++
JA-Ile+++++++++
JA-Val++++++
12-hydroxy-JA++++++
12-hydroxy-JA-Ile+++++++++
12-carboxy-JA-Ile+++++++++

(+++) indicates a strong increase, (++) indicates a moderate increase in response to Methyl Jasmonate (MeJA) treatment.

Table 3: Jasmonate Content in Wounded and Unwounded Tomato Leaves [13]

JasmonateUnwounded Leaves (ng/g FW)Wounded Leaves (ng/g FW)
JA~10~250
JA-Ile~1~50

Experimental Protocols

Protocol 1: Jasmonate Extraction from Plant Tissue

This protocol details a robust method for the extraction and purification of jasmonates from plant tissue, optimized for UPLC-nanoESI-MS/MS analysis.[2]

1. Materials and Reagents

  • Equipment:

    • Mortar and pestle

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Bead mill homogenizer (optional)

    • Refrigerated centrifuge (4°C)

    • Solid-Phase Extraction (SPE) manifold

    • Vacuum concentrator or nitrogen evaporator

  • Consumables:

    • C18 SPE cartridges[2]

  • Solvents and Solutions:

    • Extraction Solvent: 80% Acetonitrile (B52724) (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[2]

    • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile).[2]

    • SPE Conditioning Solution: 100% MeOH.[2]

    • SPE Equilibration Solution: 1% AcOH in ultrapure water.[2]

    • SPE Wash Solution: 1% AcOH in ultrapure water.[2]

    • SPE Elution Solution: 80% ACN with 1% AcOH.[2]

    • Reconstitution Solvent: Mobile phase A of the UPLC-MS/MS method (e.g., water with 0.1% formic acid).[2]

2. Procedure

  • Sample Collection and Freezing: Harvest 20-100 mg of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[2]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[2]

  • Extraction:

    • Transfer the frozen powder to a microcentrifuge tube.

    • Add 500 µL of ice-cold Extraction Solvent containing the internal standards.[2][5]

    • Vortex thoroughly and incubate for 1 hour at 4°C with gentle shaking.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Pass 1 mL of 100% MeOH through the C18 SPE cartridge.[2]

    • Equilibration: Pass 1 mL of 1% AcOH (Equilibration Solution) through the cartridge. Do not let the cartridge run dry.[2]

    • Loading: Load the supernatant from step 3 onto the cartridge and allow it to pass through slowly.[2]

    • Washing: Wash the cartridge with 1 mL of 1% AcOH to remove polar impurities.[2]

    • Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates with 1 mL of Elution Solution.[2]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[2]

    • Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of Reconstitution Solvent.[2]

    • Vortex briefly and centrifuge to pellet any insoluble debris.

  • Sample Analysis: Transfer the final extract to an autosampler vial for UPLC-nanoESI-MS/MS analysis. Store at -80°C if not analyzed immediately.[2]

Protocol 2: UPLC-nanoESI-MS/MS Analysis

This protocol provides typical parameters for the UPLC-nanoESI-MS/MS analysis of jasmonates.[6]

1. Instrumentation

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a nano-electrospray ionization source.

2. UPLC Parameters

  • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size) is commonly used.[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or acetic acid.[6]

    • B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.[6]

  • Gradient: A typical gradient would be a linear increase from 5-10% B to 95-100% B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min (a splitter may be used to achieve nano-flow rates for the nanoESI source).

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Negative nano-electrospray ionization (nanoESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).[6]

  • Ion Source Parameters:

    • Ion Spray Voltage: -2500 to -3500 V

    • Nebulizer Gas (N₂): Optimized for a stable spray.

    • Curtain Gas (N₂): Optimized for sensitivity.

    • Interface Temperature: 150-250°C.

  • MRM Transitions: For each jasmonate and its corresponding internal standard, specific precursor-to-product ion transitions are monitored. These transitions need to be optimized for the specific instrument used.

Table 4: Example MRM Transitions for Selected Jasmonates

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
JA209.159.0-20
JA-Ile322.2130.1-25
OPDA291.2165.1-20
²H₆-JA215.162.0-20
²H₂-JA-Ile324.2130.1-25

(Note: These are example values and should be optimized for the specific instrument and experimental conditions.)

4. Data Acquisition and Analysis

  • Acquire data using the instrument's software.

  • Integrate the peak areas for each MRM transition corresponding to the target jasmonates and their internal standards.

  • Calculate the concentration of each analyte using a calibration curve generated from authentic standards. The use of the internal standard will correct for any variations during sample preparation and analysis.

Visualizations

Jasmonate_Signaling_Pathway cluster_Peroxisome Peroxisome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus OPDA OPDA OPR3 OPR3 OPDA->OPR3 JAR1 JAR1 beta_oxidation β-oxidation OPR3->beta_oxidation JA JA beta_oxidation->JA JA->JAR1 JA_Ile JA-Ile JAR1->JA_Ile COI1 SCF-COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ Ub MYC2 MYC2 JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation JA_responsive_genes JA-responsive genes MYC2->JA_responsive_genes activates

Caption: Core components of the Jasmonate (JA) signaling pathway.

Experimental_Workflow Sample_Collection 1. Sample Collection (20-100 mg Plant Tissue) Homogenization 2. Homogenization (Liquid Nitrogen) Sample_Collection->Homogenization Extraction 3. Extraction (80% ACN/MeOH with ISTD) Homogenization->Extraction Purification 4. SPE Purification (C18 Cartridge) Extraction->Purification Evaporation 5. Solvent Evaporation Purification->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution Analysis 7. UPLC-nanoESI-MS/MS Analysis Reconstitution->Analysis Data_Processing 8. Data Processing & Quantification Analysis->Data_Processing

Caption: Experimental workflow for jasmonate profiling.

References

Troubleshooting & Optimization

Troubleshooting variability in Jasmoside extraction yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering variability in Jasmoside extraction yields. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of this compound during extraction?

A1: The final yield of this compound can be affected by a multitude of factors, which can be broadly categorized as pre-analytical and analytical. Pre-analytical factors include the plant species, tissue type, developmental stage, and environmental conditions under which the plant was grown.[1] Analytical factors encompass the choice of extraction solvent, extraction method, sample-to-solvent ratio, temperature, and pH.[2]

Q2: Which solvent system is optimal for this compound extraction?

A2: The choice of solvent is critical and depends on the specific this compound derivative being targeted. Generally, polar solvents are more effective for extracting Jasmonates. A commonly used and effective solvent system is a mixture of methanol (B129727) or acetonitrile (B52724) with water, often with the addition of a small amount of acid, such as acetic acid or formic acid, to improve the extraction of acidic Jasmonates like Jasmonic acid.[1][3]

Q3: How critical is sample preparation to achieving consistent yields?

A3: Sample preparation is a critical step that is often a primary source of variability. It is essential to immediately flash-freeze plant tissues in liquid nitrogen upon harvesting to halt metabolic activity that could degrade Jasmosides.[1] The tissue should be ground to a fine, homogenous powder to ensure efficient solvent penetration and extraction. Incomplete homogenization can lead to significant variations in yield.

Q4: What is the role of Solid-Phase Extraction (SPE) in the purification of Jasmosides?

A4: Solid-Phase Extraction (SPE) is a crucial purification step that removes interfering compounds from the crude extract, such as pigments and polar metabolites, which can interfere with downstream analysis, particularly with sensitive techniques like LC-MS.[1] C18 is a commonly used sorbent for retaining Jasmosides while allowing more polar impurities to be washed away.[1]

Q5: How can I minimize the degradation of Jasmosides during extraction and storage?

A5: Jasmosides can be sensitive to temperature and pH. It is recommended to perform the extraction at low temperatures (e.g., 4°C) to minimize enzymatic degradation.[1] For long-term storage, extracts should be kept at -80°C.[1] The stability of Jasmosides in different solvents and storage conditions should ideally be validated as part of the method development.

Troubleshooting Guide

Issue 1: Low or No Recovery of this compound

Possible Cause Recommended Solution
Incorrect Solvent Polarity The polarity of the extraction solvent may not be suitable for your target this compound. Prepare a series of solvents with varying polarities (e.g., different ratios of methanol/water or acetonitrile/water) to determine the optimal mixture for your specific compound.[4]
Inefficient Cell Lysis The plant tissue was not sufficiently homogenized, preventing the solvent from accessing the intracellular Jasmosides. Ensure the tissue is ground to a very fine powder, preferably under liquid nitrogen to prevent thawing and enzymatic activity.[1]
Degradation of Analyte Jasmosides may have degraded due to enzymatic activity, improper temperature, or pH. Always work with samples on ice or at 4°C. Ensure the pH of your extraction buffer is appropriate; for acidic Jasmonates, a slightly acidic pH can improve stability and extraction.[1][2]
Suboptimal SPE Protocol The SPE sorbent may not be retaining the this compound, or the elution solvent may be too weak to recover it. Verify that the SPE cartridge is properly conditioned and equilibrated. If the analyte is in the flow-through, consider a more retentive sorbent. If it remains on the column, increase the strength of the elution solvent.[5][6]

Issue 2: High Variability in Yields Between Replicates

Possible Cause Recommended Solution
Inconsistent Sample Homogenization Differences in the particle size of the ground plant material between samples can lead to variable extraction efficiency. Standardize the grinding procedure to ensure a consistent and fine powder for all samples.
Inaccurate Measurement of Plant Material or Solvents Small errors in weighing the starting material or measuring solvent volumes can lead to significant variability in the final calculated yield. Use calibrated analytical balances and precision pipettes.
Inconsistent SPE Technique Variations in loading, washing, or elution steps during SPE can cause inconsistent recovery. Ensure a consistent flow rate during each step and avoid letting the sorbent bed dry out before sample loading.[4]
Matrix Effects in LC-MS Analysis Co-eluting compounds from the plant matrix can suppress or enhance the ionization of the target this compound, leading to inaccurate quantification. Incorporate stable isotope-labeled internal standards to normalize for matrix effects.[7][8]

Experimental Protocols

Protocol 1: this compound Extraction from Plant Leaf Tissue

This protocol is a general guideline and may require optimization for specific plant species and this compound derivatives.

  • Sample Preparation:

    • Harvest 50-100 mg of fresh plant leaf tissue and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (80% methanol in water with 0.1% formic acid).

    • Vortex vigorously for 1 minute, then incubate at 4°C for 30 minutes with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the Jasmosides with 1 mL of 80% methanol.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables provide a summary of expected recovery rates and a comparison of different extraction solvents for Jasmonates. Note that these values can vary significantly depending on the plant matrix and specific experimental conditions.

Table 1: Representative Recovery Rates for Jasmonates Using SPE

Compound Average Recovery (%) Reference
Jasmonic Acid (JA)92.48%[2]
Methyl Jasmonate (MeJA)94.30%[2]

Table 2: Comparison of Extraction Solvents for Jasmonates

Solvent System Relative Extraction Efficiency Notes Reference
80% Methanol / 0.1% Formic AcidHighGood for a broad range of Jasmonates.[1]
80% Acetonitrile / 0.1% Formic AcidHighSimilar efficiency to methanol-based systems.[1]
100% MethanolModerate to HighCan be effective, but the addition of water and acid often improves recovery of acidic Jasmonates.[2]
Ethyl AcetateModerateMore suitable for less polar this compound derivatives.[3]

Visualizations

Jasmonic Acid Signaling Pathway

Jasmonic_Acid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Biotic/Abiotic Stress Receptor Receptor Stimulus->Receptor PLA Phospholipase A Receptor->PLA Linolenic_Acid α-Linolenic Acid PLA->Linolenic_Acid Releases JA_Biosynthesis JA Biosynthesis (Octadecanoid Pathway) Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JAR1->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to JAZ JAZ Repressor SCF_COI1->JAZ Recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation Ubiquitination JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activates Degradation->MYC2 Releases

Caption: Jasmonic Acid Signaling Pathway.

This compound Extraction Workflow

Jasmoside_Extraction_Workflow cluster_spe Solid-Phase Extraction (SPE) Start Plant Tissue Harvesting Flash_Freeze Flash-Freezing (Liquid Nitrogen) Start->Flash_Freeze Homogenization Homogenization (Grinding to Fine Powder) Flash_Freeze->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collect_Supernatant Collect Supernatant (Crude Extract) Centrifugation->Collect_Supernatant Conditioning 1. Conditioning (e.g., Methanol) Collect_Supernatant->Conditioning Equilibration 2. Equilibration (e.g., Water) Loading 3. Sample Loading Washing 4. Washing (e.g., Water) Elution 5. Elution (e.g., 80% Methanol) Drying Drying (Nitrogen Stream or Vacuum) Elution->Drying Reconstitution Reconstitution (Mobile Phase) Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: this compound Extraction Workflow.

References

Improving the stability of Jasmoside in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on maintaining the stability of Jasmoside in experimental solutions. Due to limited direct stability data for this compound, the recommendations provided are based on the chemical properties of its structural class (secoiridoid glycosides) and published stability studies on related iridoid glycosides.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity Degradation of this compound due to hydrolysis or oxidation.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Use buffered solutions to maintain an optimal pH (near neutral).- Protect solutions from light by using amber vials or covering containers with foil.
Precipitation in the solution Poor solubility or degradation product formation.- Ensure the solvent is appropriate for this compound. Consider using a co-solvent like DMSO or ethanol (B145695) if solubility in aqueous buffers is low.- Filter-sterilize the solution after preparation.- If precipitation occurs upon storage, gently warm and vortex the solution. If it does not redissolve, it may have degraded, and a fresh solution should be prepared.
Discoloration of the solution Oxidation or other chemical reactions.- Degas solvents before use to remove dissolved oxygen.- Consider adding an antioxidant, such as ascorbic acid or BHT, to the solution, but verify its compatibility with your experimental system.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent experimental results Variable degradation of this compound between experiments.- Standardize solution preparation and storage procedures.- Perform a stability test under your specific experimental conditions to determine the viable usage window for your this compound solutions.- Use a validated analytical method, such as HPLC-UV or LC-MS, to confirm the concentration of this compound before use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: While specific data for this compound is unavailable, a study on other iridoid glycosides showed they are most stable in neutral to slightly acidic conditions (pH 4-6).[1][2][3] Strong alkaline conditions (pH > 8) and strong acidic conditions (pH < 2) can lead to significant hydrolysis and degradation.[1][2][3] Therefore, it is recommended to use a buffered solution with a pH between 4 and 7 for your experiments.

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures accelerate the degradation of iridoid glycosides.[1][2][3] For short-term storage (a few hours), solutions may be kept at 4°C. For long-term storage, it is crucial to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.

Q3: Is this compound sensitive to light?

A3: Many complex organic molecules, including glycosides, can be sensitive to light, which can catalyze photo-degradation. It is a good laboratory practice to protect this compound solutions from light by storing them in amber vials or wrapping containers in aluminum foil.

Q4: What solvent should I use to prepare my this compound stock solution?

A4: The choice of solvent depends on the final application. For a concentrated stock solution, dimethyl sulfoxide (B87167) (DMSO) or ethanol are common choices due to their ability to dissolve a wide range of organic compounds. For aqueous experimental solutions, the stock solution can be diluted in a suitable buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.

Q5: How can I check if my this compound solution has degraded?

A5: The most reliable way to assess the stability of your this compound solution is by using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][4][5][6][7] This will allow you to quantify the amount of intact this compound and detect the presence of degradation products.

Data on Iridoid Glycoside Stability

The following tables summarize stability data for several iridoid glycosides from a study on the seed meal of Eucommia ulmoides Oliver.[1][3] This data can be used as a proxy to guide the handling of this compound solutions. The degradation degree (P) indicates the percentage of the compound that has degraded after 30 hours under the specified conditions.[1][3]

Table 1: Effect of Temperature on the Stability of Iridoid Glycosides

CompoundDegradation (P) at 20°CDegradation (P) at 40°CDegradation (P) at 60°CDegradation (P) at 80°C
Geniposidic acid (GPA)~0%~0%~5%~10%
Scyphiphin D (SD)~0%~0%~2%~5%
Ulmoidoside A (UA)~0%~0%~3%~8%
Ulmoidoside B (UB)~5%~10%~20%~40%
Ulmoidoside C (UC)~0%~0%~4%~10%
Ulmoidoside D (UD)~8%~15%~30%~55%

Table 2: Effect of pH on the Stability of Iridoid Glycosides at 40°C

CompoundDegradation (P) at pH 2Degradation (P) at pH 4Degradation (P) at pH 6Degradation (P) at pH 8Degradation (P) at pH 10Degradation (P) at pH 12
Geniposidic acid (GPA)~0%~0%~0%~0%~2%~5%
Scyphiphin D (SD)~0%~0%~0%~5%~15%~30%
Ulmoidoside A (UA)~0%~0%~0%~8%~20%~40%
Ulmoidoside B (UB)~10%~5%~2%~15%~40%~70%
Ulmoidoside C (UC)~0%~0%~0%~10%~25%~50%
Ulmoidoside D (UD)~15%~8%~5%~20%~50%~80%

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in amber vials. Store the aliquots at -20°C or -80°C.

Protocol for a Basic Stability Study of this compound using HPLC
  • Solution Preparation: Prepare a this compound solution at a known concentration in the desired experimental buffer.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial concentration. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

cluster_degradation Potential Degradation Pathway of this compound This compound This compound (Secoiridoid Glycoside) Aglycone Aglycone (Unstable) This compound->Aglycone Hydrolysis (Acidic or Alkaline Conditions) Sugar Sugar Moiety This compound->Sugar Hydrolysis DegradationProducts Further Degradation Products Aglycone->DegradationProducts

Caption: Potential hydrolytic degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Testing start Prepare this compound Solution in Experimental Buffer t0 Analyze T=0 Sample (HPLC/LC-MS) start->t0 incubate Incubate Solution under Test Conditions (e.g., 37°C, light exposure) start->incubate data Quantify this compound Peak and Degradation Products t0->data tn Analyze Samples at Pre-defined Time Points incubate->tn tn->data end Determine Stability Profile data->end

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed q1 Is the solution prepared fresh daily? start->q1 a1_yes Check Storage of Stock Solution q1->a1_yes a1_no Prepare Fresh Solution Before Each Experiment q1->a1_no q2 Is the stock solution stored properly? (-20°C, protected from light) a1_yes->q2 a2_yes Verify pH and Buffer Composition q2->a2_yes a2_no Aliquot and Store Stock Solution Correctly q2->a2_no q3 Is the pH of the solution neutral? a2_yes->q3 a3_yes Perform Analytical Check of Concentration (HPLC) q3->a3_yes a3_no Adjust pH to Neutral Range (4-7) q3->a3_no

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Strategies for Enhancing the Resolution of Jasmonate Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Jasmonate Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the resolution of Jasmonate isomers in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Jasmonate isomers critical?

The separation of Jasmonate isomers is crucial because of their distinct biological activities. For instance, of the four stereoisomers of jasmonoyl-isoleucine (JA-Ile), only (+)-7-iso-JA-L-Ile is the endogenous bioactive hormone that binds to the COI1-JAZ co-receptor to initiate downstream signaling pathways.[1][2] The other isomers are inactive.[1][2] Therefore, accurate quantification of the specific bioactive isomer is essential for understanding its physiological role and for the development of targeted therapeutics.

Q2: What are the main types of Jasmonate isomers that I need to consider for separation?

Jasmonates can exist as several types of isomers, primarily:

  • Diastereomers: Stereoisomers that are not mirror images of each other. An example is the relationship between (+)-7-iso-jasmonoyl-L-isoleucine and (-)-jasmonoyl-L-isoleucine.[1]

  • Enantiomers: Non-superimposable mirror images of each other.[1]

  • Cis/trans (geometric) isomers: These differ in the spatial arrangement of substituents around the cyclopentanone (B42830) ring.[1]

Q3: What are the primary challenges in separating Jasmonate isomers using chromatography?

The main challenges stem from the structural similarity of the isomers, which results in very similar physicochemical properties. This often leads to:

  • Co-elution: Isomers elute from the column at or very near the same time, making individual quantification difficult.[1]

  • Poor resolution: Significant overlap between the peaks of different isomers can lead to inaccurate measurements.[1]

  • Peak tailing or fronting: Non-ideal peak shapes can further complicate quantification and reduce resolution.[1]

Q4: Which chromatographic techniques are most suitable for Jasmonate isomer analysis?

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is widely regarded as one of the most sensitive and accurate methods for quantifying Jasmonates.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, particularly for volatile Jasmonates like methyl jasmonate, though it often requires derivatization.[3][4][5][6] Supercritical Fluid Chromatography (SFC) is an emerging technique that offers advantages in terms of speed and reduced solvent consumption, especially for chiral separations.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Jasmonate isomers.

Problem Potential Cause Suggested Solution
Poor Resolution Between Isomers Inappropriate stationary phase. Consider a column with different selectivity. For enantiomers, a chiral stationary phase is essential. For diastereomers and geometric isomers, phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity to standard C18 columns.[1][9]
Mobile phase composition is not optimal. Modify the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa).[1] Introduce or adjust the concentration of a mobile phase additive, such as a cyclodextrin (B1172386), to enhance chiral recognition.[1][10] Adjusting the pH of the mobile phase can alter the ionization state of Jasmonic acid and its conjugates, potentially improving separation.[1]
Gradient slope is too steep. A shallower gradient (slower increase in organic solvent concentration) provides more time for the isomers to interact with the stationary phase, often leading to better resolution.[1]
Column temperature is not optimized. Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Experiment with different column temperatures (e.g., in the range of 25-45°C) to see if resolution improves.[1]
Peak Tailing Secondary interactions between analytes and silanol (B1196071) groups on the silica-based column. Use a highly deactivated, end-capped column. Lower the pH of the mobile phase to suppress the ionization of silanol groups. Add a competing base to the mobile phase in small concentrations.[1]
Column overload. Reduce the sample concentration or injection volume.[1]
Peak Fronting Sample solvent is stronger than the mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Inconsistent Retention Times Fluctuations in column temperature. Use a column oven to maintain a stable temperature.[1]
Improper column equilibration. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[1]
Mobile phase preparation inconsistencies. Prepare fresh mobile phase for each run and ensure accurate composition.[1]

Experimental Protocols & Data

Protocol 1: Chiral Separation of Methyl Jasmonate Stereoisomers using RP-HPLC with a Chiral Mobile Phase Additive

This protocol is adapted from a method for separating the four stereoisomers of Methyl Jasmonate (MeJA) using a C18 column and a cyclodextrin mobile phase additive.[10]

Methodology:

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of methanol and water (20:80 v/v) containing 16 mM methyl-β-cyclodextrin (MβCD).[10]

  • Flow Rate: 1.25 mL/min.[10]

  • Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

Expected Outcome: Baseline separation of the four stereoisomers of MeJA. The elution order is typically: (-)-epi-MeJA, (-)-MeJA, (+)-MeJA, and (+)-epi-MeJA.[10]

Quantitative Data Summary: Chromatographic Conditions for Jasmonate Isomer Separation
Technique Column Mobile Phase A Mobile Phase B Gradient Flow Rate Reference
UPLC-MS/MS Reversed-phase C18 (e.g., Supelcosil C18, 25 cm x 4.6 mm, 5 µm)Water with 0.1% formic acidMethanol or Acetonitrile with 0.1% formic acid30-40% B to 95-100% B over 10-20 min0.5 - 0.85 mL/min[11]
RP-HPLC C18 (250 mm)Water with 16 mM MβCDMethanol80:20 (isocratic)1.25 mL/min[10]
GC-MS Chiral column--Temperature programming-[5]

Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_perception Signal Perception cluster_response Downstream Response JA_Ile (+)-7-iso-JA-L-Ile (Bioactive form) SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 JAZ JAZ Protein (Repressor) Ubiquitination Ubiquitination JAZ->Ubiquitination SCF_COI1->Ubiquitination promotes Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation JAZ Degradation Proteasome->Degradation Transcription_Factors Transcription Factors (e.g., MYC2) Degradation->Transcription_Factors releases Gene_Expression Jasmonate-Responsive Gene Expression Transcription_Factors->Gene_Expression activates

Caption: Simplified Jasmonate signaling pathway.

General Workflow for Chromatographic Analysis of Jasmonates

Chromatography_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) Extraction 2. Extraction of Jasmonates Sample_Collection->Extraction Purification 3. Sample Purification (e.g., Solid-Phase Extraction) Extraction->Purification Chromatography 4. Chromatographic Separation (HPLC, UHPLC, GC, SFC) Purification->Chromatography Detection 5. Detection (MS, UV) Chromatography->Detection Data_Analysis 6. Data Analysis (Quantification, Identification) Detection->Data_Analysis

Caption: General experimental workflow for Jasmonate analysis.

Logical Troubleshooting Flow for Poor Resolution

Troubleshooting_Resolution Start Poor Resolution Observed Check_Column Is the stationary phase appropriate for the isomers? Start->Check_Column Change_Column Select a different column (e.g., Chiral, PFP) Check_Column->Change_Column No Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Change_Column->Check_Mobile_Phase Modify_Mobile_Phase Adjust organic modifier, pH, or add additives (e.g., cyclodextrins) Check_Mobile_Phase->Modify_Mobile_Phase No Check_Gradient Is the gradient slope too steep? Check_Mobile_Phase->Check_Gradient Yes Modify_Mobile_Phase->Check_Gradient Shallow_Gradient Decrease the gradient slope Check_Gradient->Shallow_Gradient No Check_Temperature Is the column temperature optimized? Check_Gradient->Check_Temperature Yes Shallow_Gradient->Check_Temperature Optimize_Temperature Test different temperatures (e.g., 25-45°C) Check_Temperature->Optimize_Temperature No End Resolution Improved Check_Temperature->End Yes Optimize_Temperature->End

Caption: Troubleshooting flowchart for poor chromatographic resolution.

References

Avoiding artifacts in the analysis of Jasmonate-induced gene expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when analyzing jasmonate-induced gene expression.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions to ensure the integrity of your results.

Problem Potential Cause(s) Recommended Solution(s)
High variability in gene expression between biological replicates. 1. Inconsistent application of jasmonate (e.g., uneven spraying).2. Differences in plant age, developmental stage, or growth conditions.3. Wounding during sample collection, inducing a separate set of wound-response genes.[1]1. Ensure uniform application of methyl jasmonate (MeJA) solution. For seedlings, consider growing them on plates with a defined MeJA concentration.2. Use plants of the same age and developmental stage, grown under highly controlled environmental conditions.3. Harvest tissues quickly and carefully, flash-freezing them immediately in liquid nitrogen to minimize wound-induced gene expression.[2]
Low or no induction of known jasmonate-responsive marker genes (e.g., VSP2, PDF1.2). 1. Ineffective concentration of the jasmonate compound used.2. Incorrect time point for sample collection; the peak expression may have been missed.3. Degradation of the jasmonate solution.1. Perform a dose-response curve to determine the optimal concentration of MeJA for your specific plant species and experimental system. Concentrations can range from 10 µM to 250 µM.[3][4]2. Conduct a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) to identify the peak expression time for your genes of interest.[1][5]3. Prepare fresh jasmonate solutions for each experiment, as they can degrade over time.
Unexpected up- or down-regulation of genes related to other hormone pathways (e.g., salicylic (B10762653) acid, auxin). 1. Crosstalk between the jasmonate signaling pathway and other phytohormone pathways is a well-documented biological phenomenon.[6][7][8]2. The experimental conditions (e.g., abiotic stress) may be co-activating other pathways.1. Acknowledge and account for hormonal crosstalk in your analysis. Measure the expression of marker genes for other pathways (e.g., PR-1 for salicylic acid) to assess the extent of crosstalk.[6]2. Maintain stable and controlled environmental conditions to minimize the activation of other stress-response pathways.
Poor quality RNA (low RIN score, degradation). 1. Plant tissues are rich in RNases, polysaccharides, and secondary metabolites that can co-precipitate with RNA and inhibit downstream applications.[2][9]2. Inefficient cell wall disruption.1. Flash-freeze tissue in liquid nitrogen immediately after harvesting and keep it frozen during grinding to inactivate RNases.[2]2. Use an RNA extraction protocol specifically designed for plant tissues rich in secondary metabolites.[9] Consider using a phenol/chloroform-based method.[2]3. Ensure complete homogenization of the tissue to a fine powder.
Inconsistent qRT-PCR results that do not correlate with RNA-Seq data. 1. Suboptimal primer design.2. Contamination of RNA with genomic DNA.3. Poor choice of reference genes.1. Design primers to span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency.2. Treat RNA samples with DNase I to remove any contaminating genomic DNA.[9]3. Select and validate multiple reference genes that are stably expressed across your experimental conditions. Do not assume common reference genes are stable without validation.[5][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common artifact in jasmonate treatment experiments?

A1: A frequent artifact arises from unintended stress responses. Mechanical damage during treatment or harvesting can activate wound-response pathways, which overlap with but are distinct from the pure jasmonate response.[1] This can lead to the misinterpretation of gene expression data. Minimizing physical contact and harvesting tissues carefully is crucial.

Q2: How do I differentiate between a direct jasmonate response and crosstalk with other hormone pathways?

A2: Differentiating these responses requires careful experimental design. Analyze the expression of well-established marker genes for different hormone pathways (e.g., salicylic acid, ethylene, abscisic acid).[6][7] If markers for other pathways are induced, it indicates crosstalk is occurring. The temporal dynamics of gene expression can also provide clues; early-response genes are more likely to be directly regulated by jasmonate signaling.[1]

Q3: What concentration of Methyl Jasmonate (MeJA) should I use?

A3: The optimal MeJA concentration is system-dependent. Studies have used a range of concentrations, commonly from 10 µM to 100 µM, and sometimes higher.[3][11] It is highly recommended to perform a pilot experiment with a concentration gradient (e.g., 10 µM, 50 µM, 100 µM) to determine the lowest concentration that gives a robust induction of marker genes without causing excessive cellular stress or death.[3]

Q4: My control plants (mock treatment) show induction of some stress-related genes. What could be the cause?

A4: This can be caused by the solvent used to dissolve MeJA (e.g., ethanol (B145695) or DMSO) or by the spraying process itself, which can be perceived as a mechanical stress. Always include a "mock" control where you treat plants with the solvent solution alone, applied in the exact same manner as the MeJA treatment. This allows you to subtract the solvent/mechanical stress effect from the jasmonate-specific response.

Q5: How can I be sure my RNA is of high enough quality for downstream analysis like RNA-Seq?

A5: High-quality RNA is critical. After extraction, assess RNA integrity using an automated electrophoresis system to obtain an RNA Integrity Number (RIN). A RIN of 8 or higher is generally recommended for RNA-Seq. Additionally, check the A260/280 and A260/230 ratios, which should be ~2.0 and between 2.0-2.2, respectively, indicating freedom from protein and polysaccharide/phenolic contamination.[9]

Experimental Protocols

Key Experiment: Methyl Jasmonate (MeJA) Treatment of Arabidopsis thaliana Seedlings
  • Plant Growth : Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar (B569324) plates under a controlled photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C for 10-14 days.

  • MeJA Solution Preparation : Prepare a 100 mM stock solution of MeJA in 100% ethanol. For a working solution of 100 µM, dilute the stock solution in sterile water containing 0.01% Tween-20 to aid in dispersion. Prepare a mock solution with the same concentration of ethanol and Tween-20 in water.

  • Treatment : Evenly spray the seedlings with the 100 µM MeJA solution or the mock solution until the leaves are fully covered but not pooling with liquid.

  • Incubation : Place the treated plates back in the growth chamber for the desired time period (e.g., 6 hours).

  • Sample Harvesting : Using fine-tipped forceps, carefully remove whole seedlings from the agar, blot gently to remove excess media, and immediately flash-freeze in liquid nitrogen. Store at -80°C until RNA extraction.

Key Experiment: RNA Extraction from Plant Tissue

This protocol is adapted for tissues rich in secondary metabolites.

  • Tissue Homogenization : Place 50-100 mg of frozen plant tissue in a pre-chilled 2 mL tube with a grinding bead. Grind the tissue to a fine powder using a tissue homogenizer. Do not allow the sample to thaw.

  • Lysis : Add 1 mL of a pre-heated (65°C) extraction buffer (e.g., a CTAB-based buffer with PVP and β-mercaptoethanol) to the frozen powder. Vortex vigorously to mix.

  • Incubation : Incubate the lysate at 65°C for 10 minutes with occasional mixing.

  • Purification : Perform a chloroform:isoamyl alcohol (24:1) extraction to separate phases. Mix thoroughly and centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Precipitation : Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 0.25 volumes of 10 M LiCl and incubating overnight at 4°C.

  • Pelleting and Washing : Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA. Discard the supernatant and wash the pellet with 70% ethanol.

  • Resuspension : Air-dry the pellet briefly and resuspend in RNase-free water.

  • Quality Control : Assess RNA concentration and purity using a spectrophotometer and integrity using gel electrophoresis or an automated system.

Visualizations

Jasmonate_Signaling_Pathway cluster_repression Stress Biotic/Abiotic Stress JA_Ile JA-Ile (Bioactive Jasmonate) Stress->JA_Ile Synthesis COI1 SCF-COI1 Complex JA_Ile->COI1 Promotes binding JAZ JAZ Repressor Proteins COI1->JAZ Targets for degradation MYC2 MYC2/TFs JAZ->MYC2 Represses Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression Activates

Caption: Simplified Jasmonate (JA) signaling pathway.

Experimental_Workflow start Plant Growth (Controlled Environment) treatment Jasmonate/Mock Treatment start->treatment harvest Sample Harvesting (Flash Freeze) treatment->harvest rna RNA Extraction & QC harvest->rna analysis Gene Expression Analysis (qRT-PCR / RNA-Seq) rna->analysis end Data Interpretation analysis->end

Caption: Workflow for analyzing JA-induced gene expression.

References

Technical Support Center: Optimizing Elicitor Concentrations for Jasmonate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing elicitor concentrations to induce jasmonate biosynthesis in plants.

Frequently Asked Questions (FAQs)

Q1: What are the most common elicitors used to induce jasmonate biosynthesis?

A1: The most frequently used elicitors include methyl jasmonate (MeJA), jasmonic acid (JA), salicylic (B10762653) acid (SA), and chitosan (B1678972). MeJA is a volatile ester of jasmonic acid and is often used due to its ability to readily penetrate plant tissues.[1][2][3] Chitosan, a derivative of chitin, is a well-known biotic elicitor that can trigger defense responses, including jasmonate synthesis.[4][5] Salicylic acid is another key plant hormone that can influence the jasmonate pathway, though its effect can be complex.[6][7]

Q2: What is a typical starting concentration range for methyl jasmonate (MeJA) elicitation?

A2: For plant cell suspension cultures, a common starting concentration range for MeJA is 10 µM to 200 µM.[8][9][10] The optimal concentration is highly dependent on the plant species, cell line, and culture conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[8]

Q3: How does salicylic acid (SA) affect jasmonate (JA) biosynthesis?

A3: The interaction between salicylic acid and jasmonic acid is complex and can be either antagonistic or synergistic, depending on their relative concentrations.[6][7][11] At low concentrations, SA and JA can act synergistically, enhancing the expression of defense-related genes.[7][11] However, at higher concentrations, SA often antagonizes JA biosynthesis and signaling.[7][11] This crosstalk is a critical factor to consider when designing experiments involving both elicitors.

Q4: What is the best time to apply an elicitor to a plant cell culture?

A4: The timing of elicitor application is a critical parameter.[8] Often, the most effective time for elicitation is during the exponential growth phase of the cell culture.[8] Applying the elicitor too early or too late in the growth cycle can lead to a suboptimal response. For some systems, day 6 of the culture cycle has been identified as an optimal time for adding MeJA.[8]

Q5: For how long should the plant material be exposed to the elicitor?

A5: The optimal exposure time can vary significantly. Some studies have found continuous exposure to be effective, while others have shown that prolonged exposure, especially to high elicitor concentrations, can be toxic to the cells and detrimental to secondary metabolite production.[8] It is advisable to perform a time-course experiment to determine the ideal duration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Low or no induction of jasmonate biosynthesis after elicitation.

Possible Cause Recommended Solution
Suboptimal Elicitor Concentration The concentration of the elicitor may be too low to trigger a significant response or too high, causing cellular toxicity. Perform a dose-response experiment with a wide range of concentrations (e.g., for MeJA: 10, 50, 100, 150, 200 µM) to identify the optimal level.[8][9][10]
Incorrect Timing of Elicitation The responsiveness of plant cells to elicitors is often growth-phase dependent. Elicit the cultures at different stages of growth (e.g., early-log, mid-log, and stationary phase) to determine the optimal time for induction.[8]
Inappropriate Solvent or pH The solvent used to dissolve the elicitor or the final pH of the medium could be inhibiting the cellular response. Ensure the final solvent concentration is non-toxic and run a solvent-only control. Check and adjust the pH of the medium after adding the elicitor.
Cell Line Viability/Competence The specific plant cell line may have low productivity or may have lost its ability to respond to elicitors over successive subcultures. It is advisable to screen different cell lines or re-initiate cultures from a new explant source.
Antagonistic Crosstalk with other Hormones High endogenous levels of salicylic acid can suppress jasmonate biosynthesis.[7][11] Consider quantifying endogenous SA levels or using inhibitors of SA biosynthesis in your experimental design.

Issue 2: Cell browning and death after elicitor addition.

Possible Cause Recommended Solution
Elicitor Toxicity The elicitor concentration is likely too high, inducing a hypersensitive response and programmed cell death. Reduce the elicitor concentration significantly and perform a detailed dose-response curve to find a non-lethal yet effective concentration.[8]
Solvent Toxicity If the elicitor is dissolved in a solvent like ethanol (B145695) or DMSO, the final concentration of the solvent in the culture medium may be toxic. Ensure the final solvent concentration is minimal and run a solvent-only control at the same concentration to assess its effect on cell viability.[8]
Rapid pH Shift The addition of the elicitor solution may have caused a drastic change in the pH of the culture medium, leading to cell stress and death. Buffer the medium or adjust the pH of the elicitor stock solution before adding it to the cultures.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Common Elicitors

ElicitorPlant SystemEffective Concentration RangeReference
Methyl Jasmonate (MeJA)Catharanthus roseus cell culture10 - 100 µM[8]
Methyl Jasmonate (MeJA)Zephyranthes species in vitro plants50 - 200 µM[12]
Methyl Jasmonate (MeJA)Taxus cuspidata cell culture150 µM[13]
ChitosanLilium regale in vitro culture50 - 200 mg/L[14][15]
ChitosanTeucrium polium in vitro culture50 - 150 mg/L[4]
ChitosanPiper auritum plants200 mg per plant[5]
Salicylic Acid (SA)General (for interaction studies)10 - 100 µM (synergy with JA)[6][7]
Salicylic Acid (SA)General (for interaction studies)>100 µM (antagonism with JA)[6][7]

Experimental Protocols

Protocol 1: Preparation of Elicitor Stock Solutions

  • Methyl Jasmonate (MeJA):

    • Prepare a 100 mM stock solution by dissolving the appropriate amount of MeJA in 90-95% ethanol.[8][13]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to the sterile culture medium.[8]

  • Chitosan:

    • Prepare a stock solution by dissolving chitosan in a weak acid solution (e.g., 0.1 M acetic acid) with gentle heating and stirring.

    • Adjust the pH to 5.6-5.8.

    • Autoclave the solution for sterilization.

  • Salicylic Acid (SA):

    • Prepare a stock solution by dissolving SA in a small amount of ethanol or DMSO.

    • Bring the solution to the final volume with sterile distilled water.

    • Filter-sterilize the stock solution.

Protocol 2: Dose-Response and Time-Course Experiment

  • Cell Culture Preparation: Initiate and maintain plant cell suspension cultures in a suitable medium and under optimal growth conditions.

  • Elicitation: During the mid-exponential growth phase, add the filter-sterilized elicitor stock solution to the cell cultures to achieve a range of final concentrations (e.g., for MeJA: 0, 10, 25, 50, 100, 200 µM). Include a solvent-only control.

  • Incubation: Continue to incubate the cultures under the same conditions.

  • Sampling: Harvest the cells and medium at various time points after elicitation (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Extraction and Analysis: Proceed with jasmonate extraction and quantification.

Protocol 3: Jasmonate Extraction and Quantification by HPLC

  • Sample Preparation: Freeze the harvested plant material immediately in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • Extract a known amount of powdered tissue (e.g., 100 mg) with a suitable solvent such as 80% methanol (B129727) or 80% acetonitrile (B52724) with 1% acetic acid.[16]

    • For accurate quantification, add a deuterated internal standard (e.g., d6-JA) at the beginning of the extraction.[16]

    • Vortex and incubate on ice.

    • Centrifuge to pellet the cell debris.

  • Purification (Optional but Recommended):

    • Use a C18 Solid-Phase Extraction (SPE) cartridge to clean up the sample and remove interfering compounds.[16]

    • Condition the cartridge with methanol and then with the extraction solvent without the organic phase.

    • Load the supernatant from the extraction step.

    • Wash the cartridge to remove polar impurities.

    • Elute the jasmonates with a higher concentration of organic solvent (e.g., 100% methanol).

  • Quantification:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for HPLC analysis.

    • Analyze the samples using a reverse-phase C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).

    • Detect and quantify jasmonates using a UV-Vis detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[17][18][19]

Visualizations

Jasmonate_Signaling_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm / Nucleus Elicitor Elicitor (e.g., MeJA, Chitosan) Receptor Plasma Membrane Receptor Elicitor->Receptor Signal_Transduction Signal Transduction (Ca2+ influx, ROS) Receptor->Signal_Transduction PLA Phospholipase A1 (PLA1) Signal_Transduction->PLA Linolenic_Acid α-Linolenic Acid PLA->Linolenic_Acid releases LOX Lipoxygenase (LOX) Linolenic_Acid->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPR3 OPDA Reductase (OPR3) OPDA->OPR3 JA_Biosynthesis β-oxidation OPR3->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JAR1->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets Degradation 26S Proteasome Degradation SCF_COI1->Degradation ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JAZ->Degradation JA_Response_Genes JA-Responsive Gene Expression MYC2->JA_Response_Genes activates

Caption: Jasmonate biosynthesis and signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_opt Optimization A1 Plant Material Preparation (Cell Culture/Seedling) B1 Dose-Response Experiment (Varying Concentrations) A1->B1 A2 Elicitor Stock Solution Preparation A2->B1 B2 Time-Course Experiment (Varying Durations) B1->B2 C1 Sample Harvesting & Freezing B2->C1 C2 Jasmonate Extraction C1->C2 C3 HPLC/LC-MS Analysis C2->C3 D1 Data Analysis & Interpretation C3->D1 D2 Optimal Elicitor Concentration & Time Determined D1->D2

Caption: Experimental workflow for optimizing elicitor concentration.

Troubleshooting_Tree Start Low/No Jasmonate Induction Check_Concentration Is Elicitor Concentration Optimized? Start->Check_Concentration Check_Timing Is Elicitation Timing Optimized? Check_Concentration->Check_Timing Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Viability Is Cell Viability Good? Check_Timing->Check_Viability Yes Time_Course Perform Time-Course Experiment Check_Timing->Time_Course No Check_Crosstalk Consider Hormone Crosstalk (e.g., SA) Check_Viability->Check_Crosstalk Yes New_Culture Initiate New Culture/ Check for Contamination Check_Viability->New_Culture No End_Success Problem Solved Dose_Response->End_Success Time_Course->End_Success New_Culture->End_Success

Caption: Troubleshooting decision tree for low jasmonate induction.

References

Technical Support Center: Analysis of Low-Abundance Jasmonates in Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance jasmonates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the accurate quantification of jasmonates in complex plant matrices.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of low-abundance jasmonates.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal 1. Inefficient Extraction: The solvent system may not be optimal for extracting jasmonates from the specific plant tissue. 2. Analyte Degradation: Jasmonates can be sensitive to pH and temperature. 3. Poor Recovery from Sample Cleanup: The solid-phase extraction (SPE) protocol may not be optimized, leading to loss of the analyte. 4. Instrument Sensitivity: The mass spectrometer may not be sensitive enough for the low concentrations of jasmonates.1. Optimize Extraction Solvent: Test different solvent systems, such as 80% methanol (B129727) or 80% acetonitrile (B52724) with 1% acetic acid, to improve extraction efficiency.[1] 2. Control Experimental Conditions: Ensure all extraction and sample preparation steps are performed at low temperatures (e.g., 4°C) and that solvents contain acid to maintain a low pH.[2] 3. Optimize SPE Protocol: Evaluate different SPE sorbents (e.g., C18) and optimize the wash and elution steps to maximize recovery.[1][3][4] A good recovery is typically >80-90%.[2] 4. Enhance Instrument Response: For GC-MS, derivatization is often required to improve volatility and sensitivity.[3][5] For LC-MS, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.[6]
High Background Noise or Interfering Peaks 1. Matrix Effects: Co-eluting compounds from the complex plant matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2] 2. Contamination: Contamination from glassware, solvents, or handling can introduce interfering peaks. 3. Insufficient Chromatographic Separation: The LC or GC method may not be adequately separating the jasmonates from other matrix components.1. Use Internal Standards: Incorporate stable isotope-labeled internal standards (e.g., d6-jasmonic acid) to compensate for matrix effects.[2][6][7][8] 2. Thorough Cleaning: Ensure all glassware is meticulously cleaned and use high-purity LC-MS grade solvents. 3. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column chemistry to improve separation. A C18 column is commonly used for LC analysis.[2]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Incompatible Injection Solvent: The solvent used to reconstitute the final extract may be too different from the initial mobile phase. 3. Column Degradation: The analytical column may be degrading over time.1. Dilute the Sample: Try diluting the sample before injection. 2. Match Solvents: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.[2] 3. Replace Column: If peak shape issues persist across multiple samples, consider replacing the analytical column.
Irreproducible Results 1. Inconsistent Sample Preparation: Variations in extraction time, temperature, or pipetting can lead to variability. 2. Inaccurate Internal Standard Addition: Inconsistent addition of the internal standard will lead to quantification errors. 3. Instrument Instability: Fluctuations in the mass spectrometer's performance can cause irreproducibility.1. Standardize Protocols: Follow a detailed, standardized protocol for all sample preparation steps.[2] 2. Precise Pipetting: Use calibrated pipettes to add a consistent amount of internal standard to every sample at the beginning of the extraction process.[6][8] 3. Monitor Instrument Performance: Regularly run quality control samples to monitor the stability and performance of the LC-MS/MS system.
Quantitative Data Summary

The following table summarizes typical performance metrics for jasmonate analysis using different methods.

Parameter LC-MS/MS GC-MS (with derivatization) Reference
Detection Limits (JA) 0.03 ng/mL1.0 pmol (injected)[9][10][11]
Detection Limits (MeJA) 0.075 ng/mLNot specified[9]
Average Recovery Rate (JA) 92.48%Not specified[9]
Average Recovery Rate (MeJA) 94.30%Not specified[9]

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for jasmonate quantification?

A1: The use of a stable isotope-labeled internal standard, such as deuterated jasmonic acid (e.g., d6-JA), is considered the gold standard for accurate quantification.[6][7] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the target compound and experience similar ionization suppression or enhancement effects, which allows for effective correction of variations during sample preparation and analysis.[6][7][8]

Q2: Is derivatization necessary for jasmonate analysis?

A2: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is typically required because jasmonic acid and its derivatives are not sufficiently volatile.[3][6] Derivatization converts them into more volatile and thermally stable compounds.[5] Common derivatization reagents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and methyl chloroformate.[10][11][12] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is generally not necessary.[13]

Q3: How can I improve the sensitivity of my method for detecting low-abundance jasmonates?

A3: To improve sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient extraction and cleanup to minimize sample loss and matrix effects.[3]

  • Concentrate the Sample: After elution from the SPE cartridge, evaporate the eluate to dryness and reconstitute it in a small, precise volume of solvent.[1][3]

  • Use a Sensitive Instrument: Employ a high-sensitivity mass spectrometer, such as a triple quadrupole instrument operated in MRM mode.[6]

  • Optimize MS Parameters: Fine-tune the ionization source parameters and collision energies for the specific precursor-to-product ion transitions of your target jasmonates.

Q4: What are the critical steps in sample collection and handling to ensure accurate jasmonate measurement?

A4: To prevent metabolic changes and ensure accurate results, it is crucial to:

  • Flash-Freeze Tissue: Immediately freeze plant tissue in liquid nitrogen upon collection to quench all metabolic activity.[1][6][8]

  • Store at -80°C: Store the frozen samples at -80°C until extraction.[13]

  • Keep Samples Frozen During Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder to prevent thawing.[1][6]

Experimental Protocols

Protocol 1: Jasmonate Extraction and Solid-Phase Extraction (SPE) Purification

This protocol details a robust method for extracting and purifying jasmonates from plant tissue for LC-MS/MS analysis.[1][2][3]

Materials:

  • Plant tissue (50-200 mg)

  • Liquid nitrogen

  • Deuterated internal standard solution (e.g., d6-jasmonic acid)

  • Extraction Solvent: 80% methanol with 1% acetic acid, pre-cooled to -20°C

  • C18 SPE cartridges

  • SPE Wash Solution: 1% acetic acid in ultrapure water

  • SPE Elution Solution: 80% acetonitrile with 1% acetic acid

  • Reconstitution Solvent: Initial mobile phase of the LC-MS/MS method

Procedure:

  • Sample Homogenization: a. Weigh 50-200 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[6] b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[6]

  • Extraction: a. Transfer the frozen powder to a microcentrifuge tube. b. Add a known amount of the deuterated internal standard solution.[6] c. Add 1 mL of ice-cold extraction solvent. d. Vortex thoroughly and incubate at 4°C for 30-60 minutes with gentle shaking.[2] e. Centrifuge at 14,000-16,000 x g for 15 minutes at 4°C.[2][7] f. Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification: a. Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7] b. Loading: Load the supernatant onto the conditioned SPE cartridge.[7] c. Washing: Wash the cartridge with 1 mL of the SPE Wash Solution to remove polar impurities.[1] d. Elution: Elute the jasmonates with 1 mL of the SPE Elution Solution into a clean collection tube.[3]

  • Sample Concentration and Reconstitution: a. Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[1] b. Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the Reconstitution Solvent.[1][2] c. Vortex and centrifuge to pellet any insoluble debris.[2] d. Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical parameters for the analysis of jasmonates.[2]

Chromatography System:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.

  • Flow Rate: 0.2 - 0.5 mL/min.[6]

  • Injection Volume: 5 - 20 µL.[6]

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[6]

  • Data Acquisition: For each jasmonate and its corresponding internal standard, monitor specific precursor-to-product ion transitions.

Protocol 3: GC-MS Derivatization with MTBSTFA

This protocol is for the derivatization of jasmonates for GC-MS analysis.[10][11]

Materials:

  • Dried plant extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Pyridine (B92270)

  • Heating block or oven

Procedure:

  • Ensure the plant extract is completely dry.

  • Add 50 µL of MTBSTFA and 50 µL of pyridine to the dried extract.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature.

  • The sample is now ready for GC-MS analysis.

Visualizations

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_conjugation Bioactivation cluster_signaling Signal Transduction cluster_response Gene Expression Stress Wounding, Herbivory, Pathogens alpha_Linolenic_Acid α-Linolenic Acid Stress->alpha_Linolenic_Acid initiates OPDA 12-oxo-phytodienoic acid (OPDA) alpha_Linolenic_Acid->OPDA JA Jasmonic Acid (JA) OPDA->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile JAR1 enzyme SCF_COI1_JAZ SCF-COI1-JAZ Complex JA_Ile->SCF_COI1_JAZ promotes binding COI1 COI1 COI1->SCF_COI1_JAZ JAZ JAZ Repressor JAZ->SCF_COI1_JAZ MYC2 MYC2/Transcription Factors JAZ->MYC2 represses Proteasome 26S Proteasome SCF_COI1_JAZ->Proteasome targets JAZ for degradation Proteasome->JAZ degrades JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Defense_Responses Defense Responses JA_Responsive_Genes->Defense_Responses

Caption: The Jasmonate Signaling Pathway.

Experimental_Workflow Start Start: Plant Tissue Collection Homogenization 1. Sample Homogenization (Liquid Nitrogen) Start->Homogenization Extraction 2. Extraction (Add Internal Standard & Solvent) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE 4. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Supernatant->SPE Evaporation 5. Evaporation to Dryness SPE->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution Centrifugation2 7. Final Centrifugation Reconstitution->Centrifugation2 Analysis 8. LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis End End: Data Analysis Analysis->End

Caption: General Experimental Workflow for Jasmonate Analysis.

Troubleshooting_Tree Start Problem: Low or No Signal CheckRecovery Is recovery >80%? Start->CheckRecovery CheckMatrix Are matrix effects present? CheckRecovery->CheckMatrix Yes OptimizeExtraction Solution: Optimize Extraction/SPE CheckRecovery->OptimizeExtraction No UseISTD Solution: Use Stable Isotope-Labeled Internal Standard CheckMatrix->UseISTD Yes CheckInstrument Is instrument sensitivity sufficient? CheckMatrix->CheckInstrument No ImproveSeparation Solution: Improve Chromatographic Separation UseISTD->ImproveSeparation OptimizeInstrument Solution: Optimize MS Parameters (e.g., MRM transitions) CheckInstrument->OptimizeInstrument Yes Derivatize Consider Derivatization (for GC-MS) CheckInstrument->Derivatize No

Caption: Troubleshooting Decision Tree for Low Analyte Signal.

References

Validation & Comparative

Jasmoside vs. Methyl Jasmonate: A Comparative Guide to Their Effects on Plant Defense Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, jasmonates stand out as a critical class of phytohormones that orchestrate defense responses against a wide array of biotic and abiotic stresses. Among the various jasmonate compounds, methyl jasmonate (MeJA) is a well-studied elicitor of plant defense mechanisms. Its counterpart, jasmoside—a term often referring to glycosylated forms of jasmonic acid or its derivatives—presents a more nuanced role. This guide provides a comparative analysis of their effects on the expression of plant defense genes, drawing upon available experimental data to elucidate their distinct and overlapping functions in plant immunity.

At a Glance: this compound vs. Methyl Jasmonate

FeatureThis compound (Jasmonate Glycosides)Methyl Jasmonate (MeJA)
Primary Role Generally considered inactive storage or transport forms of jasmonates.A potent, active signaling molecule and elicitor of plant defense responses.
Bioactivity Low direct bioactivity; requires enzymatic hydrolysis to release the active jasmonate.High direct bioactivity, readily inducing downstream signaling.
Cellular Location Primarily found in the vacuole.Can be synthesized in various cellular compartments and is volatile, allowing for intercellular and inter-plant signaling.
Effect on Defense Gene Expression Indirect; contributes to the pool of active jasmonates upon stress signals.Direct and robust induction of a wide range of defense-related genes.

The Jasmonate Signaling Pathway: A Central Hub for Plant Defense

Both this compound and methyl jasmonate exert their influence through the core jasmonate signaling pathway. This pathway is pivotal for activating a cascade of transcriptional changes that lead to the production of defense-related proteins and secondary metabolites.[1][2]

Jasmonate_Signaling_Pathway cluster_stress Stress Signals (e.g., Herbivory, Pathogens) cluster_biosynthesis Jasmonate Biosynthesis cluster_signaling Core Signaling Cascade Stress Wounding / Pathogen Attack JA_Biosynthesis α-Linolenic Acid → Jasmonic Acid (JA) Stress->JA_Biosynthesis MeJA_Conversion JA → Methyl Jasmonate (MeJA) JA_Biosynthesis->MeJA_Conversion Jasmoside_Formation JA → Jasmonate Glycoside (this compound) JA_Biosynthesis->Jasmoside_Formation MeJA Methyl Jasmonate (MeJA) Active_JA Active Jasmonate (e.g., JA-Ile) MeJA->Active_JA Conversion This compound This compound (Inactive) Hydrolysis Hydrolysis This compound->Hydrolysis Stress-induced COI1 COI1 Active_JA->COI1 Binds to Hydrolysis->Active_JA JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes Defense Gene Expression (e.g., VSP, PDF1.2) MYC2->Defense_Genes Activates

Caption: The core jasmonate signaling pathway, initiated by stress and leading to defense gene expression.

Comparative Effects on Plant Defense Gene Expression

While direct comparative studies on this compound and methyl jasmonate are scarce, the well-documented effects of MeJA provide a benchmark for understanding the potential, albeit indirect, role of this compound. MeJA is known to induce a broad spectrum of defense-related genes.[3]

Table 1: Expression of Key Defense-Related Genes in Response to Jasmonates

GeneFunction in Plant DefenseTypical Response to Methyl Jasmonate (MeJA)Postulated Response to this compound
VSP1/VSP2 Vegetative Storage Proteins with roles in defense against insects.Strong upregulation.Delayed or weaker upregulation, dependent on conversion to active jasmonates.
PDF1.2 Plant Defensin 1.2, an antifungal protein.Strong upregulation, often synergistic with ethylene.Delayed or weaker upregulation, contingent on hydrolysis and signaling.
LOX2 Lipoxygenase 2, an enzyme in the JA biosynthesis pathway.Upregulation (positive feedback).Indirectly contributes to the substrate pool for JA biosynthesis.
PR Proteins Pathogenesis-Related proteins with antimicrobial activities.Upregulation of specific PR proteins (e.g., PR-3, PR-4).Indirect and likely delayed induction.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of target defense genes in plant tissues treated with jasmonates.

qRT_PCR_Workflow start Plant Treatment (e.g., MeJA or this compound) rna_extraction Total RNA Extraction start->rna_extraction rna_quant RNA Quantification & Quality Check (e.g., Nanodrop, Gel Electrophoresis) rna_extraction->rna_quant cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr_setup qPCR Reaction Setup (cDNA, Primers, SYBR Green) cdna_synthesis->qpcr_setup qpcr_run qRT-PCR Amplification & Data Acquisition qpcr_setup->qpcr_run data_analysis Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qpcr_run->data_analysis end Gene Expression Results data_analysis->end

Caption: Workflow for analyzing gene expression using qRT-PCR.

Methodology:

  • Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Apply this compound or methyl jasmonate at desired concentrations via spraying or in the growth medium. Collect tissue samples at various time points post-treatment.

  • RNA Extraction: Isolate total RNA from the collected plant tissues using a suitable method (e.g., Trizol reagent or a commercial kit).

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform real-time PCR using a qPCR system. The reaction mixture should contain cDNA template, gene-specific primers for the target defense genes and a reference gene (e.g., Actin or Ubiquitin), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

RNA Sequencing (RNA-Seq) for Transcriptome-Wide Analysis

RNA-Seq provides a comprehensive view of the plant's transcriptional response to jasmonate treatment.

RNA_Seq_Workflow start Plant Treatment & RNA Extraction library_prep mRNA Purification & cDNA Library Preparation start->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control Raw Read Quality Control (e.g., FastQC) sequencing->quality_control mapping Read Mapping to Reference Genome quality_control->mapping quantification Gene Expression Quantification mapping->quantification deg_analysis Differential Gene Expression (DEG) Analysis quantification->deg_analysis end Transcriptome Profile & Pathway Analysis deg_analysis->end

Caption: A typical workflow for RNA-Seq analysis of plant defense responses.

Methodology:

  • Sample Preparation: Treat plants and extract high-quality total RNA as described for qRT-PCR.

  • Library Construction: Purify messenger RNA (mRNA) from the total RNA, fragment the mRNA, and synthesize a cDNA library. This involves reverse transcription, second-strand synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Mapping: Align the high-quality reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene to determine its expression level.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in response to the jasmonate treatment compared to a control.

    • Functional Annotation and Pathway Analysis: Analyze the differentially expressed genes to identify enriched biological pathways and functional categories.

Conclusion

Methyl jasmonate is a well-established, potent activator of the jasmonate signaling pathway, leading to the robust expression of a wide range of plant defense genes. Jasmosides, as glycosylated forms of jasmonates, are generally considered to be inactive storage or transport molecules. Their contribution to plant defense is likely indirect, requiring enzymatic cleavage to release the active jasmonate moiety in response to specific stress cues.

Further research is needed to elucidate the specific roles of different this compound structures and the enzymes that regulate their conversion to active forms. Such studies will provide a more complete understanding of the intricate regulation of jasmonate-mediated immunity in plants. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative investigations.

References

A Comparative Analysis of Jasmonic Acid and Salicylic Acid Signaling Pathways in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The intricate signaling networks of jasmonic acid (JA) and salicylic (B10762653) acid (SA) form the backbone of the plant immune system. These two phytohormones primarily govern distinct defense strategies, with SA orchestrating resistance against biotrophic and hemibiotrophic pathogens, while JA is central to the defense against necrotrophic pathogens and insect herbivores.[1] Understanding the nuances of their signaling pathways, their points of convergence, and their frequent antagonism is critical for the development of novel strategies to enhance plant resilience and for the discovery of new therapeutic agents. This guide provides a comprehensive comparative analysis of the JA and SA signaling pathways, supported by experimental data and detailed methodologies.

Core Signaling Pathways: A Comparative Overview

The signaling cascades of JA and SA, while distinct, share a common theme of de-repression, where the presence of the hormone triggers the degradation of transcriptional repressors, thereby activating downstream defense gene expression.

The Jasmonic Acid (JA) Signaling Pathway is initiated by the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile).[2][3] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, most notably MYC2.[4] The perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE 1 (COI1), a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex, leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[5] This degradation liberates MYC2 and other transcription factors, allowing them to activate the expression of JA-responsive genes.[4][6]

The Salicylic Acid (SA) Signaling Pathway is primarily mediated by the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[7] In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Upon accumulation of SA, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus.[8] In the nucleus, NPR1 interacts with TGA transcription factors, which are bound to the promoters of SA-responsive genes, such as the PATHOGENESIS-RELATED (PR) genes.[9] This interaction leads to the activation of gene expression and the establishment of a defense response.[7][10] Recent studies have also identified NPR3 and NPR4 as SA receptors that can act as transcriptional co-repressors, adding another layer of regulation to the pathway.[9]

Visualizing the Signaling Cascades

// Nodes JA_Ile [label="JA-Ile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COI1 [label="SCF-COI1", fillcolor="#FBBC05", fontcolor="#202124"]; JAZ [label="JAZ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MYC2 [label="MYC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; JA_Genes [label="JA-responsive\ngenes", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF", width=1.2, height=0.8];

// Edges JA_Ile -> COI1 [label=" binds", fontsize=8, fontcolor="#5F6368"]; COI1 -> JAZ [label=" targets for\ndegradation", fontsize=8, fontcolor="#5F6368"]; JAZ -> MYC2 [label=" represses", arrowhead=tee, color="#EA4335"]; JAZ -> Proteasome [style=dashed, arrowhead=normal, label=" degradation", fontsize=8, fontcolor="#5F6368"]; MYC2 -> JA_Genes [label=" activates", arrowhead=normal, color="#34A853"];

// Invisible nodes for layout {rank=same; JA_Ile; JAZ} {rank=same; COI1; MYC2} {rank=same; Proteasome; JA_Genes} } Jasmonic Acid Signaling Pathway.

// Nodes SA [label="Salicylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NPR1_oli [label="NPR1 (oligomer)\nCytoplasm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPR1_mono [label="NPR1 (monomer)\nNucleus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA [label="TGA", fillcolor="#34A853", fontcolor="#FFFFFF"]; SA_Genes [label="SA-responsive\ngenes (e.g., PR1)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; Redox [label="Redox change", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SA -> Redox [label=" induces", fontsize=8, fontcolor="#5F6368"]; Redox -> NPR1_oli [label=" monomerization", fontsize=8, fontcolor="#5F6368"]; NPR1_oli -> NPR1_mono [label=" translocation", style=dashed, arrowhead=normal]; NPR1_mono -> TGA [label=" activates", arrowhead=normal, color="#34A853"]; TGA -> SA_Genes [label=" activates", arrowhead=normal, color="#34A853"];

// Invisible nodes for layout {rank=same; SA; NPR1_oli} {rank=same; Redox; TGA} {rank=same; NPR1_mono; SA_Genes} } Salicylic Acid Signaling Pathway.

Quantitative Comparison of JA and SA Responses

The distinct and overlapping responses triggered by JA and SA can be quantified at the molecular level through transcriptomic, proteomic, and metabolomic analyses.

Differentially Expressed Genes (DEGs)

Transcriptome analysis reveals that while JA and SA regulate many unique genes, a significant number are co-regulated, often in an antagonistic manner.

OrganismTreatmentUpregulated GenesDownregulated GenesOverlap (Co-regulated)Reference
Arabidopsis thaliana MeJA9173-363 (co-induced)[1]
SA6983-2608 (co-repressed)[1]
Populus MeJA26764439943[11]
SA--943[11]
Soybean MeJA1007 (at 24h)--[12]
SA114 (at 24h)--[12]

Note: The number of DEGs can vary significantly depending on the experimental conditions (concentration of hormone, time point of analysis, tissue type, and statistical thresholds).

Key Marker Gene Expression

The expression levels of well-established marker genes provide a reliable readout for the activation of each pathway.

Marker GeneHormoneFold Change (Example)OrganismReference
PDF1.2 (Plant Defensin 1.2)JA~300-foldArabidopsis[13]
VSP2 (Vegetative Storage Protein 2)JA~36-foldArabidopsis[13]
PR1 (Pathogenesis-Related 1)SAVariesArabidopsis[14]
PR2 (Pathogenesis-Related 2)SAVariesArabidopsis[14]
Protein-Protein Interaction Affinities

The strength of protein-protein interactions is a key determinant of signaling efficiency. Quantitative assays have begun to elucidate the binding affinities of core signaling components.

Interacting ProteinsHormone DependenceDissociation Constant (Kd)MethodReference
COI1 - JAZ1 (+)-7-iso-JA-Ile48 ± 13 nMIn vitro radioligand binding[6][15]
COI1 - JAZ6 (+)-7-iso-JA-Ile68 ± 15 nMIn vitro radioligand binding[6][15]
NPR1 - TGA2 SA-dependent enhancementNot determinedYeast two-hybrid, in planta[4][15]
Endogenous Hormone Levels

The basal and induced levels of JA and SA vary between different plant tissues and in response to various stimuli.

HormoneTissueConditionConcentration (ng/g FW)OrganismReference
Jasmonic Acid LeavesWounded~250Nicotiana attenuata[16]
LeavesUnwounded~25Nicotiana attenuata[16]
Salicylic Acid LeavesPathogen-infected~1000-5000Arabidopsis[17]
LeavesHealthy~50-100Arabidopsis[17]

Experimental Protocols

Reproducible and robust experimental methodologies are essential for the comparative analysis of the JA and SA signaling pathways.

Quantification of Endogenous JA and SA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of phytohormones.

1. Sample Preparation:

  • Flash-freeze plant tissue (~100 mg) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract hormones with a suitable solvent (e.g., 80% methanol (B129727) with internal standards).

  • Centrifuge to pellet debris and collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • Use a C18 SPE cartridge to clean up the extract and enrich for phytohormones.

  • Elute the hormones with a higher concentration of organic solvent.

3. LC-MS/MS Analysis:

  • Inject the purified sample onto a reverse-phase C18 column.

  • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the hormones.

  • Detect and quantify the hormones using a mass spectrometer in multiple reaction monitoring (MRM) mode.

LCMS_Workflow Start Plant Tissue (~100mg) Grind Grind in Liquid N2 Start->Grind Extract Hormone Extraction (e.g., 80% Methanol) Grind->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (C18 cartridge) Supernatant->SPE Elute Elution SPE->Elute LCMS LC-MS/MS Analysis Elute->LCMS Data Data Analysis LCMS->Data

Analysis of Protein-Protein Interactions

Yeast Two-Hybrid (Y2H) Assay: A powerful genetic method to identify novel protein-protein interactions. 1. Vector Construction: Clone the "bait" and "prey" proteins into separate Y2H vectors, fusing them to the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor, respectively. 2. Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain. 3. Interaction Screening: Plate the transformed yeast on selective media lacking specific nutrients. Growth on the selective medium indicates a physical interaction between the bait and prey proteins, which reconstitutes the transcription factor and activates the reporter genes.

Co-Immunoprecipitation (Co-IP): An antibody-based technique to study protein-protein interactions in vivo. 1. Protein Extraction: Lyse cells or tissues under non-denaturing conditions to preserve protein complexes. 2. Immunoprecipitation: Incubate the protein extract with an antibody specific to the "bait" protein. 3. Complex Capture: Add protein A/G-conjugated beads to capture the antibody-bait protein complex. 4. Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the protein complex. 5. Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.

Pull-Down Assay: An in vitro method to confirm direct protein-protein interactions. 1. Bait Protein Immobilization: Immobilize a purified, tagged "bait" protein (e.g., GST-tagged or His-tagged) onto affinity beads. 2. Incubation with Prey: Incubate the immobilized bait protein with a cell lysate or a purified "prey" protein. 3. Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bait-prey complex. 4. Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

PPI_Workflow cluster_Y2H Yeast Two-Hybrid (in vivo) cluster_CoIP Co-Immunoprecipitation (in vivo) cluster_PullDown Pull-Down Assay (in vitro) Y2H1 Construct Bait (DBD-X) and Prey (AD-Y) vectors Y2H2 Co-transform yeast Y2H1->Y2H2 Y2H3 Plate on selective media Y2H2->Y2H3 Y2H4 Reporter gene activation Y2H3->Y2H4 CoIP1 Lyse cells/tissues CoIP2 Incubate with antibody to bait protein CoIP1->CoIP2 CoIP3 Capture complex with beads CoIP2->CoIP3 CoIP4 Wash and Elute CoIP3->CoIP4 CoIP5 Western Blot for prey CoIP4->CoIP5 PD1 Immobilize tagged bait protein on beads PD2 Incubate with prey protein/lysate PD1->PD2 PD3 Wash and Elute PD2->PD3 PD4 Western Blot for prey PD3->PD4

Crosstalk Between JA and SA Signaling

The interaction between the JA and SA signaling pathways is complex and context-dependent, often exhibiting mutual antagonism.[18] High levels of SA can suppress the expression of JA-responsive genes, and conversely, activation of the JA pathway can inhibit SA biosynthesis and signaling.[18][19] This antagonism is thought to allow the plant to prioritize a specific defense strategy against a particular type of pathogen. However, synergistic interactions have also been observed, particularly at low hormone concentrations.[18] The molecular basis for this crosstalk is multifaceted, involving multiple points of interaction between the two pathways. For instance, the SA signaling component NPR1 has been shown to interact with and repress the activity of transcription factors in the JA pathway.

// Nodes JA_Pathway [label="JA Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA_Pathway [label="SA Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necrotrophs [label="Necrotrophic Pathogens\n& Herbivores", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biotrophs [label="Biotrophic Pathogens", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; JA_Response [label="JA Response", fillcolor="#F1F3F4", fontcolor="#202124"]; SA_Response [label="SA Response", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Necrotrophs -> JA_Pathway; Biotrophs -> SA_Pathway; JA_Pathway -> JA_Response; SA_Pathway -> SA_Response; SA_Pathway -> JA_Pathway [arrowhead=tee, color="#EA4335", label=" Antagonism", fontsize=8, fontcolor="#5F6368"]; JA_Pathway -> SA_Pathway [arrowhead=tee, color="#4285F4", label=" Antagonism", fontsize=8, fontcolor="#5F6368"]; JA_Pathway -> SA_Pathway [dir=both, arrowhead=dot, arrowtail=dot, color="#34A853", style=dashed, label=" Synergism", fontsize=8, fontcolor="#5F6368"];

} JA-SA Signaling Crosstalk.

Conclusion

The Jasmonic Acid and Salicylic Acid signaling pathways represent two critical and interconnected branches of the plant immune system. While they are often portrayed as antagonistic, their interplay is nuanced, allowing for a fine-tuned response to a diverse array of biotic threats. A thorough understanding of their core components, regulatory mechanisms, and the quantitative outputs of their activation is paramount for researchers in plant science and for professionals in drug development seeking to harness these pathways for crop improvement and novel therapeutic discovery. The experimental protocols and comparative data presented in this guide provide a foundational framework for further investigation into these vital signaling networks.

References

Validating the Bioactivity of Synthetic Jasmoside Analogs in Tomato (Solanum lycopersicum)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the bioactivity of synthetic Jasmoside analogs in Solanum lycopersicum (tomato), a key crop species. It offers a comparative analysis of selected synthetic analogs against the endogenous jasmonate, Jasmonic Acid, and the highly active bacterial mimic, Coronatine (B1215496). Detailed experimental protocols and data presentation formats are provided to facilitate reproducible and robust bioactivity assessment.

Introduction to Jasmonates and their Analogs

Jasmonates are a class of lipid-derived phytohormones that play critical roles in plant defense against herbivores and pathogens, as well as in various developmental processes such as root growth, flowering, and senescence.[1][2] The core of jasmonate signaling involves the perception of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1). This interaction leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby activating transcription factors that regulate the expression of jasmonate-responsive genes.[1][2]

The potent bioactivity of jasmonates has spurred the synthesis of various analogs with the aim of developing novel plant growth regulators and defense elicitors. Understanding the structure-activity relationship of these synthetic compounds is crucial for their effective application. This guide focuses on comparing the bioactivity of commercially available synthetic jasmonate analogs to Jasmonic Acid and Coronatine, a phytotoxin produced by Pseudomonas syringae that mimics JA-Ile with high potency.[3][4]

Selection of a New Plant Species for Bioactivity Validation

While Arabidopsis thaliana is the primary model organism for jasmonate research, validating the bioactivity of synthetic analogs in a crop species offers significant translational value. For this guide, we have selected Solanum lycopersicum (tomato) . Tomato is a major horticultural crop that is susceptible to a wide range of pests and pathogens, making it an excellent system to study induced defense responses. Furthermore, its response to jasmonates is well-documented, providing a solid baseline for comparative studies, yet it is not the primary model, fulfilling the "new species" criterion in a practical context.

Synthetic this compound Analogs for Comparison

This guide focuses on the following commercially available compounds for a comprehensive bioactivity comparison:

CompoundCAS NumberRationale for Selection
Jasmonic Acid (JA) 6894-38-8[5]The endogenous jasmonate, serving as a baseline control.
Methyl Jasmonate (MeJA) 39924-52-2[6][7]A volatile and widely studied synthetic analog.
Coronatine (COR) 62251-96-1[3]A highly potent bacterial mimic of JA-Ile, serving as a positive control for strong jasmonate responses.[4]

Experimental Protocols for Bioactivity Validation

This section outlines detailed protocols for three key bioassays to assess the bioactivity of the selected this compound analogs in tomato.

Root Growth Inhibition Assay

Jasmonates are known to inhibit primary root growth, making this a simple and quantifiable bioassay for assessing bioactivity.[8][9][10][11]

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize Solanum lycopersicum seeds (e.g., cv. Moneymaker) with 70% ethanol (B145695) for 1 minute, followed by 1% sodium hypochlorite (B82951) for 10 minutes.

    • Rinse the seeds 5 times with sterile distilled water.

    • Place the sterilized seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar (B569324) in Petri plates.

    • Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

  • Treatment Application:

    • After 4 days of germination, transfer seedlings with a primary root length of approximately 1-2 cm to fresh MS agar plates supplemented with different concentrations (0.1, 1, 10, 50 µM) of Jasmonic Acid, Methyl Jasmonate, or Coronatine. Use a solvent control (e.g., ethanol at the same final concentration as in the treatments).

    • Prepare stock solutions of the compounds in ethanol.

  • Data Collection and Analysis:

    • Place the plates vertically in the growth chamber.

    • After 7 days of treatment, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition for each treatment relative to the solvent control.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.

Anthocyanin Accumulation Assay

Jasmonates can induce the accumulation of secondary metabolites, including anthocyanins, which are visible pigments. This assay provides a colorimetric readout of jasmonate bioactivity.[12][13]

Methodology:

  • Plant Material and Treatment:

    • Use 14-day-old tomato seedlings grown in a controlled environment.

    • Prepare solutions of Jasmonic Acid, Methyl Jasmonate, and Coronatine at a concentration of 50 µM in a solution containing 0.01% Tween-20. Use a 0.01% Tween-20 solution as a control.

    • Spray the seedlings with the respective solutions until the leaves are thoroughly wetted.

  • Anthocyanin Extraction:

    • After 48 hours of treatment, harvest the cotyledons and first true leaves (approximately 100 mg fresh weight).

    • Grind the tissue in liquid nitrogen and extract the anthocyanins with 1 ml of acidified methanol (B129727) (1% HCl in methanol).

    • Incubate the samples in the dark at 4°C for 24 hours.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the cell debris.

  • Quantification:

    • Measure the absorbance of the supernatant at 530 nm and 657 nm using a spectrophotometer. The absorbance at 657 nm is used to correct for chlorophyll (B73375) contamination.

    • Calculate the relative anthocyanin content using the formula: A530 - 0.25 * A657.

    • Normalize the anthocyanin content to the fresh weight of the tissue.

    • Perform statistical analysis to compare the treatments.

Jasmonate-Responsive Marker Gene Expression Analysis

To investigate the molecular basis of bioactivity, the expression levels of well-known jasmonate-responsive marker genes can be quantified using quantitative real-time PCR (qRT-PCR).[14][15][16]

Methodology:

  • Plant Material and Treatment:

    • Use 14-day-old tomato seedlings.

    • Treat the seedlings with 50 µM of Jasmonic Acid, Methyl Jasmonate, or Coronatine as described in the anthocyanin accumulation assay.

    • Harvest leaf tissue at 0, 1, 3, and 6 hours post-treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

    • Use primers for the following tomato marker genes:

      • Proteinase Inhibitor II (PI-II): A classic jasmonate-responsive defense gene.

      • LIPOXYGENASE D (LOXD): A key enzyme in the jasmonate biosynthesis pathway, often upregulated by jasmonates in a positive feedback loop.

    • Use a suitable reference gene for normalization (e.g., Actin or Elongation Factor 1-alpha).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Perform statistical analysis to identify significant changes in gene expression.

Data Presentation

Tabular Summary of Quantitative Data

Table 1: Effect of this compound Analogs on Tomato Root Growth

TreatmentConcentration (µM)Mean Root Length (cm) ± SERoot Growth Inhibition (%)
Control (Solvent)-0
Jasmonic Acid0.1
1
10
50
Methyl Jasmonate0.1
1
10
50
Coronatine0.1
1
10
50

Table 2: Anthocyanin Accumulation in Tomato Seedlings

Treatment (50 µM)Relative Anthocyanin Content (A530 - 0.25*A657)/g FW ± SEFold Change vs. Control
Control1.0
Jasmonic Acid
Methyl Jasmonate
Coronatine

Table 3: Relative Expression of Jasmonate-Responsive Genes

Treatment (50 µM)Time (hours)PI-II Relative Expression (Fold Change) ± SELOXD Relative Expression (Fold Change) ± SE
Control01.01.0
1
3
6
Jasmonic Acid1
3
6
Methyl Jasmonate1
3
6
Coronatine1
3
6

Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Degradation 26S Proteasome Degradation JAZ->Degradation JA_genes Jasmonate-Responsive Genes TF->JA_genes activates Response Defense & Developmental Responses JA_genes->Response

Caption: The core Jasmonate signaling pathway.

Experimental Workflow for Bioactivity Validation

Experimental_Workflow cluster_assays Bioactivity Assays start Start seed_prep Tomato Seed Sterilization & Germination start->seed_prep seedling_growth Seedling Growth (4 or 14 days) seed_prep->seedling_growth treatment Treatment with this compound Analogs (JA, MeJA, COR) seedling_growth->treatment root_growth Root Growth Inhibition Assay treatment->root_growth anthocyanin Anthocyanin Accumulation Assay treatment->anthocyanin gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression data_collection Data Collection root_growth->data_collection anthocyanin->data_collection gene_expression->data_collection data_analysis Data Analysis & Comparison data_collection->data_analysis end End data_analysis->end

Caption: Workflow for validating this compound analog bioactivity.

References

Comparing the efficacy of Jasmoside with other known plant defense elicitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of plant defense elicitors is paramount for developing novel strategies in crop protection and pharmacology. This guide provides a comparative overview of Jasmoside and other prominent plant defense elicitors, focusing on their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation. While "this compound" is a term associated with several complex molecules, direct comparative efficacy data remains limited. Therefore, this guide will focus on the well-established roles of the broader jasmonate family, to which this compound is related, in comparison to other key elicitors.

Introduction to Plant Defense Elicitors

Plants have evolved sophisticated defense mechanisms to protect themselves from a barrage of pathogens and herbivores. A key component of this defense system is the ability to recognize specific molecules, known as elicitors, which trigger a cascade of defensive responses. These responses can range from the production of antimicrobial compounds and defensive proteins to the reinforcement of cell walls. Elicitors can be derived from the pathogens themselves (exogenous) or from the plant as a result of damage (endogenous). Understanding the efficacy and signaling pathways of different elicitors is crucial for their application in agriculture and medicine.

Key Plant Defense Elicitors: A Comparative Overview

The efficacy of a plant defense elicitor is determined by its ability to induce a robust and timely defense response, leading to enhanced resistance against pathogens or herbivores. This is often measured by the induction of defense-related genes, the production of secondary metabolites like phytoalexins, and ultimately, a reduction in disease symptoms or pest damage.

The Jasmonate Family: Central Players in Defense

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived hormones that are central to plant defense against a wide range of biotic stressors, particularly necrotrophic pathogens (which feed on dead tissue) and herbivorous insects.[1][2]

  • Mechanism of Action: The perception of herbivory or necrotrophic pathogen attack triggers the synthesis of jasmonic acid.[2] The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1). This binding leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby activating transcription factors that upregulate the expression of a suite of defense genes.[1]

  • Efficacy: The efficacy of jasmonates is well-documented. Application of methyl jasmonate (MeJA) can induce the production of defense-related secondary metabolites and increase resistance to various pathogens and herbivores.[3][4] For instance, the JA-dependent defense pathway is crucial for resistance against the American serpentine (B99607) leafminer.[4][5]

Salicylic (B10762653) Acid: The Guardian Against Biotrophs

Salicylic acid (SA) is a phenolic compound that plays a pivotal role in mediating plant defense against biotrophic and hemibiotrophic pathogens, which require living host tissue to survive.[6]

  • Mechanism of Action: Following pathogen recognition, SA levels increase, leading to the activation of the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). Activated NPR1 moves to the nucleus and interacts with transcription factors to induce the expression of a large number of defense genes, including the Pathogenesis-Related (PR) genes. This response is often associated with Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant.[6]

  • Efficacy: The application of SA or its synthetic analogs, such as benzothiadiazole (BTH), has been shown to effectively induce resistance to a wide range of biotrophic pathogens in various plant species.[7]

Other Notable Plant Defense Elicitors
  • Benzothiadiazole (BTH): A synthetic analog of salicylic acid that acts as a potent inducer of SAR. It is used commercially to protect crops against various diseases.[7]

  • Probenazole (PBZ): A synthetic elicitor that has been used for decades in agriculture, particularly to control rice blast disease. It is known to induce defense responses, though its exact mode of action is still being elucidated.[7]

  • Secoiridoid Glucosides (e.g., Oleuropein and Ligstroside): This class of compounds, to which various molecules named "this compound" belong, is prevalent in the Oleaceae family (which includes jasmine and olive trees).[8][9][10] While direct evidence for their role as classic elicitors is still emerging, they are known to possess antimicrobial and antioxidant properties and can act as defense compounds.[6][8] Some secoiridoid glucosides have been shown to act as signaling molecules in symbiotic relationships.[11]

Quantitative Data on Elicitor Efficacy

Direct quantitative comparisons of this compound with other elicitors are not available in the current scientific literature. However, we can present a generalized table based on the known effects of the broader classes of elicitors. The data below is illustrative and can vary significantly depending on the plant species, pathogen, and experimental conditions.

Elicitor ClassTypical Concentration for EfficacyKey Defense Markers InducedTarget Pathogens/PestsReference
Jasmonates (e.g., Methyl Jasmonate) 10 µM - 1 mMPDF1.2, VSP2, Proteinase Inhibitors, Secondary MetabolitesNecrotrophic fungi, chewing insects[3][4]
Salicylic Acid & Analogs (e.g., BTH) 100 µM - 1 mMPR-1, PR-2, PR-5, Phenylpropanoid pathway genesBiotrophic and hemibiotrophic pathogens[6][7]
Secoiridoid Glucosides (e.g., Oleuropein) Varies widelyAntimicrobial activity, Antioxidant enzymesBroad-spectrum antimicrobial[6][8]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The signaling pathways of jasmonic acid and salicylic acid are well-characterized and often exhibit crosstalk, which can be either antagonistic or synergistic, to fine-tune the plant's defense response.

Jasmonic_Acid_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Herbivory / Pathogen Attack Herbivory / Pathogen Attack JA-Ile JA-Ile Herbivory / Pathogen Attack->JA-Ile Biosynthesis COI1 COI1 JA-Ile->COI1 Binds to JAZ JAZ COI1->JAZ Targets for degradation Transcription Factors (e.g., MYC2) Transcription Factors (e.g., MYC2) JAZ->Transcription Factors (e.g., MYC2) Represses Defense Gene Expression Defense Gene Expression Transcription Factors (e.g., MYC2)->Defense Gene Expression Activates

Caption: The Jasmonic Acid signaling pathway.

Salicylic_Acid_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Pathogen Attack Pathogen Attack SA SA Pathogen Attack->SA Biosynthesis NPR1 (inactive) NPR1 (inactive) SA->NPR1 (inactive) Accumulation leads to activation NPR1 (active) NPR1 (active) NPR1 (inactive)->NPR1 (active) Monomerization & Nuclear Translocation Transcription Factors (e.g., TGA) Transcription Factors (e.g., TGA) NPR1 (active)->Transcription Factors (e.g., TGA) Interacts with PR Gene Expression (SAR) PR Gene Expression (SAR) Transcription Factors (e.g., TGA)->PR Gene Expression (SAR) Activates

Caption: The Salicylic Acid signaling pathway.

Experimental Workflow for Elicitor Efficacy Testing

A typical workflow to evaluate the efficacy of a plant defense elicitor involves several key steps, from initial treatment to the assessment of the plant's response.

Elicitor_Testing_Workflow Plant Material Preparation Plant Material Preparation Elicitor Treatment Elicitor Treatment Plant Material Preparation->Elicitor Treatment Pathogen/Herbivore Challenge Pathogen/Herbivore Challenge Elicitor Treatment->Pathogen/Herbivore Challenge Data Collection & Analysis Data Collection & Analysis Pathogen/Herbivore Challenge->Data Collection & Analysis Molecular Analysis Molecular Analysis Data Collection & Analysis->Molecular Analysis Phenotypic Analysis Phenotypic Analysis Data Collection & Analysis->Phenotypic Analysis

Caption: A generalized experimental workflow for testing elicitor efficacy.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of plant defense elicitors.

Plant Growth and Elicitor Treatment
  • Plant Material: Arabidopsis thaliana is a common model organism. Seeds are surface-sterilized and stratified before being sown on a suitable growth medium (e.g., Murashige and Skoog). Plants are typically grown in controlled environment chambers with defined light/dark cycles and temperature.

  • Elicitor Application: For chemical elicitors like MeJA or SA, a stock solution is prepared in a suitable solvent (e.g., ethanol) and diluted to the desired final concentration in water. The solution is then applied to the plants, often by spraying the leaves until runoff or by soil drenching. Control plants are treated with a mock solution containing the solvent at the same concentration.

Pathogen Inoculation and Disease Scoring
  • Pathogen Culture: The chosen pathogen (e.g., the bacterium Pseudomonas syringae for SA-related studies, or the fungus Botrytis cinerea for JA-related studies) is cultured on an appropriate medium to obtain a fresh, virulent culture.

  • Inoculation: A suspension of the pathogen at a known concentration (e.g., measured by optical density) is prepared. Plants are inoculated by various methods, such as spray inoculation, leaf infiltration with a syringe, or drop inoculation onto the leaf surface.

  • Disease Scoring: At specific time points after inoculation, disease symptoms are visually assessed and scored on a predefined scale. This can include measuring lesion size, counting the number of lesions, or assessing the percentage of leaf area showing symptoms. For bacterial pathogens, bacterial growth within the leaf tissue can be quantified by plating serial dilutions of leaf extracts.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Leaf tissue is harvested at different time points after elicitor treatment and/or pathogen challenge and immediately frozen in liquid nitrogen. Total RNA is extracted using a commercial kit or a standard protocol like the Trizol method.

  • cDNA Synthesis: The extracted RNA is treated with DNase to remove any contaminating genomic DNA. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The relative expression levels of target defense genes (e.g., PR-1 for SA, PDF1.2 for JA) are quantified using qPCR with gene-specific primers. A housekeeping gene (e.g., Actin or Ubiquitin) is used as an internal control for normalization. The fold change in gene expression relative to control-treated plants is then calculated.

Conclusion

While the specific efficacy of "this compound" as a plant defense elicitor requires further investigation, its chemical relatives within the jasmonate and secoiridoid glucoside families are integral components of plant defense. Jasmonic acid and salicylic acid represent two major, and often interacting, signaling pathways that orchestrate defenses against a broad spectrum of threats. The experimental protocols and frameworks outlined in this guide provide a robust foundation for the continued exploration and comparison of novel plant defense elicitors, paving the way for innovative solutions in agriculture and medicine.

References

A Comparative Guide to the Structure-Activity Relationship of Synthetic Jasmonic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic jasmonic acid (JA) analogs, detailing their structure-activity relationships (SAR) in various biological systems. The information is intended to aid researchers in the design and development of novel JA-based compounds for applications in agriculture and medicine.

Introduction to Jasmonic Acid and its Analogs

Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense against biotic and abiotic stresses.[1][2] The diverse biological activities of jasmonates have spurred the synthesis and evaluation of numerous analogs to understand their mechanism of action and to develop compounds with enhanced or specific activities. This guide focuses on the relationship between the chemical structure of synthetic JA analogs and their biological efficacy in plant defense activation, growth regulation, and anticancer activity.

Jasmonic Acid Signaling Pathway

The canonical jasmonic acid signaling pathway is initiated by the conversion of JA to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[3] JA-Ile acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, releasing transcription factors (e.g., MYC2) that activate the expression of JA-responsive genes.[3] Synthetic JA analogs often mimic the action of JA-Ile, thereby activating this signaling cascade.

Jasmonic_Acid_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_nucleus Nucleus cluster_SCF SCF Complex Stress Stress Signal alpha_Linolenic_Acid α-Linolenic Acid Stress->alpha_Linolenic_Acid activates JA Jasmonic Acid (JA) alpha_Linolenic_Acid->JA multiple steps JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile conjugation COI1 COI1 JA_Ile->COI1 binds to Synthetic_Analog Synthetic JA Analog Synthetic_Analog->COI1 mimics JA-Ile and binds to JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JAZ->Proteasome JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Biological_Response Biological Response (Defense, Growth Inhibition, etc.) JA_Responsive_Genes->Biological_Response

A simplified diagram of the jasmonic acid signaling pathway.

Comparison of Synthetic Jasmonic Acid Analogs

The biological activity of synthetic JA analogs is highly dependent on their structural features. Key modifications include alterations to the cyclopentanone (B42830) ring, the acetic acid side chain at C-1, and the pentenyl side chain at C-2.

Plant Defense Activation: Alkaloid Induction

A common bioassay for assessing the defense-inducing activity of JA analogs is the induction of benzo[c]phenanthridine (B1199836) alkaloids in Eschscholzia californica (California poppy) cell cultures. The following table summarizes the qualitative structure-activity relationship of various synthetic analogs in this assay, based on the work of Haider et al. (2000).[4][5]

Analog Structure Modification Relative Activity Reference
Methyl Jasmonate (JA-Me) Reference Compound +++ [4][5]
Coronatine Structural mimic of JA-Ile ++ [4][5]
Indanone Analogs Replacement of cyclopentanone with indanone +++ [4][5]
Analogs with modified C-2 side chain Shortened or elongated pentenyl chain + to +++ [4][5]
Analogs with modified C-1 side chain Ester or amide modifications + to +++ [4][5]
Analogs lacking the C-3 keto group Reduction of the keto group - to + [4][5]
Dihydro-jasmonic acid derivatives Saturation of the pentenyl side chain - to + [6]

Activity Scoring: +++ (high activity), ++ (moderate activity), + (low activity), - (inactive)

Anticancer Activity

Jasmonates have been shown to exhibit selective cytotoxicity against cancer cells.[7] The following table presents the half-maximal inhibitory concentration (IC50) values for methyl jasmonate and some synthetic analogs in various cancer cell lines.

Compound Cell Line IC50 (mM) Reference
Methyl Jasmonate U-87 MG (Glioblastoma)5.2[1]
Methyl Jasmonate LN229 (Glioblastoma)5.5[1]
Methyl Jasmonate MDA-MB-435 (Breast Cancer)1.9[4]
Methyl Jasmonate MCF-7 (Breast Cancer)2.0[4]
Analog C-10 U-87 MG (Glioblastoma)3.2[1]
Analog C-10 LN229 (Glioblastoma)3.2[1]

Experimental Protocols

General Experimental Workflow

The evaluation of synthetic jasmonic acid analogs typically follows a standardized workflow, from compound treatment to the analysis of biological responses.

Experimental_Workflow cluster_analysis Biological Response Analysis Plant_Material Plant Material (e.g., seedlings, cell cultures) Compound_Treatment Treatment with Synthetic JA Analog Plant_Material->Compound_Treatment Incubation Incubation under Controlled Conditions Compound_Treatment->Incubation Phenotypic_Analysis Phenotypic Analysis (e.g., Root Growth Inhibition) Incubation->Phenotypic_Analysis Metabolomic_Analysis Metabolomic Analysis (e.g., Alkaloid Induction) Incubation->Metabolomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (e.g., Gene Expression) Incubation->Transcriptomic_Analysis Data_Analysis Data Analysis and Structure-Activity Relationship Determination Phenotypic_Analysis->Data_Analysis Metabolomic_Analysis->Data_Analysis Transcriptomic_Analysis->Data_Analysis

A general workflow for evaluating synthetic JA analogs.
Alkaloid Induction in Eschscholzia californica Cell Culture

This assay quantifies the induction of defense-related secondary metabolites.

  • Cell Culture Maintenance: Maintain Eschscholzia californica cell suspension cultures in a suitable growth medium (e.g., Linsmaier and Skoog medium) under continuous light or dark conditions at approximately 25°C with constant agitation.

  • Elicitor Preparation: Dissolve the synthetic JA analogs in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare stock solutions.

  • Elicitation: Add the analog stock solutions to the cell cultures at various concentrations. Include a solvent control.

  • Incubation: Incubate the treated cell cultures for a specific period (e.g., 24-72 hours).

  • Alkaloid Extraction: Harvest the cells and extract the alkaloids using an appropriate solvent (e.g., methanol).

  • Quantification: Analyze the alkaloid content using techniques such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry.

Root Growth Inhibition Assay in Arabidopsis thaliana

This assay assesses the effect of JA analogs on plant growth and development.[8][9]

  • Seed Sterilization and Germination: Surface-sterilize Arabidopsis thaliana seeds and germinate them on agar (B569324) plates containing a suitable growth medium (e.g., Murashige and Skoog medium).

  • Seedling Transfer: After a few days of germination, transfer seedlings of uniform size to new agar plates containing the synthetic JA analogs at various concentrations. Include a control plate with no analog.

  • Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Root Length Measurement: After a set period (e.g., 7-10 days), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition for each analog concentration compared to the control.

Jasmonate-Induced Gene Expression Analysis

This method evaluates the molecular response to JA analogs by measuring the expression of known JA-responsive genes.

  • Plant Treatment: Treat plants (e.g., Arabidopsis seedlings) with the synthetic JA analog or a control solution.

  • Tissue Harvesting and RNA Extraction: Harvest plant tissue at different time points after treatment and immediately freeze it in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for JA-responsive marker genes (e.g., VSP2, PDF1.2) and a reference gene for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method to determine the fold change in gene expression in response to the analog treatment compared to the control.

Conclusion

The structure-activity relationship of synthetic jasmonic acid analogs is a complex field with significant potential for the development of novel agrochemicals and therapeutic agents. Key structural features, such as the stereochemistry of the cyclopentanone ring and the nature of the side chains at C-1 and C-2, are critical determinants of biological activity. While qualitative data provides a valuable framework for understanding SAR, further studies generating comprehensive quantitative data (e.g., EC50 or IC50 values) across a wider range of analogs and plant-specific bioassays are needed to refine our understanding and facilitate the rational design of next-generation jasmonates.

References

A Comparative Guide to Transcriptome Responses in Jasmonate-Treated and Wounded Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic changes in plants subjected to jasmonate treatment versus mechanical wounding. By examining differentially expressed genes and associated biological pathways, we aim to elucidate both the unique and overlapping molecular responses to these distinct but related stress signals. The supporting experimental data and detailed protocols are provided to aid in the design and interpretation of related research.

Quantitative Data Summary

The following table summarizes the quantitative data from comparative transcriptome analyses, highlighting the differential gene expression patterns observed in plants after jasmonate (JA) treatment and mechanical wounding. It is important to note that the number of differentially expressed genes (DEGs) can vary significantly based on the plant species, tissue type, time point of analysis, and the specific experimental conditions.

FeatureJasmonate (JA/MeJA) TreatmentMechanical WoundingOverlapping ResponseKey Findings
Total DEGs Varies; e.g., 10,048 in Senna tora after MeJA and wounding[1][2]; 2,442 in MeJA-treated Chinese cabbage[3].Varies; e.g., 17,117 in Lolium temulentum[4]; 407 in maize[5].A significant overlap exists, particularly in genes related to defense and hormone signaling.Both treatments induce a robust transcriptomic response, with wounding often eliciting a larger and more complex set of DEGs due to the combination of mechanical damage and the resulting endogenous jasmonate signaling.
Upregulated Genes Genes involved in JA biosynthesis and signaling (e.g., LOX, AOS, MYC2), defense proteins (e.g., proteinase inhibitors, defensins), and secondary metabolite biosynthesis (e.g., flavonoids, terpenoids).[6][7][8]Similar to JA treatment, with strong induction of genes related to cell wall modification and repair, oxidative stress response, and signaling molecules like ethylene.[4][7]Core JA signaling components, pathogenesis-related (PR) proteins, and various transcription factor families (WRKY, MYB, ERF).[8]The upregulation of JA biosynthesis and signaling genes is a hallmark of both treatments, confirming that wounding triggers the JA pathway. Wounding also uniquely upregulates genes for immediate physical repair.
Downregulated Genes Genes associated with growth and primary metabolism (e.g., photosynthesis, cell division) are often repressed to reallocate resources to defense.Similar repression of growth-related genes is observed.[5]Downregulation of genes involved in primary metabolic processes is a common strategy to conserve energy for defense responses.This trade-off between growth and defense is a conserved response to both exogenous hormone application and physical damage.
Key Transcription Factors MYC2, JAZ repressors, ERFs, WRKYs, MYBs, bHLHs, NACs.[8][9]WRKYs, ERFs, MYBs, bHLHs, NACs.[4][8]ERFs, WRKYs, MYBs, bHLHs, NACs.[8]Both stimuli activate a broad range of transcription factor families that orchestrate the downstream gene expression changes.

Experimental Protocols

The following provides a generalized, detailed methodology for conducting a comparative transcriptome analysis of jasmonate-treated and wounded plants.

1. Plant Material and Growth Conditions:

  • Plant Species: Arabidopsis thaliana, Nicotiana benthamiana, Oryza sativa (rice), or Zea mays (maize) are commonly used models.

  • Growth: Plants are typically grown in a controlled environment (growth chamber or greenhouse) with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-25°C), and humidity.

  • Age: Plants of a specific age (e.g., 4-6 week old Arabidopsis) are used to ensure developmental consistency.

2. Treatment Application:

  • Jasmonate Treatment:

    • A solution of methyl jasmonate (MeJA) or jasmonic acid (JA) is prepared (e.g., 100 µM MeJA in a solution containing a surfactant like 0.01% Tween-20).

    • The solution is sprayed evenly onto the leaves of the treatment group until runoff.

    • Control plants are sprayed with the solvent solution lacking JA/MeJA.

  • Wounding Treatment:

    • Mechanical wounding is inflicted on the leaves of the treatment group. This can be done by crushing the leaf lamina with forceps, piercing with a needle, or using a pattern wheel.[10]

    • Care is taken to apply a consistent amount of damage to each plant.

    • Unwounded plants from the same cohort serve as controls.

3. Sample Collection and RNA Extraction:

  • Time Course: Leaf tissue is harvested at various time points post-treatment (e.g., 0, 1, 3, 6, 24 hours) to capture the dynamics of the transcriptional response.[1][11][2]

  • Replication: A minimum of three biological replicates should be collected for each treatment and time point to ensure statistical power.[12]

  • Harvesting: Harvested tissue is immediately flash-frozen in liquid nitrogen to prevent RNA degradation.

  • RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

4. Library Preparation and Sequencing:

  • mRNA Enrichment: Poly(A) mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads.

  • Library Construction: The enriched mRNA is fragmented, and first and second-strand cDNA are synthesized. The cDNA fragments are then adenylated at the 3' ends, and sequencing adapters are ligated.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina NovaSeq or HiSeq, to generate single-end or paired-end reads.

5. Bioinformatics Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC, and low-quality bases and adapter sequences are trimmed using software like Trimmomatic or fastp.[13]

  • Alignment: The cleaned reads are aligned to a reference genome using a splice-aware aligner such as HISAT2 or STAR.[13]

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: The gene counts are used to identify differentially expressed genes (DEGs) between treatment and control groups using packages like DESeq2 or edgeR in R.[12] Genes with a false discovery rate (FDR) or adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 are typically considered significant.[2]

  • Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and pathway enrichment (e.g., KEGG) analysis to identify over-represented biological processes and metabolic pathways.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the comparative analysis of jasmonate and wound responses.

Jasmonate_Signaling_Pathway Wounding Wounding / Herbivory JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis triggers JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile produces SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressors SCF_COI1->JAZ targets for ubiquitination MYC2 MYC2 (and other TFs) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation JA_Response_Genes JA-Responsive Genes (Defense, Secondary Metabolism, etc.) MYC2->JA_Response_Genes activates

Figure 1: Core Jasmonate (JA) Signaling Pathway.

Experimental_Workflow cluster_treatments cluster_analysis Plant_Growth 1. Plant Growth (Controlled Environment) Treatment 2. Treatment Application Plant_Growth->Treatment JA_Treatment Jasmonate (JA) Spray Wounding_Treatment Mechanical Wounding Sampling 3. Sample Collection (Time Course, Replicates) JA_Treatment->Sampling Wounding_Treatment->Sampling RNA_Extraction 4. RNA Extraction & QC Sampling->RNA_Extraction Library_Prep 5. Library Preparation RNA_Extraction->Library_Prep Sequencing 6. RNA Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 7. Bioinformatics Analysis Sequencing->Data_Analysis QC_Align QC, Alignment, Quantification DEG_Analysis Differential Expression Analysis Functional_Annotation Functional Annotation & Enrichment

Figure 2: Experimental Workflow for Comparative Transcriptomics.

Logical_Comparison JA_DEGs DEGs from JA Treatment JA_DEGs->p1 Wound_DEGs DEGs from Wounding Wound_DEGs->p1 p1->p2  Unique to JA:  Exogenous hormone response p1->p3  Unique to Wounding:  Cell wall repair, Physical damage signals Overlap Overlapping DEGs: Core defense response, Endogenous JA signaling, WRKYs, MYCs, etc. p1->Overlap

Figure 3: Logical Comparison of Differentially Expressed Genes (DEGs).

References

Validating the Role of Specific JAZ Proteins in Repressing Jasmonate Signaling: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

This guide provides an objective comparison of specific JASMONATE ZIM-DOMAIN (JAZ) proteins, key repressors in the Jasmonate (JA) signaling pathway. We will delve into the experimental validation of their roles, compare their interactions and functions, and provide detailed protocols for key validation experiments.

The Canonical Jasmonate Signaling Pathway

Jasmonates are phytohormones crucial for regulating plant growth, development, and defense responses.[1] The core of JA signaling involves a negative feedback loop controlled by JAZ proteins. In the absence of the active hormone, jasmonoyl-isoleucine (JA-Ile), JAZ proteins bind to and repress transcription factors (TFs) such as MYC2, MYC3, and MYC4.[1][2] This repression is often mediated by the recruitment of the co-repressor TOPLESS (TPL), via an adaptor protein called NINJA.[1]

Upon biotic or abiotic stress, JA-Ile is synthesized and acts as a molecular glue, facilitating the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1).[1][3] COI1 is a component of the SCFCOI1 E3 ubiquitin ligase complex, which targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[2][3] The degradation of JAZ repressors liberates MYC transcription factors, allowing them to activate the expression of JA-responsive genes.[2][4]

Caption: The core Jasmonate (JA) signaling pathway, illustrating the repression and de-repression mechanism.
Comparison of Specific JAZ Proteins and Variants

While JAZ proteins share a conserved function, there is significant diversity and specificity among the 12 members in Arabidopsis. Some JAZ proteins exhibit canonical repression, while others, often generated through alternative splicing, act as dominant repressors, providing a mechanism to attenuate the JA signal.[5]

ProteinInteraction with COI1 (JA-Ile dependent)Interaction with MYC2/MYC3Repression MechanismKey Phenotypic Effects of Overexpression
JAZ1/JAZ3 StrongStrong[1][3]Canonical: Degraded by SCFCOI1 to release MYC2.[1]Wild-type phenotype (unstable protein).
JAZ7 StrongStrongCanonical. Negatively regulates dark-induced leaf senescence.[6]Delayed dark-induced leaf senescence.[6]
JAZ8 Weak/NoneStrongNon-canonical: Potentially NINJA-independent. Contains an EAR motif for direct co-repressor recruitment.JA-insensitivity, similar to dominant repressors.
JAZ10.1 StrongStrongCanonical: Full-length, degradable isoform.Wild-type phenotype (unstable protein).
JAZ10.3/.4 None (lacks Jas domain)[5]Strong (via Jas-independent domain)[5]Dominant Repression: Stabilized against degradation, continuously sequesters MYC2.[5]Severe JA-insensitivity, male sterility, resistance to JA-induced root growth inhibition.[5]
Alternative Repression by JAZ Splice Variants

A key mechanism for desensitizing the JA pathway involves the alternative splicing of JAZ transcripts, most notably JAZ10.[5] This process can generate truncated JAZ proteins that lack the C-terminal Jas domain required for COI1 interaction.[5] However, these variants often retain the ability to interact with MYC2 and other JAZs.[5] Because they are not degraded in response to JA-Ile, they act as stable, dominant repressors that attenuate the signaling output.[5]

JAZ_Variants cluster_canonical Canonical JAZ Repression cluster_dominant Dominant Repression by Splice Variant JA_Ile_C JA-Ile COI1_C SCF-COI1 JA_Ile_C->COI1_C JAZ_C JAZ (e.g., JAZ1) COI1_C->JAZ_C Binds MYC2_C MYC2 JAZ_C->MYC2_C Proteasome_C Degradation JAZ_C->Proteasome_C JA_Ile_D JA-Ile COI1_D SCF-COI1 JA_Ile_D->COI1_D JAZ_D JAZΔJas (e.g., JAZ10.4) COI1_D->JAZ_D No Binding MYC2_D MYC2 JAZ_D->MYC2_D Stable Repression

Caption: Comparison of canonical JAZ degradation versus stable repression by a JAZ splice variant lacking the Jas domain.

Experimental Protocols for Validation

Validating the repressive role of JAZ proteins involves demonstrating their physical interaction with signaling partners and quantifying their effect on downstream gene expression.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to test for direct protein-protein interactions in vivo.[7][8] It is commonly used to screen for JAZ interactors or to confirm predicted interactions, such as JAZ-MYC2 or JAZ-COI1.[2]

Y2H_Workflow start Start: Clone Genes of Interest clone_bait Clone 'Bait' (e.g., JAZ) into DNA-Binding Domain (BD) vector start->clone_bait clone_prey Clone 'Prey' (e.g., MYC2) into Activation Domain (AD) vector start->clone_prey transform Co-transform both plasmids into a yeast reporter strain clone_bait->transform clone_prey->transform plate_sd Plate on non-selective media (e.g., SD/-Trp/-Leu) to select for plasmids transform->plate_sd plate_selective Replica-plate onto selective media (e.g., SD/-Trp/-Leu/-His) plate_sd->plate_selective reporter_assay Perform reporter assay (e.g., X-gal) for secondary confirmation plate_selective->reporter_assay no_result No Growth = No Interaction plate_selective->no_result result Growth + Blue Color = Interaction reporter_assay->result

Caption: A generalized workflow for a Yeast Two-Hybrid (Y2H) experiment to test protein-protein interactions.

Detailed Protocol:

  • Vector Construction : Clone the full-length or domain-specific coding sequence of the 'bait' protein (e.g., a JAZ protein) in-frame with a DNA-Binding Domain (BD) in a yeast expression vector (e.g., pGBKT7). Clone the 'prey' protein (e.g., MYC2 or COI1) in-frame with a Transcriptional Activation Domain (AD) in a compatible vector (e.g., pGADT7).[9]

  • Yeast Transformation : Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the BD-bait and AD-prey plasmids using a standard lithium acetate/PEG method.[7]

  • Selection for Plasmids : Plate the transformed yeast on Synthetic Dextrose (SD) medium lacking the nutritional markers for plasmid selection (e.g., Tryptophan and Leucine; SD/-Trp/-Leu). Incubate at 30°C for 3-5 days until colonies appear.[10]

  • Selection for Interaction : Replica-plate colonies from the initial selection plates onto a high-stringency selective medium that also lacks markers for reporter gene activation (e.g., Histidine and Adenine; SD/-Trp/-Leu/-His/-Ade).[10]

  • Confirmation : Interaction is confirmed by the growth of yeast on the high-stringency medium. A secondary reporter assay, such as a β-galactosidase (lacZ) filter lift assay, can be performed, where a positive interaction results in blue-colored colonies.[7]

  • Controls : Crucially, include negative controls (e.g., bait with an empty AD vector, prey with an empty BD vector) and a positive control with known interacting proteins.[10]

Co-Immunoprecipitation (Co-IP) from Plant Tissue

Co-IP is a biochemical technique used to validate protein-protein interactions within their native cellular environment.[11] It involves using an antibody to pull down a specific protein (the "bait") and then checking for the presence of its binding partners (the "prey") via Western blot.

CoIP_Workflow start Start: Harvest Plant Tissue lysis Lyse tissue in non-denaturing buffer (with protease/phosphatase inhibitors) start->lysis preclear Pre-clear lysate with beads to reduce non-specific binding lysis->preclear incubation Incubate lysate with antibody specific to bait protein (e.g., anti-JAZ) preclear->incubation capture Capture antibody-protein complexes with Protein A/G-conjugated beads incubation->capture wash Wash beads multiple times to remove unbound proteins capture->wash elution Elute bound proteins from beads wash->elution analysis Analyze eluate by Western Blot using antibody against prey protein (e.g., anti-MYC2) elution->analysis result Band for Prey = Interaction analysis->result

Caption: Standard workflow for a Co-Immunoprecipitation (Co-IP) experiment from plant tissue extracts.

Detailed Protocol:

  • Protein Extraction : Harvest plant tissue (e.g., Arabidopsis seedlings or transiently transformed Nicotiana benthamiana leaves) and immediately freeze in liquid nitrogen.[12] Grind the tissue to a fine powder and extract total protein using an ice-cold, non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[13][14]

  • Lysate Pre-clearing : Centrifuge the lysate to pellet cell debris. To reduce non-specific binding, incubate the supernatant with Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic) for 1 hour at 4°C. Pellet the beads and collect the supernatant (pre-cleared lysate).[13]

  • Immunoprecipitation : Add a primary antibody specific to the bait protein (e.g., anti-HA if using an HA-tagged JAZ protein) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.[14]

  • Complex Capture : Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the immune complexes.[12]

  • Washing : Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[13]

  • Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate, alongside the input lysate and negative controls (e.g., using an isotype control IgG), by SDS-PAGE and Western blotting using an antibody against the putative interacting prey protein.[15]

Quantitative Real-Time PCR (qRT-PCR)

To validate the repressive function of JAZ proteins, qRT-PCR is used to measure the transcript levels of well-known JA-responsive marker genes, such as VSP2, PDF1.2, or LOX2.[16] Overexpression of a functional JAZ repressor is expected to decrease the expression of these genes, while a loss-of-function jaz mutant may show elevated expression.

Detailed Protocol:

  • Plant Material and Treatment : Grow wild-type, jaz mutant, and/or JAZ-overexpression plant lines. If desired, treat with methyl jasmonate (MeJA) to induce the pathway. Harvest tissue at specific time points and immediately freeze in liquid nitrogen.[17]

  • RNA Extraction : Extract total RNA from the ground tissue using a commercial kit or a Trizol-based method. Assess RNA quality and integrity using a spectrophotometer (for A260/280 and A260/230 ratios) and gel electrophoresis.[18]

  • cDNA Synthesis : Treat the RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[19]

  • qPCR Reaction : Set up the qPCR reaction in a 10-20 µL volume containing diluted cDNA, SYBR Green master mix, and gene-specific forward and reverse primers for your target gene (e.g., VSP2) and a stable reference gene (e.g., ACTIN2 or UBQ10).[17]

  • Data Analysis : Run the reaction on a real-time PCR cycler.[17] Determine the quantification cycle (Cq) values. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the expression of the reference gene.[20] Compare the relative expression levels between genotypes (e.g., wild-type vs. JAZ-overexpressor) to validate the repressive function.

References

Cross-Validation of Jasmonate Quantification with Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between jasmonate signaling and gene expression is crucial for dissecting plant defense mechanisms and exploring novel therapeutic avenues. Jasmonates (JAs), a class of lipid-derived phytohormones, are central regulators of plant growth, development, and defense responses.[1][2] The signaling cascade initiated by JAs triggers a significant reprogramming of gene expression, activating defense-related genes.[1] Therefore, cross-validating the direct quantification of jasmonates with corresponding gene expression profiles is essential to confirm the functional outcomes of JA signaling.[1]

The Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). In the absence of a stimulus, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of key transcription factors like MYC2, which regulate JA-responsive genes.[1][3] Upon stress, the accumulation of JA-Ile promotes the binding of JAZ proteins to the F-box protein CORONATINE INSENSITIVE1 (COI1).[3] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby liberating transcription factors to activate gene expression.[2][4]

Jasmonate_Signaling_Pathway Simplified Jasmonate (JA) Signaling Pathway cluster_stress Stress Condition cluster_nucleus Nucleus Stress Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis Induces JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Promotes binding JAZ JAZ Repressor SCF_COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Response Defense Response JA_Genes->Response

A simplified model of the jasmonate signaling cascade.

Integrated Experimental Workflow

The cross-validation of jasmonate measurements with gene expression analysis involves a multi-step process that combines analytical chemistry, molecular biology, and bioinformatics. The general workflow begins with parallel processing of biological samples for both metabolite (jasmonate) and transcript (RNA) extraction.

Experimental_Workflow Cross-Validation Workflow cluster_metabolomics Jasmonate Quantification cluster_transcriptomics Gene Expression Analysis Sample Plant Tissue Sample (e.g., Control vs. Treated) Extraction_JA Extraction & Purification (SPE) Sample->Extraction_JA Extraction_RNA Total RNA Extraction Sample->Extraction_RNA LCMS LC-MS/MS Analysis Extraction_JA->LCMS Quant_JA Jasmonate Levels (JA, JA-Ile) LCMS->Quant_JA Correlation Correlation Analysis Quant_JA->Correlation cDNA cDNA Synthesis Extraction_RNA->cDNA qPCR qRT-PCR cDNA->qPCR Quant_Gene Relative Gene Expression qPCR->Quant_Gene Quant_Gene->Correlation Logical_Relationship Logical Flow of Cross-Validation Stimulus Biotic/Abiotic Stress or Elicitor Treatment JA_Increase Increase in JA/JA-Ile Levels (Verified by LC-MS/MS) Stimulus->JA_Increase Induces Gene_Increase Upregulation of JA-Responsive Genes (Verified by qRT-PCR) JA_Increase->Gene_Increase Leads to Validation Successful Cross-Validation Gene_Increase->Validation Confirms

References

Safety Operating Guide

Proper Disposal of Jasmoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Jasmoside and related compounds. While specific safety data for this compound is limited, its structural relationship to jasmonic acid and its derivatives necessitates handling it with care, following protocols for similar laboratory chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific standard operating procedures (SOPs) and to review local, state, and federal regulations for chemical waste disposal.[1]

Personal Protective Equipment (PPE): When handling this compound or its waste products, the following PPE is mandatory:

  • Gloves: Use chemical-resistant gloves to prevent skin contact.[1]

  • Eye Protection: Wear safety glasses or goggles to protect from splashes.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1]

Work should be conducted in a well-ventilated area or under a chemical fume hood, especially if there is a risk of aerosolization.[1]

Quantitative Data on Related Compounds

PropertyJasmonic AcidJasmone (B1672801)Methyl Jasmonate
Molecular Formula C₁₂H₁₈O₃C₁₁H₁₆OC₁₃H₂₀O₃
Molar Mass 210.27 g/mol 164.246 g/mol 224.30 g/mol
Appearance -Colorless to pale yellow liquid-
Boiling Point -146 °C at 27 mmHg-
Density -0.94 g/mL-

Source: PubChem, Wikipedia[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste characterization, segregation, containment, and removal.

1. Waste Characterization:

  • Unused Product: Pure, unused this compound should be treated as hazardous chemical waste.[1]

  • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and cleaning materials, are considered contaminated waste and must be disposed of as hazardous waste.[4][5]

  • Solutions: If this compound is in a solvent, the disposal method will be determined by the hazards of the solvent. For example, a solution in methanol (B129727) would be classified as flammable and toxic waste.[4]

2. Waste Segregation and Containment:

  • Solid Waste: Place all solid waste, such as contaminated gloves and wipes, into a designated, properly labeled, and sealed container.[4]

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof container with a secure cap.[4] Do not overfill liquid waste containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound waste") and any associated hazards (e.g., "Toxic," "Aquatic Hazard").[4][5] If in a solution, the solvent should also be clearly indicated.

  • Avoid Mixing: Do not mix different types of chemical waste.[4]

3. Storage and Pickup:

  • Store sealed waste containers in a designated and secure area, away from incompatible materials.[4]

  • Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.[4]

Spill Management Protocol

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: For a large spill, evacuate the immediate area and ensure adequate ventilation.[4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[5] Do not use combustible materials like paper towels for large spills.[5]

  • Clean Up: Carefully scoop the absorbent material into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your institution's EHS office.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

JasmosideDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path cluster_spill Spill Response PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Characterize Characterize Waste (Unused, Contaminated, Solution) PPE->Characterize Ventilation Work in Ventilated Area (Fume Hood) Ventilation->Characterize Segregate Segregate Waste Types Characterize->Segregate Evacuate Evacuate & Ventilate Characterize->Evacuate If Spill Occurs Contain Contain & Label Securely Segregate->Contain Store Store in Designated Area Contain->Store Pickup Arrange for Professional Hazardous Waste Pickup Store->Pickup ContainSpill Contain with Absorbent Evacuate->ContainSpill CleanSpill Clean & Decontaminate Area ContainSpill->CleanSpill DisposeSpill Dispose of as Hazardous Waste CleanSpill->DisposeSpill ReportSpill Report to EHS DisposeSpill->ReportSpill

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound were not found in the provided search results. Researchers should refer to specific literature or procedural documents associated with their particular application of this compound. The disposal procedures outlined above should be integrated into any such experimental workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Jasmoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Jasmoside, a crucial compound in various research applications. Adherence to these protocols will minimize risk and ensure operational efficiency.

Personal Protective Equipment (PPE) for this compound Handling

When working with this compound and its derivatives, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety glasses or gogglesShould be worn to protect from splashes.[1] In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[1]
Hand Protection Chemical-resistant glovesRequired to prevent skin contact.[1] Nitrile, neoprene, or PVC gloves are preferred.
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection Fume hood or respiratorWork should be conducted in a well-ventilated area or a chemical fume hood, especially when there is a risk of aerosolization.[1] A NIOSH-approved respirator may be necessary for spill response.

Experimental Protocol: Safe Handling of this compound

Proper handling procedures are essential to prevent contamination and accidental exposure.

Preparation and Handling:

  • Work Area Preparation: Ensure a clean and well-ventilated workspace, preferably within a chemical fume hood.[1]

  • Donning PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.

  • Handling: Avoid direct contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2]

Storage:

  • Container: Keep the container tightly sealed.[2]

  • Conditions: Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[2]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Take off contaminated clothing and wash the affected area with soap and water. If irritation continues, consult a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response:

  • Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Use appropriate absorbent materials to contain the spill.

  • Cleanup: Carefully collect the spilled material and contaminated absorbents into a designated, sealed waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.[1]

Disposal Plan

Proper disposal of this compound and related waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be treated as contaminated waste.[1]

  • Solid Waste: Place solid waste in a designated, properly labeled, and sealed container.[1]

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof container with a secure cap. The container must be clearly labeled with the full chemical name and any associated hazards.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled.

  • Storage: Store sealed waste containers in a designated and secure area, away from incompatible materials.[1]

  • Arrangement for Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.[1]

Below is a diagram illustrating the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Don PPE Don PPE Select PPE->Don PPE Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Dissolve/Prepare Solution Dissolve/Prepare Solution Weigh/Measure->Dissolve/Prepare Solution Conduct Experiment Conduct Experiment Dissolve/Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Evacuate Evacuate Conduct Experiment->Evacuate Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS Contain Contain Evacuate->Contain Clean Up Clean Up Contain->Clean Up Decontaminate Decontaminate Clean Up->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。